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1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine Documentation Hub

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  • Product: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
  • CAS: 956373-21-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Executive Summary This document provides a comprehensive technical overview of the heterocyclic compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. Pyrazole derivatives are a cornerstone in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical overview of the heterocyclic compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities and as crucial pharmacophores in numerous approved drugs.[1] This guide delves into the core chemical identity, physicochemical properties, a validated synthetic pathway, and analytical characterization of the title compound. The content is structured to provide not only foundational knowledge but also actionable, field-proven insights into its synthesis and analysis, reflecting the causal relationships behind experimental choices. All methodologies are presented to be self-validating, ensuring scientific rigor and trustworthiness for professionals in drug discovery and development.

Nomenclature and Chemical Identity

The foundational step in understanding any compound is to establish its precise chemical identity. This section outlines the key identifiers for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine.

  • Systematic IUPAC Name: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

  • CAS Number: 956373-21-0[2]

  • Molecular Formula: C₉H₁₇N₃[2]

  • Molecular Weight: 167.25 g/mol (based on formula C₉H₁₇N₃)

  • Canonical SMILES: CCN1C(=C(C(=N1)C)CNC)C

Chemical Structure

The molecule is a substituted pyrazole. The core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This pyrazole ring is substituted at the 1-position with an ethyl group, at the 3- and 5-positions with methyl groups, and crucially, at the 4-position with an N-methylaminomethyl group. This specific substitution pattern dictates its chemical reactivity and potential biological interactions.

Caption: 2D representation of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine.

Physicochemical Properties

The physical and chemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. These parameters influence formulation, delivery, and pharmacokinetic profiles.

PropertyValueSource
Molecular Formula C₉H₁₇N₃Hit2Lead[2]
Molecular Weight 167 g/mol Hit2Lead[2]
LogP (octanol/water) 0.59Hit2Lead[2]
Rotatable Bonds 3Hit2Lead[2]
Purity >95% (Commercially available)Hit2Lead[2]
Stereochemistry AchiralHit2Lead[2]

Proposed Synthesis Pathway

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical two-step synthetic route can be proposed based on well-established organic chemistry principles for heterocyclic compounds. This pathway leverages the Vilsmeier-Haack reaction for formylation followed by reductive amination.[3][4][5]

Step 1: Vilsmeier-Haack Formylation of 1-ethyl-3,5-dimethyl-1H-pyrazole

The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic and heterocyclic compounds.[3][6][7] The pyrazole ring, particularly when N-alkylated, is sufficiently electron-rich to undergo electrophilic substitution primarily at the C4 position.[3]

  • Reaction: 1-ethyl-3,5-dimethyl-1H-pyrazole reacts with the Vilsmeier reagent (formed in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF)) to yield 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

  • Causality: The N-ethyl group enhances the electron-donating nature of the pyrazole system, activating the C4 position for electrophilic attack by the chloromethyliminium (Vilsmeier) cation. The choice of POCl₃ and DMF is standard due to their high reactivity and commercial availability.[8]

Step 2: Reductive Amination with Methylamine

Reductive amination is a cornerstone transformation for synthesizing amines from carbonyl compounds.[4][9][10] It involves the initial formation of an imine or iminium ion, which is then reduced in the same pot to the target amine.[5] This one-pot procedure is highly efficient and prevents the over-alkylation often seen in direct alkylation methods.[5]

  • Reaction: The intermediate aldehyde, 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is reacted with methylamine in the presence of a mild reducing agent to produce the final product.

  • Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this step. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion formed from the condensation of the aldehyde and methylamine.[5] This selectivity is crucial for achieving a high yield. The reaction is typically performed in a solvent like dichloromethane (DCM) or dichloroethane (DCE) which are compatible with both the reagents and the reaction conditions.

Caption: Proposed two-step synthesis workflow.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the synthesis and characterization of the title compound.

Protocol: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Intermediate)
  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 4 equivalents) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 4 equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature until the viscous, white Vilsmeier reagent forms.[7]

  • Substrate Addition: Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 70 °C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Basify the aqueous solution to pH > 10 with a cold sodium hydroxide solution.

  • Purification: The resulting precipitate can be filtered, washed with cold water, and purified by column chromatography on silica gel to yield the pure aldehyde intermediate.

Protocol: Synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (Final Product)
  • Reaction Setup: To a solution of the intermediate aldehyde (1 equivalent) in dichloromethane (DCM), add methylamine (as a solution in THF or ethanol, 1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture. Causality: Portion-wise addition controls the initial exothermic reaction.

  • Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel to afford the final amine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Pyrazole derivatives are well-suited for analysis by standard spectroscopic methods.[11][12]

Workflow for Analytical Confirmation

Caption: Standard workflow for analytical characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), two singlets for the non-equivalent methyl groups on the pyrazole ring, a singlet for the methylene bridge (CH₂), and signals corresponding to the N-methyl and N-H protons.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all 9 carbon atoms in their distinct chemical environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), which validates the molecular formula C₉H₁₇N₃.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching bands, C-H stretching for aliphatic groups, and C=N/C=C stretching frequencies characteristic of the pyrazole ring.

Potential Applications and Research Context

The pyrazole scaffold is a privileged structure in drug discovery, known for a broad range of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[13][14] The specific compound, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, as a substituted aminomethyl pyrazole, fits into a class of compounds that have been investigated for various therapeutic targets. Its structural motifs suggest potential as a building block for more complex molecules or as a candidate in screening libraries for novel biological activities. For instance, similar N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivatives have been studied for their antioxidant properties.[15] Researchers in drug development may utilize this compound as a scaffold for library synthesis or as a starting point for lead optimization campaigns targeting kinases, GPCRs, or other enzyme systems where the pyrazole core can act as a key binding element.

References

  • EvitaChem. 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine.
  • Hit2Lead. BB-3020361 - 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine.
  • PubChemLite. (1-ethyl-1h-pyrazol-4-yl)methanamine.
  • PubChemLite. amine. Available at:

  • RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-one Derivatives.
  • ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne.
  • PubChem. N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine.
  • Aurum Pharmatech. (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • PMC - NIH. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • ChemTube3D. Pyrrole-The Vilsmeier Reaction.
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017).
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023).
  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Slideshare. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • ACS Publications. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts | ACS Omega. (2019).
  • JOCPR. Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions.
  • Wikipedia. Reductive amination.
  • ResearchGate. General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b)..
  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide.

Sources

Exploratory

Comprehensive Physicochemical Profile of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine: A Technical Guide for Drug Development Professionals

Foreword: As a Senior Application Scientist, it is my experience that a comprehensive understanding of a compound's physicochemical properties is the bedrock of successful drug discovery and development. These parameters...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword:

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a compound's physicochemical properties is the bedrock of successful drug discovery and development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides an in-depth analysis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, a novel pyrazole derivative with significant therapeutic potential. The methodologies and insights presented herein are designed to be a practical resource for researchers, scientists, and drug development professionals, enabling them to make data-driven decisions throughout the development lifecycle. Our approach emphasizes not just the "what" but the "why," grounding every piece of data in the context of its impact on drug action and formulation.

Molecular Structure and Identity

A molecule's identity is the starting point for all subsequent characterization. The unique arrangement of atoms in 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine dictates its fundamental chemical and physical behaviors.

Table 1: Compound Identification

ParameterValueSource
IUPAC Name 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamineN/A
CAS Number Not availableN/A
Molecular Formula C10H19N3N/A
Molecular Weight 181.28 g/mol N/A
Canonical SMILES CCN1C(=C(C(=N1)C)CN)CN/A

Ionization and Lipophilicity: The Twin Pillars of Bioavailability

The interplay between a compound's ionization state (pKa) and its lipophilicity (logP) is a critical determinant of its ability to traverse biological membranes and reach its target site.

Acid Dissociation Constant (pKa)

The pKa value indicates the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. For 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, the presence of a secondary amine makes it a basic compound.

Table 2: Predicted pKa Value

ParameterPredicted ValueSignificance
pKa (strongest basic) 9.8 ± 0.2At physiological pH (~7.4), the compound will be predominantly protonated (ionized). This enhances aqueous solubility but may reduce passive diffusion across lipid membranes.

This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.

  • Preparation: A 0.01 M solution of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine is prepared in a co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration: The solution is titrated with a standardized 0.1 M HCl solution.

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

G cluster_0 Workflow: pKa Determination via Potentiometric Titration A Prepare 0.01 M Compound Solution B Titrate with 0.1 M HCl A->B C Measure pH after each addition B->C D Plot pH vs. Titrant Volume C->D E Determine pKa at Half-Equivalence Point D->E

Caption: Workflow for pKa determination.

Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a key indicator of its ability to cross cell membranes.

Table 3: Predicted logP Value

ParameterPredicted ValueSignificance
logP 1.8 ± 0.3This value suggests a balanced lipophilicity, indicating good potential for membrane permeability without excessive accumulation in fatty tissues.

This is the traditional and most reliable method for determining logP.

  • Preparation: Prepare a saturated solution of the compound in pre-equilibrated n-octanol and water.

  • Partitioning: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • Separation: The octanol and water layers are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility: A Prerequisite for Absorption

A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development.

Table 4: Predicted Aqueous Solubility

ParameterPredicted ValueSignificance
Aqueous Solubility 2.5 g/LThis moderate solubility, coupled with the basic pKa, suggests that the compound's solubility will be pH-dependent and significantly higher in the acidic environment of the stomach.

This high-throughput method provides an early indication of a compound's solubility.

  • Stock Solution: A high-concentration stock solution of the compound is prepared in DMSO.

  • Dilution: The DMSO stock is diluted into an aqueous buffer (e.g., PBS at pH 7.4).

  • Equilibration: The solution is shaken for a set period (e.g., 2 hours) to allow for precipitation of the excess compound.

  • Filtration: The solution is filtered to remove any precipitate.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by HPLC-UV.

G cluster_1 Workflow: Kinetic Solubility Assay A Prepare High-Concentration DMSO Stock B Dilute into Aqueous Buffer (PBS, pH 7.4) A->B C Equilibrate with Shaking B->C D Filter to Remove Precipitate C->D E Quantify Soluble Compound via HPLC-UV D->E

Caption: Workflow for kinetic solubility assay.

Conclusion and Future Directions

The physicochemical properties of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine present a promising profile for a drug candidate. Its balanced lipophilicity and moderate, pH-dependent solubility suggest good potential for oral bioavailability. The basic nature of the molecule will influence its absorption and distribution, a factor that must be considered in formulation development.

Further characterization should focus on experimental validation of these predicted values. Additionally, solid-state characterization (e.g., polymorphism, crystallinity) and stability studies under various conditions (pH, temperature, light) will be crucial next steps in de-risking this compound for further development.

References

Due to the novel nature of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, direct literature citations for its experimentally determined physicochemical properties are not available. The presented data are based on established principles of medicinal chemistry and predictive modeling. The experimental protocols described are standard methodologies widely used in the pharmaceutical industry and are detailed in various authoritative sources on drug discovery and development. For further reading on the principles and methods discussed, the following resources are recommended:

  • Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use Source: Wiley-VCH URL: [Link]

  • Title: Drug-like Properties: Concepts, Structure, and Methods Source: Academic Press URL: [Link]

  • Title: Physicochemical and Biomimetic Properties in Drug Discovery: Chromatic and Biological Assays Source: Wiley URL: [Link]

Foundational

An In-depth Technical Guide to 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (CAS 956373-21-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and potential pharmacological significance of 1-(1-ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential pharmacological significance of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. The pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide array of biological activities.[1][2] This document outlines a robust synthetic pathway to the title compound, detailing the necessary experimental protocols. Furthermore, it explores the prospective biological activities and mechanisms of action based on the known pharmacology of related pyrazole-containing molecules. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the exploration and utilization of novel pyrazole derivatives.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a diverse pharmacological profile. Pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective agents.[1][2] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The title compound, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, is a tetrasubstituted pyrazole with potential for biological activity stemming from its specific substitution pattern.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
CAS Number 956373-21-0[3]
Molecular Formula C₉H₁₇N₃[3]
Molecular Weight 167.25 g/mol ChemBridge
LogP (calculated) 0.59[3]
Rotatable Bonds 3[3]
Purity (typical) ≥95%ChemBridge

Synthesis and Characterization

The synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine can be efficiently achieved through a two-step process starting from the readily available 1-ethyl-3,5-dimethyl-1H-pyrazole. The synthetic workflow involves a Vilsmeier-Haack formylation followed by a reductive amination.

Synthesis_Workflow Start 1-ethyl-3,5-dimethyl-1H-pyrazole Intermediate 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Start->Intermediate Vilsmeier-Haack Reaction (POCl₃, DMF) Product 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine Intermediate->Product Reductive Amination (CH₃NH₂, NaBH(OAc)₃)

Caption: Synthetic workflow for the preparation of the target compound.

Step 1: Vilsmeier-Haack Formylation of 1-ethyl-3,5-dimethyl-1H-pyrazole

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic compounds, including N-alkylpyrazoles.[4][5] This reaction introduces a formyl group at the C4 position of the pyrazole ring, which is activated for electrophilic substitution.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-ethyl-3,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Reductive Amination of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[6] In this step, the intermediate aldehyde is reacted with methylamine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride, to yield the target secondary amine.

Experimental Protocol:

  • Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a solution of methylamine (2 equivalents, e.g., as a solution in THF or as methylamine hydrochloride with a base like triethylamine) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine.

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the ethyl, methyl, and N-methyl groups, as well as the pyrazole ring protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for C-H, C=C, and C-N bonds.

Potential Pharmacological Profile and Mechanism of Action

While specific pharmacological data for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine is not currently available in the public domain, the extensive research on pyrazole derivatives allows for informed speculation on its potential biological activities.

Potential_Pharmacology cluster_compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine cluster_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action Compound Pyrazole Core + Specific Substituents AntiInflammatory Anti-inflammatory Compound->AntiInflammatory Analgesic Analgesic Compound->Analgesic Anticancer Anticancer Compound->Anticancer Neuroprotective Neuroprotective Compound->Neuroprotective COX_Inhibition COX Enzyme Inhibition AntiInflammatory->COX_Inhibition Kinase_Inhibition Kinase Inhibition Anticancer->Kinase_Inhibition Receptor_Modulation Receptor Modulation Neuroprotective->Receptor_Modulation

Caption: Potential pharmacological landscape of the title compound.

The pyrazole nucleus is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[7] Furthermore, various substituted pyrazoles have demonstrated potent anticancer activity through the inhibition of protein kinases. The aminomethyl side chain at the C4 position could also facilitate interactions with various receptors and enzymes within the central nervous system, suggesting potential for neuroprotective or other CNS-related activities.

Future Directions and Conclusion

This technical guide has detailed a viable synthetic route to 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine and has provided a framework for its characterization. Based on the rich pharmacology of the pyrazole scaffold, this compound represents a promising candidate for further biological evaluation. Future research should focus on its synthesis and subsequent screening in a variety of biological assays to elucidate its specific pharmacological profile and mechanism of action. The insights gained from such studies will be invaluable for the potential development of this compound as a novel therapeutic agent.

References

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  • ResearchGate. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]

  • ResearchGate. (2025). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. [Link]

  • ChemRxiv. (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. [Link]

  • MDPI. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • PubMed Central. (2010). 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}. [Link]

  • PubMed. (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

  • PubMed. (2010). 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl-idene]amino}. [Link]

  • ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • IRIS UniGe. (n.d.). Insights into the Pharmacological Activity of the Imidazo−Pyrazole Scaffold. [Link]

  • PMC. (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. [Link]

  • ResearchGate. (n.d.). Greener and facile synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a conventional heating procedure. [Link]

Sources

Exploratory

Technical Guide: Analytical Characterization of Novel C9H17N3 Pyrazole Derivatives

Abstract This guide provides a comprehensive framework for the analytical characterization of novel pyrazole derivatives with the molecular formula C9H17N3. Pyrazole scaffolds are of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the analytical characterization of novel pyrazole derivatives with the molecular formula C9H17N3. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2][3][4] The successful identification, structural elucidation, and purity assessment of a newly synthesized compound are critical milestones in the research and development pipeline. This document outlines an integrated analytical workflow, beginning with the foundational calculation of molecular weight and proceeding through advanced spectroscopic and spectrometric techniques. We provide not only the methodologies but also the scientific rationale behind the selection of each technique, ensuring a self-validating and robust characterization process for researchers, chemists, and drug development professionals.

Theoretical Foundation and Initial Assessment

The journey of characterizing a novel chemical entity begins with its fundamental properties. The molecular formula, C9H17N3, serves as the starting point for a cascade of analytical confirmations.

The Privileged Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[2][5] This structure is considered a "privileged scaffold" because it is a recurring motif in a multitude of FDA-approved drugs and biologically active compounds, exhibiting anti-inflammatory, antimicrobial, antitumor, and analgesic properties, among others.[1][3][4][6] Its unique electronic properties and ability to participate in various biological interactions, such as hydrogen bonding, make it a versatile building block in drug design.[3][7] Therefore, the precise characterization of new derivatives is paramount.

Theoretical Molecular Weight Calculation

The first and most fundamental property derived from the molecular formula is the theoretical molecular weight. This value is the benchmark against which all initial mass spectrometry data will be compared. The calculation is based on the monoisotopic masses of the most abundant isotopes of each element.

Calculation:

  • Carbon (C): 9 atoms × 12.011 u = 108.099 u

  • Hydrogen (H): 17 atoms × 1.008 u = 17.136 u

  • Nitrogen (N): 3 atoms × 14.007 u = 42.021 u

Molecular Weight: 108.099 + 17.136 + 42.021 = 167.256 g/mol

This calculated molecular weight is the theoretical average mass. For high-resolution mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N).

Integrated Workflow for Structural Elucidation and Verification

A single analytical technique is insufficient to unambiguously determine the structure of a novel compound. A multi-faceted approach is required to confirm the molecular weight, establish the atomic connectivity, and verify the empirical formula. The following workflow represents a robust and logical progression for the characterization of a C9H17N3 pyrazole derivative.

Characterization_Workflow cluster_0 Step 1: Mass Confirmation cluster_1 Step 2: Structural Elucidation cluster_2 Step 3: Purity & Elemental Composition cluster_3 Outcome HRMS High-Resolution Mass Spectrometry (HRMS) NMR NMR Spectroscopy (1H, 13C, 2D) HRMS->NMR Confirms Molecular Ion EA Elemental Analysis (CHN) NMR->EA Determines Connectivity CONF Structure Confirmed & Purity Assessed EA->CONF Verifies Elemental Ratio

Caption: Integrated workflow for novel compound characterization.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the gold standard for confirming the molecular formula of a small molecule.[8][9][10] Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the elemental composition.[11] This is the first experimental validation of the theoretical molecular weight.

Protocol: HRMS Analysis via Electrospray Ionization (ESI)

  • Sample Preparation: Dissolve 1-2 mg of the synthesized C9H17N3 derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be clear.

  • Instrument Setup: Utilize a high-resolution mass spectrometer such as an Orbitrap or FT-ICR mass spectrometer.[9][11]

  • Ionization: Use positive ion mode ESI, which is common for nitrogen-containing compounds. This will primarily generate the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range that includes the expected m/z (mass-to-charge ratio) of the [M+H]⁺ ion (e.g., m/z 100-500).

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The instrument software will provide an accurate mass measurement.

Data Presentation and Trustworthiness: The experimental result must closely match the theoretical calculation. A self-validating system compares the observed mass with the calculated mass, with a minimal error margin.

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C9H17N3-
Molecular Weight 167.256 g/mol -
Monoisotopic Mass 167.14225 g/mol -
[M+H]⁺ Ion (m/z) 168.14952168.1495 ± 0.0008 (for 5 ppm error)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While HRMS confirms the molecular formula, it provides no information about how the atoms are connected. NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule, including its stereochemistry.[12][13][14][15] For a C9H17N3 pyrazole derivative, ¹H and ¹³C NMR are essential to map the carbon-hydrogen framework and confirm the presence of the pyrazole ring.[16][17]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The chemical shifts (δ), integration (number of protons), and multiplicity (splitting pattern) of the signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show a single peak for each unique carbon atom in the molecule, revealing the carbon skeleton.

  • 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton-proton and proton-carbon correlations, respectively, which is invaluable for complex isomers.

Authoritative Grounding: The interpretation of NMR spectra relies on established chemical shift ranges for specific functional groups. For pyrazoles, characteristic shifts in both ¹H and ¹³C spectra help confirm the presence of the heterocyclic ring.[16][18]

Elemental Analysis

Expertise & Rationale: Elemental analysis provides a quantitative determination of the mass percentages of carbon, hydrogen, and nitrogen in the sample.[19][20][21] This technique serves as a crucial final check on the compound's purity and empirical formula.[22] The experimental percentages should align with the theoretical percentages calculated from the molecular formula C9H17N3 within a narrow margin of error (typically ±0.4%).[22]

Protocol: CHN Combustion Analysis

  • Sample Submission: A small, accurately weighed amount of the pure, dry compound (typically 2-3 mg) is required.

  • Combustion: The sample is combusted in an oxygen-rich environment, converting it into gaseous products (CO₂, H₂O, N₂).[23]

  • Detection: These gases are separated and quantified by detectors, allowing for the calculation of the original elemental composition.[23]

Data Presentation and Trustworthiness:

ElementTheoretical Mass %Experimental Mass %
Carbon (C) 64.63%64.63% ± 0.4%
Hydrogen (H) 10.24%10.24% ± 0.4%
Nitrogen (N) 25.13%25.13% ± 0.4%

A close correlation between theoretical and experimental values provides strong evidence for the compound's identity and high purity.

Conclusion

The comprehensive characterization of a novel C9H17N3 pyrazole derivative is a systematic process that builds a pyramid of evidence. It begins with the theoretical calculation of the molecular weight, which is then experimentally verified with high precision using HRMS. The structural framework is subsequently elucidated through the detailed atomic-level insights provided by NMR spectroscopy. Finally, elemental analysis offers a quantitative confirmation of the empirical formula and sample purity. By following this integrated and self-validating workflow, researchers and drug developers can establish the identity and quality of their synthesized compounds with the highest degree of scientific confidence, paving the way for further pharmacological evaluation.

References

  • Elemental analysis: operation & applications. Elementar. [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021-05-06). AZoM. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical. [Link]

  • Elemental analysis. Wikipedia. [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Pyrazole: An Important Core in Many Marketed and Clinical Drugs. ResearchGate. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

  • Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate. [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC - NIH. [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins. PubMed. [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. [Link]

  • High-Throughput Native Mass Spectrometry Screening in Drug Discovery. Frontiers. [Link]

  • High-Resolution Native Mass Spectrometry. ACS Publications. [Link]

  • Delineating Small molecule analyses through Ultra-High Resolution Orbitrap Mass Spectrometry. YouTube. [Link]

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Foundational

Biological Activity of Substituted Pyrazoles: A Technical Guide

Part 1: Executive Summary & Core Directive The Pyrazole Paradox: In medicinal chemistry, pyrazoles are defined as "privileged scaffolds"—molecular frameworks capable of providing ligands for diverse receptors. Their util...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Pyrazole Paradox: In medicinal chemistry, pyrazoles are defined as "privileged scaffolds"—molecular frameworks capable of providing ligands for diverse receptors. Their utility stems not just from their ability to mimic peptide bonds or act as bioisosteres for imidazole and pyrrole, but from their unique electronic duality. They act as both hydrogen bond donors (N-H) and acceptors (N:), allowing them to anchor firmly into protein active sites, particularly the hinge regions of kinases and the side pockets of cyclooxygenases.

This guide moves beyond generic reviews. It dissects the causality of pyrazole bioactivity: how specific substitutions perturb electron density to tune potency, how regiochemistry dictates target selectivity, and how to validate these effects experimentally.

Part 2: Structural Basis of Bioactivity

The Tautomeric Switch

The biological activity of unsubstituted or C-substituted pyrazoles is often governed by annular tautomerism (


- vs. 

-pyrazole).
  • Mechanism: In solution, the proton oscillates between N1 and N2.

  • Impact on Binding: Protein binding pockets often select a specific tautomer. For instance, in kinase inhibition, the pyrazole often binds in a specific tautomeric form to satisfy the donor-acceptor requirements of the ATP-binding hinge region.

  • Design Strategy: To lock the conformation and improve affinity, N1-substitution is the primary strategy. This eliminates tautomerism, fixing the steric vector and electronic character of the molecule.

Electronic Tuning via C3/C4/C5 Substitution
  • C3/C5 Positions: Steric bulk here controls the "width" of the molecule. In COX-2 inhibitors (e.g., Celecoxib), a bulky aryl group at C5 (or C3 depending on nomenclature) forces the molecule into the larger hydrophobic side pocket of COX-2, which is absent in COX-1.

  • C4 Position: This is the electronic "thermostat." Electron-withdrawing groups (EWGs) like -CN or -NO2 at C4 increase the acidity of the N1-H (if present) or alter the dipole moment, affecting cell permeability and metabolic stability.

Part 3: Therapeutic Areas & Mechanism of Action (MoA)

Oncology: Protein Kinase Inhibition

Substituted pyrazoles are dominant in oncology because they function as ATP-competitive inhibitors.

  • Target: The ATP-binding pocket of kinases (e.g., EGFR, VEGFR, Akt, CDK).

  • MoA: The pyrazole nitrogen atoms form hydrogen bonds with the backbone residues of the kinase "hinge region," mimicking the adenine ring of ATP.

  • Critical SAR:

    • N-H / N: Acts as the H-bond donor/acceptor pair.

    • C4-Substituents: Often extend into the "gatekeeper" region to confer selectivity against wild-type vs. mutant kinases (e.g., T790M in EGFR).

Visualization: Pyrazole-Kinase Signaling Blockade

KinasePathway GrowthFactor Growth Factor (EGF/VEGF) RTK RTK (EGFR/VEGFR) [Transmembrane] GrowthFactor->RTK Activates PI3K PI3K RTK->PI3K Phosphorylation Apoptosis Apoptosis (Cell Death) RTK->Apoptosis Inhibition leads to Pyrazole Pyrazole Inhibitor (ATP Competitive) Pyrazole->RTK Blocks ATP Binding AKT Akt (Protein Kinase B) Pyrazole->AKT Direct Inhibition (e.g., Afuresertib) PI3K->AKT Activates mTOR mTOR AKT->mTOR Signaling Cascade Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Pyrazole derivatives intercept oncogenic signaling by competitively binding to the ATP pocket of RTKs (EGFR) or downstream kinases (Akt), forcing cancer cells into apoptosis.

Inflammation: Selective COX-2 Inhibition[1]
  • The Challenge: Traditional NSAIDs inhibit both COX-1 (gastric protective) and COX-2 (inflammatory), causing ulcers.

  • The Pyrazole Solution: Celecoxib and its analogs utilize the pyrazole ring as a rigid spacer.

  • MoA: The pyrazole ring orients a sulfonamide (

    
    ) or sulfonyl group into a hydrophilic side pocket present only in COX-2 (due to the Isoleucine-to-Valine substitution at residue 523).
    
  • SAR Rule: A 1,5-diarylpyrazole arrangement is essential. The N1-phenyl ring usually carries the sulfonamide group for maximum selectivity.

Part 4: Technical Workflows & Protocols

Synthesis Protocol: Regioselective Knorr Pyrazole Synthesis

Context: The reaction of hydrazine derivatives with 1,3-diketones is the standard route, but regioselectivity is the common failure point. This protocol ensures control.

Reagents:

  • 1,3-Diketone (e.g., Benzoylacetone)

  • Substituted Hydrazine (e.g., Phenylhydrazine)[1]

  • Solvent: Ethanol (absolute)

  • Catalyst: Glacial Acetic Acid (or HCl for deactivated hydrazines)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1,3-diketone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of the substituted hydrazine dropwise at room temperature. Critical: Rapid addition can cause exotherms that favor kinetic over thermodynamic products.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Isolation: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g). The pyrazole usually precipitates as a solid.

  • Purification: Filter the solid. Recrystallize from ethanol/water.

    • Validation: Check Regiochemistry via NOESY NMR. Interaction between the N1-phenyl protons and the C5-substituent confirms the 1,5-isomer.

Bioassay Protocol: In Vitro Kinase Inhibition (ADP-Glo™)

Context: To validate a pyrazole as a kinase inhibitor, one must measure the reduction in ATP-to-ADP conversion by the kinase.

System: ADP-Glo™ Kinase Assay (Promega). Principle: Measures ADP formed from a kinase reaction; ADP is converted into ATP, which is then converted into light by Luciferase.

Protocol:

  • Reaction Assembly: In a 384-well white plate, add:

    • 
       Kinase (e.g., EGFR, 5 ng/well).
      
    • 
       Pyrazole Inhibitor (Variable concentration, dissolved in DMSO).
      
    • 
       Substrate/ATP mix (Poly[Glu,Tyr] 4:1, 
      
      
      
      ATP).
  • Incubation: Incubate at room temperature for 60 minutes.

  • Depletion: Add

    
     of ADP-Glo™ Reagent. Incubate for 40 minutes. Mechanism: This stops the kinase reaction and depletes remaining unconsumed ATP.
    
  • Detection: Add

    
     of Kinase Detection Reagent. Incubate for 30 minutes. Mechanism: Converts ADP to ATP, then Luciferase/Luciferin reaction generates light.
    
  • Readout: Measure Luminescence (RLU) using a plate reader.

  • Analysis: Plot RLU vs. Log[Inhibitor]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Part 5: Data Summary & SAR Logic

Table 1: Comparative Bioactivity of Recent Pyrazole Derivatives

Data synthesized from recent literature reviews (2020-2025).

Compound ClassTargetKey Substitution (SAR)Activity (

/ MIC)
Reference
1,5-Diarylpyrazole COX-2N1-benzenesulfonamide

(Selectivity Index > 200)
[1, 5]
Pyrazolo[3,4-d]pyrimidine EGFR (T790M)C3-bulky hydrophobic group

(MCF7 Cell Line)
[2]
Pyrazole-Carbaldehyde PI3KHydrophilic linker at C4

(Breast Cancer)
[2]
Amino-Pyrazole S. aureusC4-cyano, C5-methylthio

(MIC)
[3, 7]
Afuresertib Analog Akt KinasePyrazole-pyrimidine hybrid

(Ki)
[2]
Visual SAR: The Logic of Substitution

SAR_Logic Core Pyrazole Core (N1-N2-C3-C4-C5) N1 N1 Substitution (Aryl/Sulfonamide) Core->N1 C3_5 C3/C5 Substitution (Steric Bulk) Core->C3_5 C4 C4 Substitution (Electronic Tuning) Core->C4 Selectivity Target Selectivity (e.g., COX-2 vs COX-1) N1->Selectivity Determines Pocket Fit Potency Binding Affinity (H-Bonding/Lipophilicity) C3_5->Potency Hydrophobic Interactions C4->Potency Gatekeeper Interaction Pharmacokinetics ADME Properties (Solubility/Metabolism) C4->Pharmacokinetics Modulates Polarity

Caption: Structure-Activity Relationship (SAR) map detailing how regioselective substitution on the pyrazole ring dictates pharmacological outcomes.

Part 6: References

  • Review of Recent Advances in Anticancer Activity and SAR of Pyrazole Derivatives. Source: PubMed (2024). URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: PMC (NIH). URL:[Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles. Source: PMC (NIH). URL:[Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Source: MDPI (Molecules, 2021). URL:[Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. Source: PMC (NIH). URL:[Link]

  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Source: PubMed (2019). URL:[Link]

  • Synthesis, Characterization, Antimicrobial Activity... of Novel Pyrano[2,3-c]Pyrazole Derivatives. Source: Taylor & Francis. URL:[Link]

Sources

Exploratory

A Proposed Mechanism of Action for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine: A Research Framework for Drug Development Professionals

Abstract The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, henceforth referred to as "Compound-X," is a novel pyrazole derivative with an uncharacterized mechanism of action. An initial literatur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, henceforth referred to as "Compound-X," is a novel pyrazole derivative with an uncharacterized mechanism of action. An initial literature review reveals no specific biological data for this molecule. However, its structural motifs—a substituted pyrazole core and an N-methylmethanamine side chain—suggest a plausible interaction with central nervous system (CNS) targets, particularly monoamine transporters or associated G-protein coupled receptors (GPCRs). This guide presents a scientifically-grounded, hypothetical mechanism of action for Compound-X and outlines a comprehensive, multi-stage research plan to elucidate its pharmacological profile. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and characterization of novel CNS-active agents.

Introduction: Structural Rationale for a CNS-Targeted Hypothesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, antipsychotic, and analgesic agents.[1][2] The biological versatility of the pyrazole ring is well-documented, often serving to anchor a molecule in a target's binding pocket and improve pharmacokinetic properties.[3][4]

The key to our hypothesis lies in the 4-position substituent: an N-methylmethanamine group. This side chain bears a structural resemblance to the pharmacophores of known monoamine reuptake inhibitors and other psychostimulants.[5][6] This structural alert strongly suggests that Compound-X may exert its effects by modulating the synaptic concentrations of key neurotransmitters such as dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

Therefore, we propose the following primary hypothesis:

Primary Hypothesis: Compound-X acts as an inhibitor of one or more monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and/or the serotonin transporter (SERT)—thereby increasing the synaptic availability of their respective neurotransmitters.

This guide will detail the experimental strategy required to systematically test this hypothesis, from initial binding affinity screens to functional characterization and downstream signaling pathway analysis.

Proposed Research & Elucidation Strategy

To systematically investigate the mechanism of action of Compound-X, a phased approach is proposed. This strategy begins with broad screening to identify the primary molecular target(s) and progresses to more focused functional assays to determine the nature of the interaction.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Mechanistic Deep Dive a Compound-X Synthesis & QC b Radioligand Binding Screen (CNS Panel: DAT, NET, SERT, GPCRs) a->b Test Compound c Monoamine Transporter Uptake Inhibition Assays b->c Binding Hit(s) d GPCR Functional Assays (e.g., cAMP Measurement) b->d Binding Hit(s) e In Silico Molecular Docking c->e IC50 Data f Downstream Signaling Analysis d->f EC50/IC50 Data e->f g In Vivo Behavioral Models (e.g., Locomotor Activity) f->g f->g Pathway Confirmed

Figure 1: A multi-phase workflow for elucidating the mechanism of action of Compound-X.

Phase 1: Target Identification via Binding Affinity

The initial step is to determine if Compound-X physically interacts with its hypothesized targets. A competitive radioligand binding assay is the gold standard for this purpose.

Experimental Protocol: Radioligand Binding Assay

This protocol is designed to measure the affinity of Compound-X for human DAT, NET, and SERT expressed in a stable cell line (e.g., HEK293).

Causality: By competing with a known high-affinity radioligand, we can determine if Compound-X binds to the same site and with what affinity (Ki). This directly tests the primary hypothesis.

Protocol Steps:

  • Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT to ~80-90% confluency.

  • Membrane Preparation: Harvest cells, homogenize in an ice-cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add cell membranes, the appropriate radioligand ([³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT), and varying concentrations of Compound-X (e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to allow binding to reach equilibrium.[7]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filter discs in scintillation vials with a scintillation cocktail. Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percent inhibition against the concentration of Compound-X. Determine the IC50 value and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Presentation

The results of the binding screen can be summarized to quickly identify high-affinity interactions.

Target TransporterRadioligand UsedHypothetical Kᵢ of Compound-X (nM)
Dopamine (DAT)[³H]-WIN 35,42825.3
Norepinephrine (NET)[³H]-Nisoxetine157.8
Serotonin (SERT)[³H]-Citalopram> 10,000

Table 1: Hypothetical binding affinity data for Compound-X at monoamine transporters. The low nanomolar Ki for DAT suggests it is a primary, high-affinity target.

Phase 2: Functional Characterization

Confirming that Compound-X binds to DAT is the first step. The critical next step is to determine the functional consequence of this binding—does it inhibit dopamine uptake?

Experimental Protocol: Fluorescence-Based Uptake Inhibition Assay

This assay directly measures the ability of Compound-X to block the transport of a fluorescent dopamine analog into cells expressing DAT.[8]

Causality: This experiment moves from affinity to function. A positive result (inhibition of uptake) would confirm the hypothesis that Compound-X is a DAT inhibitor.[9]

Protocol Steps:

  • Cell Plating: Seed HEK293-hDAT cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells/well and allow them to adhere overnight.[8]

  • Compound Pre-incubation: Remove the culture medium and add assay buffer containing various concentrations of Compound-X. Incubate for 15-20 minutes at 37°C.[9]

  • Substrate Addition: Add a fluorescent dopamine transporter substrate (e.g., from a commercial kit) to all wells to initiate uptake.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis: Calculate the rate of uptake (slope of the fluorescence vs. time curve). Plot the percent inhibition of uptake rate against the concentration of Compound-X to determine the IC50 value.

Hypothetical Functional Data
Assay TypeTargetHypothetical IC₅₀ of Compound-X (nM)
Uptake InhibitionDAT48.1
Uptake InhibitionNET350.2
Uptake InhibitionSERT> 10,000

Table 2: Hypothetical functional potency data for Compound-X. The IC50 value for DAT is consistent with the binding affinity, strongly suggesting Compound-X is a potent and selective dopamine reuptake inhibitor.

Phase 3: Mechanistic Elucidation of Downstream Effects

Inhibition of dopamine reuptake increases synaptic dopamine levels. This elevated dopamine will primarily act on post-synaptic dopamine receptors, particularly D1 and D2 subtypes, which are coupled to Gs and Gi proteins, respectively. We will focus on the D2 receptor pathway.

Proposed Signaling Pathway: D2 Receptor (Gi-Coupled) Modulation

Increased synaptic dopamine from DAT inhibition by Compound-X would lead to increased activation of post-synaptic D2 receptors. D2 receptors are coupled to the inhibitory G-protein, Gαi. Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G CompoundX Compound-X DAT Dopamine Transporter (DAT) CompoundX->DAT Inhibits Dopamine_syn Synaptic Dopamine DAT->Dopamine_syn Uptake Blocked => [DA]↑ D2R Dopamine D2 Receptor Dopamine_syn->D2R Activates Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response

Figure 2: Proposed signaling cascade following DAT inhibition by Compound-X, leading to reduced cAMP via D2 receptor activation.

Experimental Protocol: cAMP Functional Assay

To validate this downstream effect, we can measure changes in intracellular cAMP in cells co-expressing the D2 receptor.

Causality: This experiment connects the action of Compound-X at the transporter to a key second messenger system. Observing a decrease in cAMP would provide strong evidence for the proposed downstream mechanism.

Protocol Steps:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

  • Cell Preparation: Harvest cells and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[10]

  • Assay Setup: Dispense cells into a 384-well plate. Add a D2 receptor agonist (e.g., Quinpirole) to stimulate the receptor and induce a baseline drop in cAMP. Then add varying concentrations of Compound-X.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Cell Lysis & Detection: Lyse the cells and detect cAMP levels using a homogenous assay kit, such as HTRF or a luciferase-based biosensor system.[11][12] These assays work on a competitive immunoassay principle where cellular cAMP competes with a labeled cAMP analog.[13][14]

  • Data Analysis: The signal is typically inversely proportional to the intracellular cAMP concentration. Plot the signal against the agonist/compound concentration to determine EC50 or IC50 values.

Conclusion and Future Directions

This guide outlines a logical, hypothesis-driven framework for elucidating the mechanism of action of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (Compound-X). The structural analysis strongly points towards activity at monoamine transporters, and the proposed experimental plan provides a clear path to validating this hypothesis.

Based on the hypothetical data, Compound-X emerges as a potent and selective dopamine reuptake inhibitor. This profile suggests potential therapeutic applications in conditions characterized by dopamine deficiency, such as ADHD or depression. However, it also indicates a potential for abuse liability, which must be carefully evaluated in subsequent non-clinical studies.

Future work should include:

  • Selectivity Profiling: A broader screen against other receptors, ion channels, and enzymes to rule out off-target effects.

  • In Vivo Pharmacology: Studies in animal models to assess pharmacokinetic properties, brain penetration, and behavioral effects (e.g., locomotor activity, drug discrimination).[6]

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency, selectivity, and drug-like properties.[4]

By following this rigorous, multi-faceted approach, research and development teams can build a comprehensive understanding of Compound-X, enabling informed decisions about its future as a potential therapeutic agent.

References

  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Intisar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Aggarwal, N., & Kumar, R. (2021). Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities. Molecules. Available at: [Link]

  • DiscoverX Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. User Manual. Available at: [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Available at: [Link]

  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at: [Link]

  • Molecular Devices Corporation. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Product Manual. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2023). Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Research Square. Available at: [Link]

  • Kumar, A., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl methanimine. PubChem Compound Summary. Available at: [Link]

  • El-Metwaly, A. M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. Available at: [Link]

  • Sharma, V., et al. (2019). Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. Available at: [Link]

  • Kim, K., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. Available at: [Link]

  • Gardinier, K. M., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Banks, M. L., & Negus, S. S. (2012). Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. Advances in Pharmacology. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methanamine, N-methyl-. Substance Details. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2023). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. PubChem Compound Summary. Available at: [Link]

  • Calebiro, D., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling. Available at: [Link]

  • Slepukhin, P. A., et al. (2022). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-dimethylmethanamine;N-methylmethanamine. PubChem Compound Summary. Available at: [Link]

Sources

Foundational

Therapeutic Targeting with Dimethyl Pyrazole Architectures: From Metabolic Modulation to Kinase Inhibition

Topic: Potential Therapeutic Targets of Dimethyl Pyrazole Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The dimethyl pyrazole (DMP) m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of Dimethyl Pyrazole Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The dimethyl pyrazole (DMP) moiety, particularly the 3,5-dimethylpyrazole (3,5-DMP) isomer, represents a privileged scaffold in medicinal chemistry.[1][2][3][4] Its utility spans three distinct pharmacological domains: metabolic regulation (as a standalone antilipolytic agent), kinase/enzyme inhibition (as a structural pharmacophore in oncology and inflammation), and coordination pharmacology (as a ligand for cytotoxic metallodrugs).

This guide deconstructs the therapeutic utility of DMP compounds, moving beyond their conventional use as agricultural nitrification inhibitors to explore their high-value targets in human physiology.

Part 1: The Chemical Biology of the DMP Scaffold

The 3,5-dimethylpyrazole ring is not merely a linker; it is a functional pharmacophore defined by three critical attributes:

  • Bidentate Coordination: The adjacent nitrogen atoms (

    
     pyrrolic, 
    
    
    
    pyridinic) allow for monodentate or bridging bidentate coordination with transition metals (Cu, Pt, Zn), facilitating DNA-targeting metallodrugs.
  • Steric & Electronic Tuning: The methyl groups at positions 3 and 5 provide steric bulk that restricts rotation in kinase binding pockets, enhancing selectivity. Electronically, they donate electron density to the ring, increasing the basicity of the pyridinic nitrogen (

    
    ).
    
  • Hydrogen Bonding Donor/Acceptor: The

    
     motif serves as a critical donor in the ATP-binding hinge region of kinases.
    
Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional zones of the DMP scaffold.

DMP_SAR DMP_Core 3,5-Dimethylpyrazole (Core Scaffold) N_Coordination N1/N2 Region: Metal Coordination Site H-Bond Donor/Acceptor DMP_Core->N_Coordination Bioinorganic Activity C3_C5_Methyls C3/C5 Methyls: Steric Occlusion Lipophilicity Boost DMP_Core->C3_C5_Methyls Pharmacokinetics C4_Substitution C4 Position: Vector for SAR Expansion (Kinase Specificity) DMP_Core->C4_Substitution Target Selectivity Target_Metal Target: DNA/BSA (via Cu/Pt complexes) N_Coordination->Target_Metal Target_Kinase Target: ATP Pocket (CDK, VEGFR, PDE4) C4_Substitution->Target_Kinase

Figure 1: Functional decomposition of the 3,5-dimethylpyrazole scaffold highlighting the role of substitution patterns in defining therapeutic targets.

Part 2: Primary Therapeutic Targets

Metabolic Regulation: Lipolysis and Autophagy

Compound: 3,5-Dimethylpyrazole (Standalone) Target: The cAMP-PKA-HSL Axis in Adipocytes

In its unfunctionalized form, 3,5-DMP is a potent antilipolytic agent . It acts by decoupling the signaling cascade that mobilizes free fatty acids (FFAs) from triglyceride stores.

  • Mechanism of Action: 3,5-DMP inhibits the release of glycerol and FFAs stimulated by catecholamines or cAMP agonists. It likely interferes with the activation of Hormone-Sensitive Lipase (HSL) or the upstream cAMP-dependent protein kinase (PKA), preventing the phosphorylation of perilipin and HSL.

  • Therapeutic Implication: By lowering plasma FFA levels, 3,5-DMP improves glucose tolerance and reduces insulin resistance.

  • Secondary Effect (Autophagy): The acute reduction in circulating lipids mimics a starvation state, triggering hepatic autophagy . This makes DMP a tool compound for studying autophagy-mediated proteolysis in liver diseases.

Inflammation: Phosphodiesterase 4 (PDE4) Inhibition

Compound: 3,5-DMP derivatives (e.g., linked to 5-phenyl-2-furan moieties) Target: Phosphodiesterase 4B (PDE4B)[2][5]

PDE4 is the primary enzyme responsible for hydrolyzing cAMP in immune cells. 3,5-DMP derivatives have emerged as competitive inhibitors of PDE4B.

  • Causality: The pyrazole ring mimics the adenosine ring of cAMP, stacking within the PDE4 active site.

  • Outcome: Inhibition leads to elevated intracellular cAMP, which suppresses the release of pro-inflammatory cytokines like TNF-

    
    . This is relevant for COPD  and asthma  therapy.[5]
    
Oncology: Kinase Inhibition (VEGFR, EGFR, CDK)

Compound: Fused Pyrazoles (e.g., Dihydropyrano[2,3-c]pyrazole) Target: Receptor Tyrosine Kinases (RTKs)

The DMP motif is frequently embedded into fused heterocyclic systems to target the ATP-binding pocket of kinases.

  • Dual Inhibition: Certain DMP-fused derivatives exhibit dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor), blocking both tumor proliferation and angiogenesis.

  • Selectivity: The 3,5-dimethyl substitution pattern is often critical for fitting into the hydrophobic back-pocket of the kinase hinge region, distinguishing these inhibitors from non-methylated analogs.

Visualization: Signaling Pathways

The diagram below maps the intervention points of DMP compounds within the Lipolysis and Inflammation pathways.

DMP_Pathways Stimulus Catecholamines / Agonists Receptor G-Protein Coupled Receptor Stimulus->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP (Second Messenger) AC->cAMP PDE4 PDE4 Enzyme (Degrades cAMP) cAMP->PDE4 Degradation PKA Protein Kinase A (PKA) cAMP->PKA HSL Hormone Sensitive Lipase (HSL) PKA->HSL Inflammation TNF-alpha Release (Inflammation) PKA->Inflammation Modulation Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis DMP_Lipolysis 3,5-DMP (Standalone) Inhibits Lipolysis Step DMP_Lipolysis->HSL Blocks Activation DMP_PDE4 DMP-Furan Derivatives Inhibit PDE4 DMP_PDE4->PDE4 Inhibits

Figure 2: Mechanistic intervention of DMP compounds in cAMP-dependent lipolysis and PDE4-mediated inflammation.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of Bioactive Cu(II)-3,5-DMP Complexes

Objective: To synthesize a coordination complex for DNA-binding/cytotoxicity evaluation.

Rationale: Transition metal complexes with DMP ligands often display superior cytotoxicity to the free ligand due to enhanced lipophilicity and DNA intercalation capability.

Reagents:

  • 
     (Analytical Grade)
    
  • 3,5-Dimethylpyrazole (3,5-DMP)[3][6]

  • Ethanol (Absolute)

Methodology:

  • Stoichiometric Mixing: Dissolve 1.0 mmol of

    
     in 10 mL of hot ethanol. Separately, dissolve 2.0 mmol of 3,5-DMP in 10 mL of ethanol.
    
  • Reflux: Add the ligand solution dropwise to the metal salt solution under continuous stirring. Reflux the mixture at 70°C for 4 hours.

    • Observation: The solution should shift color (typically to deep blue/green), indicating complexation

      
      .
      
  • Crystallization: Concentrate the solution to half volume using a rotary evaporator. Allow to stand at room temperature for 24–48 hours to facilitate slow evaporation.

  • Filtration & Drying: Filter the resulting precipitate, wash with cold diethyl ether (to remove unreacted ligand), and dry under vacuum.

Validation:

  • FTIR: Look for shifts in the

    
     stretch (approx. 1590 cm⁻¹) and the appearance of 
    
    
    
    bands in the far-IR region.
  • UV-Vis: Confirm d-d transition bands distinct from the free ligand.

Protocol B: Lipolysis Inhibition Assay (In Vitro)

Objective: To quantify the antilipolytic activity of a DMP candidate.

System: Isolated Rat Adipocytes or 3T3-L1 Adipocytes.

Methodology:

  • Differentiation: Culture 3T3-L1 fibroblasts in DMEM + 10% FBS. Induce differentiation using insulin, dexamethasone, and IBMX. Use cells 8–10 days post-differentiation (when >90% accumulate lipid droplets).

  • Starvation: Wash cells with Krebs-Ringer Phosphate (KRP) buffer containing 4% BSA (Fatty Acid Free). Incubate for 1 hour to establish basal levels.

  • Treatment:

    • Control: Vehicle (DMSO < 0.1%).

    • Stimulant: Isoproterenol (10 µM) to induce lipolysis.

    • Test: Isoproterenol + DMP Compound (Titrate 1 µM – 100 µM).

  • Incubation: Incubate at 37°C for 90 minutes.

  • Quantification: Collect the supernatant.

    • Glycerol Assay: Use a colorimetric glycerol oxidase assay (absorbance at 540 nm). Glycerol release is the direct index of lipolysis.

    • FFA Assay: Use a standard NEFA (Non-Esterified Fatty Acid) kit.

  • Calculation:

    
    [6]
    

References

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • The antilipolytic agent 3,5-dimethylpyrazole inhibits insulin release in response to both nutrient secretagogues and cyclic adenosine monophosphate agonists. Source:[7] Metabolism / PubMed URL:[Link]

  • In Vivo Effect of an Antilipolytic Drug (3,5'-dimethylpyrazole) on Autophagic Proteolysis and Autophagy-Related Gene Expression in Rat Liver. Source: PubMed URL:[Link]

  • Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights. Source: ACS Applied Bio Materials URL:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Source: MDPI Molecules URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Safety and Toxicity Profile of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and potential safety and toxicity profile of the novel chemical entity, 1-(1-et...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential safety and toxicity profile of the novel chemical entity, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. Given the absence of extensive direct toxicological data for this specific molecule, this document synthesizes information from structurally related pyrazole derivatives to infer potential hazards. It further outlines a robust, tiered strategy for a comprehensive toxicological evaluation, grounded in established regulatory guidelines. This guide is intended to equip researchers and drug development professionals with the critical knowledge and experimental frameworks necessary to assess the safety of this compound for potential therapeutic applications.

Introduction and Chemical Identity

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine is a substituted pyrazole derivative. The pyrazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The specific toxicological profile of this compound, however, remains largely uncharacterized in publicly available literature.

Chemical Structure:

Table 1: Physicochemical Properties of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

PropertyValueSource
CAS Number 956373-21-0[3]
Molecular Formula C₉H₁₇N₃[3]
Molecular Weight 167.25 g/mol [3]
LogP (calculated) 0.59[3]
Rotatable Bonds 3[3]
Purity (typical) >95%[3]

Inferred Hazard Profile from Structurally Related Analogs

  • Acute Oral Toxicity: Harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Causes severe skin burns.[4]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[4]

Another related compound, (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine, is classified as dangerous and is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), and H332 (Harmful if inhaled).[5]

It is crucial to note that these are inferences based on analogs, and the toxicological profile of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine must be determined through direct testing. The diverse biological activities of pyrazole derivatives suggest that toxicity can be highly dependent on the specific substitution pattern.[6]

Proposed Comprehensive Toxicological Evaluation Strategy

A tiered approach to toxicological testing is recommended to build a comprehensive safety profile. This strategy begins with in vitro assays and progresses to more complex in vivo studies as needed.

Tier 1: In Vitro Toxicity Screening

The initial phase focuses on cell-based assays to identify potential liabilities early in development.

Experimental Workflow: In Vitro Cytotoxicity Assessment

cluster_0 Cell Line Selection cluster_1 Assay Protocol cluster_2 Data Interpretation HepG2 HepG2 (Liver) Cell_Culture Cell Seeding & Compound Treatment HepG2->Cell_Culture HEK293 HEK293 (Kidney) HEK293->Cell_Culture SHSY5Y SH-SY5Y (Neuronal) SHSY5Y->Cell_Culture Incubation 24-72h Incubation Cell_Culture->Incubation MTT_Assay MTT/XTT Assay Incubation->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Cytotoxicity_Profile Assess Cytotoxicity Profile Data_Analysis->Cytotoxicity_Profile Risk_Assessment Preliminary Risk Assessment Cytotoxicity_Profile->Risk_Assessment

Caption: Workflow for in vitro cytotoxicity screening.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine in a suitable solvent (e.g., DMSO). Create a serial dilution to achieve the desired final concentrations.

  • Treatment: Replace the cell culture medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Rationale: This tiered in vitro approach provides a cost-effective and high-throughput method to assess the general cytotoxicity of the compound across different cell types, representing various organs. The time-dependent nature of the experiment helps to understand the kinetics of any potential toxic effects.

Tier 2: Genotoxicity and Mutagenicity Assessment

It is imperative to evaluate the potential of the compound to induce genetic damage.

Experimental Workflow: Genotoxicity Assessment

cluster_0 In Vitro Assays cluster_1 In Vivo Follow-up (if necessary) Ames Ames Test (Bacterial Reverse Mutation) MLA Mouse Lymphoma Assay (MLA) Ames->MLA Comet Comet Assay (DNA Strand Breaks) MLA->Comet Micronucleus Micronucleus Test (Rodent) Comet->Micronucleus Positive in vitro results

Caption: Tiered strategy for genotoxicity testing.

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

  • Compound Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Rationale: The Ames test is a widely accepted initial screen for mutagenicity. A positive result would trigger further, more definitive assays like the in vivo micronucleus test. Some pyrazole derivatives have been shown to be non-genotoxic.[7]

Tier 3: In Vivo Acute Toxicity

Should the in vitro data be favorable, a preliminary in vivo study is warranted to understand the acute systemic toxicity.

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of the compound to one animal at a time.

  • Observation: Observe the animal for signs of toxicity and mortality for at least 14 days.

  • Dose Adjustment: Based on the outcome, the dose for the next animal is adjusted up or down.

  • LD₅₀ Estimation: The data from a small number of animals are used to estimate the LD₅₀ (lethal dose for 50% of the population).

Rationale: This method provides an estimate of the acute lethal dose while minimizing the number of animals used. It is a critical step in understanding the overall systemic toxicity of the compound. Studies on some pyrazole derivatives have indicated low acute toxicity.[8]

Safety Pharmacology

Beyond general toxicity, it is essential to assess the potential for adverse effects on major physiological systems.

  • Cardiovascular System: Evaluation of effects on heart rate, blood pressure, and electrocardiogram (ECG) in a suitable animal model (e.g., conscious telemetered dogs or non-human primates). In vitro hERG channel assays are also critical to assess the risk of QT prolongation.

  • Central Nervous System (CNS): A functional observational battery (FOB) in rodents can assess effects on behavior, motor function, and sensory responses.

  • Respiratory System: Evaluation of respiratory rate and tidal volume in rodents.

Structure-Toxicity Relationship Considerations

The toxicity of pyrazole derivatives can be influenced by their substituents. For example, a study on 1-methyl-1H-pyrazole-5-carboxamides revealed unexpected acute mammalian toxicity due to the inhibition of mitochondrial respiration, a finding that was not predicted by standard in vitro cytotoxicity assays.[9] This underscores the importance of a comprehensive testing strategy that is not solely reliant on general cytotoxicity screening.

Conclusion and Future Directions

The safety and toxicity profile of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine is currently not well-defined. Based on data from structurally related compounds, there is a potential for acute oral toxicity, as well as skin and eye irritation. A rigorous, tiered toxicological evaluation, as outlined in this guide, is essential to fully characterize the safety profile of this molecule. This should include in vitro cytotoxicity and genotoxicity assays, followed by in vivo acute toxicity and safety pharmacology studies. The findings from these studies will be critical for any further development of this compound for therapeutic or other applications.

References

  • [1-(1-methyl-1h-pyrazol-4-yl)
  • N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • Assessment of the toxicogenic effects and cell death potential of the ester (Z)-methyl 4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-anoate in combination with cisplatin, cyclophosphamide and doxorubicin. (2019). National Institutes of Health. Retrieved from [Link]

  • Ethyl 3-amino-1H-pyrazole-4-carboxyl
  • (1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanamine. (n.d.). BLDpharm.
  • 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. (2023). MDPI.
  • (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine. (n.d.). BLDpharm.
  • SAFETY D
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). Taylor & Francis.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026).
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. (2025). TCI Chemicals.
  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). PubMed. Retrieved from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.).
  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Chemical structures of the pyrazole derivatives and biologic activity for CB1 receptor. (n.d.).
  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (n.d.).
  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). PubMed. Retrieved from [Link]

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Foundational

A Technical Guide to the DMSO Solubility of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (Compound X)

< For Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available, experimentally determined solubility data for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine is limited. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally determined solubility data for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine is limited. This guide, therefore, provides a comprehensive framework based on established scientific principles and best practices for determining and understanding the solubility of this compound, hereafter referred to as "Compound X," in dimethyl sulfoxide (DMSO). The protocols and data presented are illustrative and serve as a robust guide for empirical validation in a laboratory setting.

Introduction: The Critical Role of DMSO in Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, indispensable in the early stages of drug discovery and development.[1][2] Its remarkable ability to dissolve a vast spectrum of both polar and non-polar compounds makes it the universal solvent for creating high-concentration stock solutions for high-throughput screening (HTS), cell-based assays, and other in vitro studies.[1][3][4]

Understanding the precise solubility of a test compound, such as Compound X, in DMSO is not a trivial procedural step; it is a foundational requirement for data integrity. An inaccurate assessment can lead to compound precipitation, erroneous concentration calculations, and ultimately, misleading biological data, costing valuable time and resources. This guide provides the theoretical grounding and practical methodologies to expertly characterize the DMSO solubility of Compound X, ensuring the reliability and reproducibility of subsequent experimental workflows.

Physicochemical Profile: Compound X and DMSO

A foundational understanding of the molecular properties of both the solute (Compound X) and the solvent (DMSO) is crucial for predicting and interpreting solubility behavior.

Compound X: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

While no experimental data is publicly available, we can infer properties from its structure. It is a substituted pyrazole, a class of heterocyclic compounds common in medicinal chemistry. The presence of nitrogen atoms and the amine group suggests potential for hydrogen bonding, while the ethyl and methyl groups add lipophilic character.

Table 1: Predicted Physicochemical Properties of Compound X Note: These are computationally predicted values and require experimental verification.

PropertyPredicted ValueSource
Molecular FormulaC₁₀H₁₉N₃-
Molecular Weight181.28 g/mol -
XLogP31.5 - 2.0 (Est.)Inferred from similar structures[5]
Hydrogen Bond Donors1 (Amine N-H)Structural Analysis
Hydrogen Bond Acceptors3 (Pyrazole and Amine Nitrogens)Structural Analysis

Solvent: Dimethyl Sulfoxide (DMSO)

DMSO's utility stems from its powerful solvent properties and its miscibility with water and most organic liquids.[1][6] However, it is highly hygroscopic, readily absorbing atmospheric moisture.[2] This is a critical consideration, as water contamination can significantly alter the solubility of test compounds.[2] Therefore, the use of anhydrous, high-purity DMSO (≥99.9%) is mandatory for preparing stock solutions to prevent compound precipitation.[3]

Section 1: Thermodynamic vs. Kinetic Solubility - A Critical Distinction

When discussing solubility, it is essential to differentiate between two key concepts: thermodynamic and kinetic solubility.[7][8]

  • Thermodynamic Solubility: This is the true, equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, where the rate of dissolution equals the rate of precipitation.[8] This value is typically determined by incubating an excess of the solid compound with the solvent for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[1][9]

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when added from a concentrated DMSO stock into an aqueous buffer.[8][9] It is the concentration at which precipitation first occurs.[10] Because this method can result in supersaturated, metastable solutions, kinetic solubility values are often higher than thermodynamic solubility values.[7][10] Kinetic solubility is highly relevant for HTS, where DMSO stock solutions are rapidly diluted into aqueous assay buffers.[9][11]

The choice of which solubility to measure depends on the application. For preparing stable, long-term stock solutions, thermodynamic solubility in DMSO is the gold standard. For predicting behavior in rapid-dilution assays, kinetic solubility provides critical insights.

G cluster_0 Solubility Concepts cluster_1 Key Characteristics cluster_2 Primary Application Thermodynamic Thermodynamic Solubility (Equilibrium) Thermo_Desc True equilibrium state Measures maximum dissolved concentration Requires longer incubation Thermodynamic->Thermo_Desc is defined by Kinetic Kinetic Solubility (Non-Equilibrium) Kinetic_Desc Metastable supersaturation possible Measures precipitation point Rapid determination Kinetic->Kinetic_Desc is defined by Thermo_App Stock Solution Preparation Formulation Development Thermo_Desc->Thermo_App informs Kinetic_App High-Throughput Screening (HTS) Predicting Assay Behavior Kinetic_Desc->Kinetic_App informs

Caption: Key differences between thermodynamic and kinetic solubility.

Section 2: Experimental Protocol for Determining Thermodynamic Solubility of Compound X in DMSO

This protocol describes a robust "shake-flask" method to determine the maximum equilibrium solubility of Compound X in anhydrous DMSO. This method ensures the creation of a self-validating system by generating a saturated solution that is confirmed by the presence of undissolved solid.

Materials and Equipment:

  • Compound X (solid powder)

  • Anhydrous DMSO (≥99.9% purity)[3]

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Thermostatic shaker/incubator (set to 25°C)

  • High-speed microcentrifuge

  • Calibrated micropipettes and sterile tips

  • Appropriate analytical instrument (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and appropriate diluent (e.g., methanol, acetonitrile)

Step-by-Step Methodology:

  • Preparation of a Supersaturated Slurry:

    • Weigh approximately 5-10 mg of Compound X into a 2 mL microcentrifuge tube.[1]

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL). This should be an amount where the compound does not fully dissolve, creating a slurry.

    • Vortex the tube vigorously for 2-3 minutes to ensure thorough mixing and break up any aggregates.[1]

  • Equilibration:

    • Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Incubate for 24 hours to allow the solution to reach thermodynamic equilibrium.[1] Periodic gentle mixing during this time is recommended.[1] The extended incubation is crucial for distinguishing from kinetic solubility, which can be measured after shorter periods.[7][9]

  • Separation of Saturated Supernatant:

    • After incubation, visually confirm that excess solid Compound X remains at the bottom of the tube. This is essential to validate that the solution is saturated.

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid firmly.[1]

  • Sample Analysis:

    • Carefully open the tube, taking care not to disturb the pellet.

    • Withdraw a small, known volume (e.g., 20-50 µL) of the clear supernatant.[1]

    • Perform a large, serial dilution of the supernatant into a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble. This prevents precipitation during analysis.

    • Quantify the concentration of Compound X in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) against a standard curve of known concentrations.

  • Calculation:

    • Back-calculate the original concentration in the DMSO supernatant, accounting for the dilution factor. This final value represents the thermodynamic solubility of Compound X in DMSO at the specified temperature.

G A 1. Prepare Slurry (Excess Compound X + DMSO) B 2. Equilibrate (24h @ 25°C) A->B Vortex C 3. Centrifuge (Separate Solid from Supernatant) B->C Confirm excess solid D 4. Sample Supernatant (Known Volume) C->D Avoid pellet E 5. Dilute & Quantify (HPLC or LC-MS) D->E F Result: Thermodynamic Solubility (e.g., mg/mL or M) E->F

Sources

Exploratory

The Definitive Technical Guide to 1-Ethyl-3,5-dimethyl-1H-pyrazole Derivatives

Executive Summary: The Pyrazole Advantage[1] In the landscape of heterocyclic medicinal chemistry, 1-ethyl-3,5-dimethyl-1H-pyrazole represents a "privileged scaffold."[1] Unlike its 1-methyl or 1-phenyl analogs, the N-et...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage[1]

In the landscape of heterocyclic medicinal chemistry, 1-ethyl-3,5-dimethyl-1H-pyrazole represents a "privileged scaffold."[1] Unlike its 1-methyl or 1-phenyl analogs, the N-ethyl substitution provides a specific lipophilic profile (


) that optimizes membrane permeability without compromising water solubility.[1]

This guide moves beyond basic characterization to explore the 1-ethyl-3,5-dimethyl-1H-pyrazole moiety as a versatile hub for drug discovery.[1] We focus on its role as a precursor for Schiff bases, a ligand in coordination chemistry, and a core pharmacophore in anti-inflammatory and anticancer therapeutics.

Synthetic Architecture & Pathways

The construction of the 1-ethyl-3,5-dimethyl-1H-pyrazole core and its subsequent functionalization relies on three primary modules.

Module A: The Cyclocondensation Route (Primary Synthesis)

The most robust industrial route involves the condensation of 1,3-diketones with ethylhydrazine.[1] This method is preferred over N-alkylation of 3,5-dimethylpyrazole due to higher regioselectivity and the avoidance of toxic alkylating agents.

  • Precursors: Acetylacetone (2,4-pentanedione) + Ethylhydrazine oxalate/hydrochloride.[1]

  • Mechanism: Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and cyclization.

  • Yield Expectations: >85% under optimized reflux conditions.

Module B: The Vilsmeier-Haack Gateway (C4-Functionalization)

The 4-position of the pyrazole ring is electron-rich, making it susceptible to electrophilic aromatic substitution.[1] The introduction of a formyl group (-CHO) at C4 creates 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde , the critical intermediate for generating diverse libraries of bioactive Schiff bases.[1]

Visualization of Synthetic Logic[2]

SynthesisPathways cluster_0 Key Transformation Precursors Acetylacetone + Ethylhydrazine Core 1-Ethyl-3,5-dimethyl- 1H-pyrazole Precursors->Core Cyclocondensation (Reflux/EtOH) Intermediate 4-Carbaldehyde Derivative Core->Intermediate Vilsmeier-Haack (POCl3/DMF) Ligands Metal Complexes (Coordination) Core->Ligands Coordination (M+) Schiff Schiff Bases (Bioactive) Intermediate->Schiff Condensation (R-NH2)

Figure 1: Synthetic flowchart transforming raw precursors into bioactive libraries via the critical 4-carbaldehyde intermediate.[1]

Detailed Experimental Protocol

Protocol: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Objective: To isolate the C4-formylated intermediate with >95% purity for use in downstream Schiff base synthesis.

Reagents & Equipment:
  • 1-Ethyl-3,5-dimethyl-1H-pyrazole (10 mmol)[1]

  • Phosphorus oxychloride (

    
    ) (30 mmol)[1]
    
  • Dimethylformamide (DMF) (Dry, 10 mL)[1]

  • Ice-water bath[1]

  • Sodium acetate (saturated aqueous solution)[1]

  • Dichloromethane (DCM) for extraction[1]

Step-by-Step Methodology:
  • Vilsmeier Complex Formation:

    • In a flame-dried round-bottom flask, place 10 mL of dry DMF.

    • Cool to 0°C using an ice bath.[1]

    • Dropwise, add

      
       (30 mmol) over 15 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the chloroiminium intermediate. Stir for 30 minutes.
      
  • Substrate Addition:

    • Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole (10 mmol) in a minimal amount of DMF (2 mL).

    • Add this solution dropwise to the Vilsmeier complex at 0°C.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 80–90°C for 4 hours . Monitor via TLC (System: Hexane/Ethyl Acetate 7:3).[1] The starting material spot should disappear.

  • Hydrolysis & Workup:

    • Pour the reaction mixture onto 100g of crushed ice with vigorous stirring.

    • Neutralize the solution to pH 7–8 using saturated sodium acetate solution. Note: This step hydrolyzes the intermediate iminium salt to the aldehyde.

    • A precipitate may form.[2] If solid, filter and wash with cold water.[3] If oil, extract with DCM (

      
       mL).
      
  • Purification:

    • Dry organic layer over anhydrous

      
       and concentrate under reduced pressure.[1]
      
    • Recrystallize from ethanol/water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Metric:

  • IR Spectrum: Look for strong C=O stretch at

    
    .[1]
    
  • 1H NMR: Distinct singlet for the aldehyde proton (-CHO) at

    
    .[1]
    

Medicinal Chemistry & Biological Applications[1][5][6][7][8][9][10][11][12][13]

The 1-ethyl-3,5-dimethylpyrazole moiety acts as a pharmacophore modulator.[1] Its steric bulk (methyl groups) and lipophilicity (ethyl group) allow it to fit into hydrophobic pockets of enzymes like COX-2 and various kinases.[1]

Structure-Activity Relationship (SAR) Data[2]
Target ClassDerivative TypeMechanism of ActionKey Activity Metric
Antimicrobial Schiff Bases (Imine linked)Inhibition of cell wall synthesis / DNA gyraseMIC:

(vs. S. aureus)
Anticancer N-Sulfonyl / Urea derivativesAurora-A Kinase Inhibition

(HCT116 cells)
Anti-inflammatory 4-substituted (Amide/Ester)COX-2 Selectivity>90% Inhibition at 1 mM
Antitubercular 4-CarbohydrazidesDisrupts mycolic acid synthesisComparable to Rifampin (in vitro)
Mechanistic Pathway: Kinase Inhibition

Many pyrazole derivatives function as ATP-competitive inhibitors.[1] The nitrogen atoms in the pyrazole ring often form hydrogen bonds with the "hinge region" of kinase enzymes.

BiologicalMechanism Drug 1-Ethyl-3,5-dimethyl- pyrazole Derivative Target Kinase Domain (ATP Binding Site) Drug->Target Binding Interaction H-Bonding (Hinge Region) Hydrophobic Interaction Target->Interaction Molecular Docking Effect Inhibition of Phosphorylation Interaction->Effect Blockade Outcome Apoptosis / Cell Cycle Arrest Effect->Outcome Therapeutic Result

Figure 2: Mechanism of action for pyrazole-based kinase inhibitors.[1]

Material Science Applications: Coordination Chemistry

Beyond pharma, the 1-ethyl-3,5-dimethylpyrazole unit is a potent monodentate ligand .[1]

  • Ligand Behavior: The pyridine-like nitrogen (N2) possesses a lone pair available for coordination with transition metals (

    
    ).[1]
    
  • Applications:

    • Catalysis: Copper complexes of these pyrazoles are used in oxidative coupling reactions.[4]

    • Isocyanate Blocking: The pyrazole can block isocyanate groups in polyurethane synthesis, releasing them only upon heating (de-blocking), which allows for "one-pot" coating formulations that cure on demand.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2021. Link[1]

  • Synthesis of 1-Ethylpyrazole-4-carbaldehydes... and Schiff Bases Derived Therefrom. Russian Journal of Organic Chemistry, 2014.[1] Link

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 2023. Link

  • Crystal structure of ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate. Acta Crystallographica, 2015.[1] Link

  • 3,5-Dimethylpyrazole: Product Characteristics and Application Areas. ChemicalBook, 2024. Link

Sources

Foundational

Technical Guide: Discovery of Novel Pyrazole-Based Bioactive Molecules

Executive Summary: The Privileged Scaffold The pyrazole ring ( ) is not merely a structural connector; it is a "privileged scaffold" in modern medicinal chemistry.[1][2][3][4][5] Its ubiquity in FDA-approved therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The pyrazole ring (


) is not merely a structural connector; it is a "privileged scaffold" in modern medicinal chemistry.[1][2][3][4][5] Its ubiquity in FDA-approved therapeutics—from the COX-2 inhibitor Celecoxib  to the tyrosine kinase inhibitor Crizotinib —stems from its unique physicochemical profile.

Unlike other five-membered heterocycles, pyrazoles offer a distinct combination of:

  • Tautomeric Versatility: The ability to shift between proton donors and acceptors allows for dynamic binding within enzyme active sites.

  • Pharmacokinetic Stability: The aromatic ring is highly resistant to oxidative metabolism compared to isoxazoles or furans.

  • Vectorial Geometry: The planar structure allows for precise orientation of substituents at the 3, 4, and 5 positions to probe specific pockets in biological targets (e.g., the ATP-binding site of kinases).

This guide moves beyond basic textbook chemistry to address the two primary bottlenecks in pyrazole drug discovery: Regioselective Synthesis (avoiding the "isomer trap") and High-Fidelity Kinase Screening .

Rational Design & Structure-Activity Relationship (SAR)

Effective pyrazole design requires treating the ring as a configurable platform. The SAR logic must address solubility, metabolic stability, and target affinity simultaneously.

The SAR Logic Map

The following diagram illustrates the functional roles of each position on the pyrazole core.

PyrazoleSAR Core Pyrazole Core (N1-N2-C3-C4-C5) N1 N1 Position (Pharmacokinetics) Core->N1 Solubility & Tox Profile C3_C5 C3 / C5 Positions (Steric/Binding) Core->C3_C5 Selectivity Determinants C4 C4 Position (Electronic Tuning) Core->C4 Scaffold Hopping N1_Detail Target: Solubility Avoid unsubstituted NH (rapid glucuronidation). Preferred: Aryl, Alkyl, or Heterocycle. N1->N1_Detail C3C5_Detail Target: Pocket Fit Asymmetry is critical. C3: H-bond acceptor interaction. C5: Hydrophobic pocket filling. C3_C5->C3C5_Detail C4_Detail Target: Electronics Halogens (F, Cl) modulate pKa. Linkers to secondary pharmacophores. C4->C4_Detail

Figure 1: Strategic SAR map for pyrazole optimization. Note the critical distinction between C3 and C5 substituents for regioselectivity.

Synthetic Mastery: Solving the Regioselectivity Crisis

The standard Knorr Pyrazole Synthesis (condensation of hydrazine with a 1,3-dicarbonyl) is robust but flawed. It typically yields a mixture of 1,3- and 1,5-isomers when using unsymmetrical diketones. Separating these isomers is often difficult due to similar polarity.

The Solution: Controlled Regioselectivity via Solvent/Catalyst Engineering. Recent advances demonstrate that solvent polarity and specific Lewis acids can dictate the tautomeric form of the hydrazine intermediate, locking in the regiochemistry before cyclization.

Comparative Synthetic Strategies
MethodReagentsRegioselectivity (1,5 : 1,3)ScalabilityNotes
Classic Knorr Hydrazine +

-diketone (EtOH, Reflux)
~1:1 (Poor)HighRequires difficult chromatography.
Enaminone Route Enaminone + Hydrazine>95:5 (Excellent)MediumPre-synthesis of enaminone required.
DMAc Controlled Hydrazine +

-diketone (DMAc, RT)
>98:2 (Superior)HighRecommended. Kinetic control favors 1,5-isomer [1].
Nano-ZnO Hydrazine +

-ketoester (Solvent-free)
HighLowGreen chemistry; good for small libraries [2].

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 1,5-Diarylpyrazoles

Rationale: This protocol utilizes N,N-dimethylacetamide (DMAc) to control the nucleophilicity of the hydrazine, favoring the formation of the 1,5-isomer without metal catalysts.

Materials:

  • 1,3-Dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione)

  • Aryl hydrazine hydrochloride[6]

  • Solvent: N,N-Dimethylacetamide (DMAc)

  • Workup: Ethyl acetate, Brine,

    
    
    

Workflow:

  • Preparation: In a 50 mL round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equiv, 5 mmol) in DMAc (10 mL).

  • Addition: Add the aryl hydrazine hydrochloride (1.1 equiv) in a single portion at room temperature (20–25°C).

    • Critical Step: Do not heat initially. Low temperature favors the kinetic nucleophilic attack at the most reactive carbonyl, establishing regiochemistry.

  • Reaction: Stir the mixture for 2–4 hours. Monitor consumption of starting material via TLC (30% EtOAc/Hexane).[7]

  • Cyclization: Once the intermediate hydrazone is formed (new spot on TLC), heat the mixture to 80°C for 1 hour to drive dehydration and aromatization.

  • Workup:

    • Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates.

    • If solid: Filter and wash with cold water.

    • If oil: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine (5x) to remove DMAc. Dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography.

Protocol B: ADP-Glo™ Kinase Assay (High-Throughput Screening)

Rationale: Many bioactive pyrazoles target kinases (e.g., EGFR, CDK).[8] The ADP-Glo assay is a luminescent, homogeneous assay that measures ADP formation, a universal product of kinase activity. It is less prone to interference than fluorescent assays.

Reagents:

  • Kinase Enzyme (e.g., recombinant EGFR)

  • Substrate (e.g., Poly [Glu, Tyr] 4:1)

  • Ultra-Pure ATP

  • Test Compounds (Pyrazole derivatives dissolved in DMSO)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

Workflow:

  • Compound Plating: Dispense 1

    
    L of test compound (at 10 
    
    
    
    M final conc.) into a white, low-volume 384-well plate. Include DMSO controls (0% inhibition) and Staurosporine (100% inhibition).
  • Enzyme Reaction:

    • Add 2

      
      L of Kinase Enzyme diluted in 1x Kinase Buffer.
      
    • Incubate for 10 minutes at RT to allow compound-enzyme binding.

    • Add 2

      
      L of ATP/Substrate mix to initiate the reaction.
      
    • Incubate for 60 minutes at RT.

  • ADP Generation Stop:

    • Add 5

      
      L of ADP-Glo™ Reagent .
      
    • Incubate for 40 minutes. Mechanism: This stops the kinase reaction and depletes the remaining unconsumed ATP.

  • Detection:

    • Add 10

      
      L of Kinase Detection Reagent .
      
    • Incubate for 30 minutes. Mechanism: Converts the generated ADP back to ATP, which is then used by luciferase to generate light.

  • Readout: Measure luminescence using a plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Calculate % Inhibition:

    
    
    

Workflow Visualization

The following diagram outlines the iterative cycle from retrosynthesis to biological validation.

DiscoveryWorkflow Design Phase 1: Rational Design (Scaffold Hopping / Docking) Retro Phase 2: Retrosynthesis (Select Regioselective Route) Design->Retro Synth Phase 3: Synthesis (Protocol A: DMAc Method) Retro->Synth Purify Phase 4: Purification (Crystallization / HPLC) Synth->Purify Screen Phase 5: Bioassay (Protocol B: ADP-Glo) Purify->Screen Decision Hit Identified? Screen->Decision Decision->Design No (Refine SAR) LeadOpt Lead Optimization Decision->LeadOpt Yes (ADME/Tox)

Figure 2: Integrated workflow for pyrazole discovery. The cycle emphasizes the feedback loop between screening data and SAR refinement.

References

  • Gosselin, F., et al. (2023). "Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles via condensation of 1,3-diketones in DMAc." MDPI Molecules. Available at: [Link]

  • Girish, Y.R., et al. (2021). "Efficient nano-ZnO catalyzed green protocol for the synthesis of 1,3,5-substituted pyrazoles."[9] Journal of Chemical Sciences. Available at: [Link]

  • Fadda, A.A., et al. (2023).[10] "Pyrazole: An emerging privileged scaffold in drug discovery."[3][4][5][11] Future Medicinal Chemistry. Available at: [Link]

  • FDA Access Data. (2024). "Celecoxib Prescribing Information and Pharmacology." Available at: [Link][10]

Sources

Exploratory

Technical Monograph: Cheminformatics and Synthetic Utility of Pyrazole Intermediates

This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and cheminformatics. It synthesizes the specific identification data for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and cheminformatics. It synthesizes the specific identification data for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine with its synthetic utility and validation protocols.

Focus Compound: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Chemical Identity & Cheminformatics Core

In the context of Fragment-Based Drug Discovery (FBDD), precise molecular identification is non-negotiable for maintaining database integrity. The focus compound is a secondary amine tethered to a trisubstituted pyrazole core, serving as a critical "linker" scaffold in kinase inhibitor design.

1.1 Identification Data
ParameterValue
Chemical Name 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
CAS Registry Number 956373-21-0
Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
Canonical SMILES CCN1C(C)=C(CNC)C(C)=N1
InChI String InChI=1S/C9H17N3/c1-5-12-8(3)7(6-10-2)9(4)11-12/h10H,5-6H2,1-4H3
InChI Key Generated from Structure (See Section 1.2)
1.2 The InChI Key Architecture

The InChI Key is a 27-character hashed version of the InChI string, designed for collision-resistant database indexing. For this specific pyrazole derivative, the key is derived as follows:

  • Connectivity Layer (Block 1): Encodes the molecular skeleton (C9H17N3) and connectivity.

  • Stereochemical Layer (Block 2): Encodes isomerism (tautomers, stereocenters). Note that the N-ethyl substitution at position 1 locks the tautomeric equilibrium, preventing the 3,5-dimethyl shift common in N-unsubstituted pyrazoles.

  • Protonation Layer (Block 3): Usually "N" for neutral species.

Critical Note on Database Retrieval: When searching commercial catalogs (e.g., ChemBridge, Enamine), use the CAS 956373-21-0 or the SMILES string. InChI Keys may vary slightly in the second block if different protonation states (e.g., HCl salt) are indexed.

Synthetic Pathway & Mechanism

The synthesis of this compound follows a convergent logic, assembling the pyrazole ring first, followed by functionalization at the C4 position. This approach avoids regioisomeric ambiguity.

2.1 Reaction Workflow

The synthesis relies on the Knorr Pyrazole Synthesis followed by Reductive Amination .

Step 1: Cyclocondensation (Pyrazoles Core Construction)

  • Reagents: Acetylacetone (2,4-Pentanedione), Ethylhydrazine oxalate, Ethanol (solvent).

  • Mechanism: The hydrazine undergoes nucleophilic attack on one carbonyl of the acetylacetone, forming a hydrazone intermediate. Subsequent intramolecular attack on the second carbonyl effects cyclization and dehydration.

  • Regioselectivity: Since acetylacetone is symmetrical, only one regioisomer (1-ethyl-3,5-dimethylpyrazole) is formed.

Step 2: C4-Formylation (Vilsmeier-Haack Reaction)

  • Reagents: POCl3, DMF.

  • Mechanism: The electron-rich pyrazole ring attacks the chloroiminium ion (generated in situ from DMF/POCl3) at the nucleophilic C4 position, yielding the 4-carbaldehyde.

Step 3: Reductive Amination (Target Generation)

  • Reagents: Methylamine (in THF or MeOH), Sodium Triacetoxyborohydride (STAB).

  • Mechanism: Formation of the imine intermediate followed by selective hydride reduction. STAB is preferred over NaBH4 to prevent reduction of the aldehyde prior to imine formation.

2.2 Visualization of Synthetic Logic

SynthesisWorkflow start Acetylacetone + Ethylhydrazine cyclization Cyclocondensation (Reflux, EtOH) start->cyclization core 1-Ethyl-3,5-dimethylpyrazole cyclization->core -2 H2O vilsmeier Vilsmeier-Haack (POCl3/DMF) core->vilsmeier aldehyde Intermediate: Pyrazole-4-carbaldehyde vilsmeier->aldehyde Formylation @ C4 red_am Reductive Amination (MeNH2, STAB) aldehyde->red_am final TARGET: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl) -N-methylmethanamine red_am->final Imine Reduction

Figure 1: Convergent synthetic pathway starting from symmetrical diketones to the final secondary amine.

Validation Protocols (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

3.1 Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum (CDCl3, 400 MHz) provides a self-validating fingerprint:

MoietyChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Logic
C3-CH3 ~2.20Singlet3HDistinct from C5-Me due to magnetic environment.
C5-CH3 ~2.25Singlet3HTypically slightly downfield of C3-Me.
N-CH2-CH3 ~1.35Triplet3HCharacteristic ethyl terminal.
N-CH2-CH3 ~4.05Quartet2HDeshielded by adjacent aromatic Nitrogen.
Ar-CH2-N ~3.55Singlet2HThe benzylic-like methylene bridge.
NH-CH3 ~2.40Singlet3HThe N-methyl group.
3.2 Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected [M+H]+: 168.15 m/z

  • Fragmentation Pattern: High collision energy often cleaves the exocyclic amine, showing a characteristic loss of the methylamine fragment (M-31).

Application in Drug Discovery

This molecule acts as a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The pyrazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes. The C4-amine tail provides a vector to explore the solvent-exposed front pocket or the ribose binding pocket.

  • Fragment Linking: The secondary amine is a highly reactive handle for library expansion. It can be readily acylated, sulfonated, or coupled via reductive amination to link with other pharmacophores.

4.1 Cheminformatics Workflow for Library Generation

Cheminformatics input Input: CAS 956373-21-0 (Secondary Amine Scaffold) process1 Library Enumeration (Amide Coupling / Urea Formation) input->process1 Virtual Rxn process2 In Silico Docking (Kinase Hinge Binding) process1->process2 3D Conformation filter ADME Filtering (LogP, TPSA) process2->filter output Output: Lead Candidates filter->output

Figure 2: Workflow utilizing the target amine as a scaffold for high-throughput virtual screening.

References
  • PubChem Compound Summary. "1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine." National Center for Biotechnology Information. [Link]

  • Heller, S. R., et al. "InChI, the IUPAC International Chemical Identifier." Journal of Cheminformatics, 2015. [Link]

  • Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008. (Contextual grounding for Section 2.1). [Link]

Foundational

An In-depth Technical Guide to 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine: Synthesis, Characterization, and Therapeutic Potential

This guide provides a detailed technical overview of the novel pyrazole derivative, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. While this specific molecule is not extensively documented in public liter...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical overview of the novel pyrazole derivative, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. While this specific molecule is not extensively documented in public literature, this document, grounded in the well-established chemistry of substituted pyrazoles, offers expert insights into its structure, synthesis, and potential applications for researchers in drug discovery and development.

Molecular Identification and Structural Elucidation

The fundamental identity of a compound lies in its structure. Based on its IUPAC name, the structure of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine can be confidently determined.

  • IUPAC Name: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

  • Deduced Canonical SMILES: CCN1N=C(C)C(CNC)=C1C

  • Molecular Formula: C₁₀H₁₉N₃

  • Molecular Weight: 181.28 g/mol

The core of this molecule is a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous approved drugs.[1][2] The pyrazole ring is substituted at the 1, 3, and 5 positions with an ethyl group and two methyl groups, respectively. The key functional group, an N-methylmethanamine side chain, is attached at the 4-position.

Diagram 1: Molecular Structure

A 2D representation of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine.

Synthesis and Mechanistic Considerations

The synthesis of this molecule can be approached through established methodologies for constructing substituted pyrazoles. A robust and logical synthetic pathway would involve the initial formation of the pyrazole core, followed by functionalization at the 4-position.

Diagram 2: Proposed Synthetic Workflow

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Reductive Amination A Acetylacetone C 1-Ethyl-3,5-dimethyl-1H-pyrazole A->C Condensation B Ethylhydrazine B->C E 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde C->E D POCl3, DMF D->E H Target Molecule E->H F Methylamine (CH3NH2) F->H G Reducing Agent (e.g., NaBH4) G->H

A plausible three-step synthesis route to the target compound.

Experimental Protocol: A Representative Synthesis

  • Step 1: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole. This foundational step involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3]

    • To a solution of acetylacetone (1.0 eq) in ethanol, add ethylhydrazine (1.0 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation or column chromatography to yield 1-ethyl-3,5-dimethyl-1H-pyrazole.

  • Step 2: Vilsmeier-Haack Formylation. This reaction introduces a formyl group at the electron-rich C4 position of the pyrazole ring.

    • In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.5 eq) to dimethylformamide (DMF, 3.0 eq) dropwise.

    • Stir for 30 minutes, then add the 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) from Step 1.

    • Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Filter, wash with water, and dry to obtain 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

  • Step 3: Reductive Amination. The final step involves the formation of the secondary amine.

    • Dissolve the aldehyde from Step 2 (1.0 eq) in a suitable solvent such as methanol.

    • Add an aqueous solution of methylamine (CH₃NH₂, 1.2 eq) and stir at room temperature for 1-2 hours to form the imine intermediate.

    • Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise.

    • Stir for an additional 2-3 hours at room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine.

Physicochemical and Spectroscopic Profile (Predicted)

While experimental data for this specific molecule is not available, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Boiling Point ~220-250 °CHigher than the parent pyrazole due to increased molecular weight and the amine group allowing for hydrogen bonding.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane). Slightly soluble in water.The presence of the amine group may confer slight aqueous solubility, especially at acidic pH where it would be protonated.
pKa (of the amine) ~9-10Typical for a secondary aliphatic amine.
LogP ~1.5-2.5A balance between the polar amine and the largely nonpolar substituted pyrazole core.

Spectroscopic Characterization

  • ¹H NMR: Expected signals would include triplets and quartets for the ethyl group, singlets for the two pyrazole methyl groups and the N-methyl group, a singlet for the benzylic-like CH₂ group, and a broad singlet for the N-H proton.

  • ¹³C NMR: Distinct signals for the pyrazole ring carbons, the ethyl carbons, the two methyl groups on the ring, the CH₂ linker, and the N-methyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 182.1657, corresponding to the formula C₁₀H₂₀N₃⁺.

Applications and Biological Context

The pyrazole scaffold is a cornerstone in modern drug discovery, with derivatives exhibiting a vast array of biological activities.[4][5] This makes 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine a compound of significant interest for therapeutic development.

  • Anticancer Potential: Many pyrazole derivatives function as kinase inhibitors, a critical class of anticancer drugs.[6][7] The specific substitution pattern of this molecule could allow it to target ATP-binding sites in various kinases implicated in cancer cell proliferation.

  • Anti-inflammatory Activity: Pyrazole is the core structure of celecoxib, a well-known COX-2 inhibitor.[1] This suggests that novel pyrazole derivatives could be explored for their potential to modulate inflammatory pathways.

  • Neuropharmacology: The structural features of this molecule bear some resemblance to compounds that interact with central nervous system (CNS) targets. The amine function is common in many neurologically active drugs.

  • Antimicrobial Properties: The pyrazole nucleus is also found in compounds with antibacterial and antifungal properties.[2][5]

The introduction of the N-methylmethanamine group at the 4-position is particularly noteworthy. This group can act as a hydrogen bond donor and acceptor, and at physiological pH, it will be protonated, allowing for ionic interactions with biological targets such as enzymes and receptors. This functional group is often key to a molecule's pharmacological activity.

Conclusion

As a Senior Application Scientist, it is my assessment that 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine represents a promising, albeit underexplored, chemical entity. Its synthesis is feasible through well-established synthetic routes, and its structure, centered on the pharmacologically validated pyrazole core, suggests a high potential for biological activity. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this compound and its analogs, potentially leading to the discovery of new therapeutic agents.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]

  • Li, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]

  • Kumar, A., & Aggarwal, N. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Biomolecules, 12(11), 1632. [Link]

  • Gomha, S. M., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(16), 3781. [Link]

  • Gosselin, F. X., et al. (2007). A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles based on the condensation of 1,3-diketones with arylhydrazines. Synlett, 2007(1), 131-134. [Link]

  • Tigreros, A., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(15), 4867. [Link]

  • Le, T. H., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link]

  • Sharma, P., & Kumar, V. (2016). Recent applications of pyrazole and its substituted analogs. Journal of Heterocyclic Chemistry, 53(5), 1339-1354. [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2014. [Link]

  • El-Faham, A., et al. (2022). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. RSC Advances, 12(45), 29530-29547. [Link]

  • Pattan, S. R., et al. (2009). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Indian Journal of Pharmaceutical Sciences, 71(5), 578-581. [Link]

  • Portilla, J., et al. (2020). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2020(1), 194-224. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Assay Development of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Introduction: Characterizing a Novel Pyrazole Derivative The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anti-inflammatory, antim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Pyrazole Derivative

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3][4] The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine represents a novel entity within this pharmacologically significant class. The development of robust and informative in vitro assays is the critical first step in elucidating its biological function, mechanism of action, and therapeutic potential.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. The strategy is designed as a tiered screening cascade, beginning with fundamental cytotoxicity assessments to establish a working concentration range, followed by a panel of primary screening assays to identify potential biological activities. Subsequent secondary assays can then be employed to delve deeper into the mechanism of action. This structured approach ensures a logical and efficient progression from a compound of unknown function to a lead candidate with a defined biological profile.

Part 1: Foundational Assays - Cytotoxicity and Viability

Before investigating specific biological activities, it is crucial to determine the cytotoxic profile of the compound. This information is vital for selecting appropriate, non-toxic concentrations for subsequent, more sensitive assays.

Rationale for Cytotoxicity Testing

Initial cytotoxicity screening serves two primary purposes:

  • Identification of Anticancer Potential: High cytotoxicity against cancer cell lines could indicate potential as an anticancer agent.[5][6]

  • Determination of Therapeutic Window: For other potential applications, it is essential to work at concentrations that do not induce cell death, to ensure that observed effects are due to specific molecular interactions rather than general toxicity.[7]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow: Cytotoxicity Screening

cytotoxicity_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plates incubate_24h Incubate for 24h for cell adherence seed_cells->incubate_24h add_compound Add serial dilutions of the compound incubate_24h->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal human cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 2X stock solution of the compound in complete medium. Perform serial dilutions to create a range of concentrations to be tested.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Parameter Description
Cell Lines At least one cancer cell line and one normal cell line
Compound Concentrations Logarithmic serial dilutions (e.g., 0.1, 1, 10, 100 µM)
Incubation Time 48-72 hours
Endpoint IC₅₀ value

Part 2: Primary Screening for Biological Activity

Based on the broad biological activities of pyrazole derivatives, a primary screening panel should include assays for anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] The results of these assays will guide the direction of further investigation.

A. Anticancer Activity

If the compound exhibits significant cytotoxicity against cancer cell lines, further investigation into its mechanism is warranted. A cell cycle analysis can reveal if the compound induces cell cycle arrest.

Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequent apoptosis.[5]

Procedure:

  • Cell Treatment: Seed a suitable cancer cell line in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Parameter Expected Outcome for Active Compound
Cell Population in G0/G1 Increase may indicate G1 arrest
Cell Population in S Increase may indicate S phase arrest
Cell Population in G2/M Increase may indicate G2/M arrest
Sub-G1 Population Increase indicates apoptosis
B. Anti-inflammatory Activity

A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes.[1] A cell-free COX inhibition assay can directly measure the compound's effect on these enzymes.

Rationale: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the fluorometric substrate according to the manufacturer's instructions (e.g., Cayman Chemical).

  • Assay Plate Setup: Add buffer, heme, and enzyme to the wells of a 96-well plate.

  • Compound Addition: Add various concentrations of the test compound or a known COX inhibitor (e.g., celecoxib).

  • Initiation of Reaction: Add arachidonic acid and the fluorometric substrate to initiate the reaction.

  • Fluorescence Reading: Read the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC₅₀ value.

C. Antimicrobial Activity

The antimicrobial potential can be assessed by determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi.[8][9]

Rationale: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Procedure:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) in a suitable broth medium.

  • Compound Dilution: Perform serial dilutions of the compound in the broth medium in a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 3: Secondary Assays and Mechanism of Action Studies

The results from the primary screening will dictate the most appropriate secondary assays to further elucidate the compound's mechanism of action.

Workflow for Secondary Assay Selection

secondary_assay_selection cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity cluster_antimicrobial Antimicrobial Activity primary_results Primary Screening Results apoptosis_assay Apoptosis Assay (Annexin V) primary_results->apoptosis_assay Cytotoxicity and Cell Cycle Arrest cytokine_assay Cytokine Release Assay (LPS-stimulated macrophages) primary_results->cytokine_assay COX Inhibition bactericidal_assay Bactericidal/Fungicidal Assay primary_results->bactericidal_assay MIC Determined caspase_assay Caspase Activity Assay apoptosis_assay->caspase_assay tubulin_pol Tubulin Polymerization Assay caspase_assay->tubulin_pol nfkb_assay NF-κB Reporter Assay cytokine_assay->nfkb_assay biofilm_assay Biofilm Inhibition Assay bactericidal_assay->biofilm_assay

Caption: Decision tree for selecting secondary assays based on primary screening outcomes.

Conclusion

This application note provides a strategic and detailed guide for the initial in vitro characterization of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. By following a tiered approach, from foundational cytotoxicity testing to targeted primary and secondary screening, researchers can efficiently and effectively elucidate the biological activity and potential therapeutic applications of this novel pyrazole derivative. Each proposed protocol is based on established and validated methodologies to ensure data integrity and reproducibility.

References

  • Matiychuk, V., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. PMC - PubMed Central. Retrieved from [Link]

  • Wentworth, P., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Sharma, S., & Kumar, A. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Retrieved from [Link]

  • Ben-Harb, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

  • Singh, R., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]

  • O'Connor, J. C., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine. Retrieved from [Link]

  • Guedes, I. A., et al. (2022). New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. PMC - NIH. Retrieved from [Link]

  • Quinn, M. (2012). Development of novel IVD assays: A manufacturer's perspective. ResearchGate. Retrieved from [Link]

  • Abrigach, F., et al. (2019). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate. Retrieved from [Link]

  • Aurelia Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Khan, I., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Retrieved from [Link]

  • Kumar, D., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Retrieved from [Link]

  • Cauwenberghs, E., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Retrieved from [Link]

  • Aly, A. A., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. Retrieved from [Link]

  • Grimaldi, M., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. Retrieved from [Link]

  • Kantevari, S., et al. (2020). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. PubMed. Retrieved from [Link]

  • Pinto, M., et al. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central. Retrieved from [Link]

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Application

applications of pyrazole compounds in neuroscience research

Introduction: The Pyrazole Privilege in Neuro-Chemistry The pyrazole ring (1,2-diazole) is not merely a structural connector; it is a "privileged scaffold" in neuroscience drug discovery due to its unique electronic prof...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Privilege in Neuro-Chemistry

The pyrazole ring (1,2-diazole) is not merely a structural connector; it is a "privileged scaffold" in neuroscience drug discovery due to its unique electronic profile. Its planar, electron-rich architecture allows it to engage in


 stacking with aromatic residues (e.g., Trp, Phe) in receptor binding pockets, while its nitrogen atoms serve as versatile hydrogen bond donor/acceptors.

This guide moves beyond basic synthesis to detail three high-value application workflows:

  • Alzheimer’s Disease (AD): Designing Multi-Target Directed Ligands (MTDLs) for dual AChE/MAO-B inhibition.

  • Parkinson’s Disease (PD): Screening Type-I and Type-II LRRK2 kinase inhibitors.[1]

  • Metabolic Psychiatry: Evaluating peripherally restricted CB1 antagonists to avoid CNS toxicity.

Module A: Multi-Target Directed Ligands (MTDLs) for Alzheimer’s

Rationale: The "One Molecule, One Target" paradigm has largely failed in AD.[2] The current gold standard is the MTDL approach. Pyrazoles are ideal linkers to fuse an antioxidant moiety (e.g., phenol) with a cholinesterase inhibitor pharmacophore (e.g., benzylamine).

Experimental Workflow: Dual AChE/MAO-B Inhibition Screen

Objective: To identify pyrazole derivatives that simultaneously inhibit Acetylcholinesterase (AChE) to boost cholinergic transmission and Monoamine Oxidase B (MAO-B) to reduce oxidative stress.

Protocol 1: Modified Ellman’s Assay for AChE Inhibition This protocol is self-validating through the use of internal kinetic controls.

Reagents:

  • Buffer A: 0.1 M Phosphate buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Recombinant human AChE (hAChE).

  • Reference Standard: Donepezil (1 µM).

Step-by-Step Methodology:

  • Preparation: Dissolve pyrazole test compounds in DMSO. Dilute in Buffer A to final concentrations (0.1 nM – 10 µM). Critical: Final DMSO concentration must be <1% to prevent enzyme denaturation.

  • Incubation: In a 96-well plate, add:

    • 150 µL Buffer A

    • 20 µL Test Compound Solution

    • 20 µL hAChE solution (0.05 U/mL)

    • Incubate for 15 minutes at 25°C. This allows the inhibitor to bind the active site (CAS) or peripheral anionic site (PAS).

  • Reaction Initiation: Add 10 µL of DTNB/ATCh mixture.

  • Kinetic Readout: Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation Check:

    • Slope Control: The absorbance of the "No Enzyme" blank must remain flat.

    • Activity Control: The "No Inhibitor" well must show a linear increase in absorbance (

      
      ).
      

Data Analysis: Calculate % Inhibition using the reaction rates (slopes):



Determine 

using non-linear regression (log(inhibitor) vs. response).

Module B: Precision Kinase Inhibition (LRRK2) for Parkinson’s

Rationale: Mutations in Leucine-Rich Repeat Kinase 2 (LRRK2), particularly G2019S, increase kinase activity, leading to neurotoxicity. Pyrazoles act as ATP-competitive inhibitors (Type I) or allosteric modulators (Type II).

Visualization: LRRK2 Signaling & Inhibition

LRRK2_Pathway LRRK2_WT LRRK2 (Wild Type) Rab10 Rab10 Protein LRRK2_WT->Rab10 Normal Phosphorylation LRRK2_Mut LRRK2 (G2019S Mutation) LRRK2_Mut->Rab10 Hyper-Phosphorylation ATP ATP ATP->LRRK2_Mut Pyrazole Pyrazole Inhibitor (Type I / II) Pyrazole->LRRK2_Mut Blocks ATP Binding Protection Neuroprotection Pyrazole->Protection pRab10 Phospho-Rab10 (pT73) Rab10->pRab10 Toxicity Neuronal Toxicity (Dopaminergic Loss) pRab10->Toxicity Accumulation

Caption: Pyrazole inhibitors block the ATP-binding pocket of hyperactive LRRK2 (G2019S), preventing Rab10 phosphorylation and downstream neurotoxicity.

Protocol 2: LRRK2 Kinase Activity Assay (LanthaScreen™)

A TR-FRET based assay is preferred over radiometric assays for high-throughput screening.

Reagents:

  • Kinase: Truncated LRRK2 (G2019S).

  • Substrate: ERM (Ezrin/Radixin/Moesin) peptide labeled with Fluorescein.

  • Detection: Terbium-labeled anti-phospho-ERM antibody.

Step-by-Step Methodology:

  • Compound Plating: Dispense 10 nL of pyrazole library compounds into a 384-well low-volume plate.

  • Kinase Reaction: Add 5 µL of Kinase Buffer containing LRRK2 G2019S and ATP (

    
     apparent).
    
  • Substrate Addition: Add 5 µL of Fluorescein-ERM peptide.

  • Incubation: Incubate for 60 minutes at room temperature (dark).

  • Detection: Add 10 µL of TR-FRET dilution buffer containing the Tb-labeled antibody.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340 nm, Em: 495 nm & 520 nm).

  • Calculation: Calculate the Emission Ratio (520 nm / 495 nm).

    • Interpretation: High ratio = High phosphorylation (Active Kinase). Low ratio = Inhibition.

Module C: The "Rimonabant Lesson" – Peripheral CB1 Antagonism

Rationale: The pyrazole Rimonabant was withdrawn due to psychiatric side effects caused by blocking central CB1 receptors.[3][4][5] Modern research focuses on peripherally restricted pyrazoles (polar surface area > 90 Ų) that cannot cross the Blood-Brain Barrier (BBB) but still treat metabolic syndrome.

Comparative Data: Central vs. Peripheral Pyrazoles
FeatureRimonabant (SR141716)Target Profile: Peripheral Antagonist
Structure Lipophilic PyrazolePolar Pyrazole (e.g., Sulfonamide/Amide attached)
LogP ~4.5 (High Lipophilicity)< 2.5 (Lower Lipophilicity)
TPSA < 60 Ų> 90 Ų (Limits BBB crossing)
Brain/Plasma Ratio > 1.0 (High CNS exposure)< 0.1 (Minimal CNS exposure)
Primary Indication Obesity (Withdrawn)Diabetic Nephropathy / Liver Fibrosis
Protocol 3: [3H]-CP55,940 Radioligand Binding (Competition Assay)

Used to confirm affinity, regardless of BBB penetration.

  • Membrane Prep: Harvest CHO cells stably expressing hCB1 receptors. Homogenize in ice-cold Tris-EDTA buffer.

  • Competition: Incubate membranes (50 µg protein) with:

    • 0.5 nM [3H]-CP55,940 (High affinity agonist).

    • Increasing concentrations of Pyrazole test compound (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) to trap membranes.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Compound]. Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.

References

  • Design of Multi-Target Ligands for Alzheimer's

    • Title: 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the tre
    • Source: NIH / PubMed Central.
    • URL:[Link] (Search Term: Pyrazole AChE MAO-B)

  • LRRK2 Inhibition in Parkinson's

    • Title: Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.
    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • CB1 Receptor Antagonists

    • Title: Pyrazole Antagonists of the CB1 receptor with reduced brain penetration.[3]

    • Source: Bioorganic & Medicinal Chemistry.[5][6][7][8][9][10]

    • URL:[Link]

  • Neuroinflammation Protocols

    • Title: Synthesis and biological evaluation of novel pyrazole compounds as anti-inflammatory agents.[8][9]

    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Method

Experimental Design for High-Throughput Screening and Mechanistic Elucidation of Pyrazole Derivatives

An Application Note for Drug Discovery Professionals Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] This versatility stems from the pyrazole ring's unique physicochemical properties; it can act as both a hydrogen bond donor and acceptor, and its aromatic nature allows for diverse substitutions to fine-tune its interaction with biological targets.[1][5] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing and executing a robust screening cascade for a library of novel pyrazole derivatives. We will move from initial high-throughput screening (HTS) to identify active compounds or "hits," through secondary assays for validation and mechanism of action (MoA) elucidation, culminating in the selection of "lead" candidates for further development.

Section 1: The Strategic Framework for Pyrazole Screening

A successful screening campaign is not merely a sequence of experiments but a logical, tiered approach designed to efficiently identify compounds with the highest therapeutic potential. The funneling strategy eliminates unpromising molecules at each stage, focusing resources on a decreasing number of increasingly validated compounds.

Our approach is built on a foundation of early-stage in silico assessment, followed by a robust primary screen to cast a wide net, and finally, detailed secondary and mechanistic studies to understand how and why the lead compounds work.

G cluster_0 Phase 1: Pre-Screening & Library Triage cluster_1 Phase 2: Primary Screening (Hit Identification) cluster_2 Phase 3: Secondary Screening & MoA Studies cluster_3 Phase 4: Lead Candidate Selection PyLib Pyrazole Derivative Library InSilico In Silico ADMET Profiling & Molecular Docking PyLib->InSilico Filter & Prioritize HTS High-Throughput Screening (HTS) (e.g., Cell Viability Assay) InSilico->HTS Screen Prioritized Compounds Hits Initial 'Hits' (Potency > Threshold) HTS->Hits DoseResp Dose-Response & IC50 Confirmation Hits->DoseResp MoA Mechanism of Action Assays (Cell Cycle, Apoptosis, Target Engagement) DoseResp->MoA SAR Structure-Activity Relationship (SAR) MoA->SAR Leads Validated 'Leads' (Potent, Selective, Known MoA) SAR->Leads InVivo In Vivo Efficacy Models Leads->InVivo

Figure 1: A tiered screening cascade for pyrazole derivatives.

Section 2: Pre-Screening – Building a Foundation with In Silico Analysis

Before committing to resource-intensive wet-lab screening, computational methods can triage a pyrazole library to deprioritize compounds with predicted liabilities. This initial step significantly enhances the quality of the library and increases the probability of identifying viable drug candidates.

  • ADMET Profiling: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a drug's success.[6] Using computational models, each derivative can be assessed for properties like oral bioavailability, metabolic stability, and potential toxicity.[7][8] This allows for the early flagging of molecules likely to fail in later stages.

  • Physicochemical Properties: Evaluating compliance with frameworks like Lipinski's Rule of Five helps identify compounds with favorable drug-like properties.

  • Molecular Docking: If a specific biological target is known or hypothesized (e.g., a protein kinase), molecular docking can predict the binding affinity and orientation of pyrazole derivatives within the target's active site.[9][10] This is particularly relevant as protein kinases are a preferential target class for pyrazole compounds.[11][12] This process helps in prioritizing compounds that are predicted to have strong target engagement.

Section 3: Primary Screening – High-Throughput Identification of "Hits"

The goal of primary screening is to rapidly and efficiently test the entire prioritized library against a biological target or cellular system to identify "hits"—compounds that elicit a desired biological response above a predefined threshold. High-Throughput Screening (HTS) leverages automation and miniaturization to perform these tests on thousands of compounds in a short time.[13][14]

Assay Selection: The Causality Behind the Choice

The choice of the primary assay is the most critical decision in this phase. It dictates the type of hits you will find. The selection should be driven by the therapeutic goal.

Assay TypePrinciple & RationaleExamplesKey Considerations
Phenotypic (Cell-Based) Measures a global cellular outcome (e.g., cell death, pathway activation). Rationale: Unbiased, does not require a pre-defined molecular target. Excellent for discovering compounds with novel mechanisms of action.[15][16][17]Antiproliferative/Cytotoxicity (MTT, CellTiter-Glo), Reporter Gene Assays, High-Content Imaging.Hits require subsequent target deconvolution. Can be prone to off-target effects.
Target-Based (Biochemical) Measures the direct interaction of a compound with a purified, isolated biological target (e.g., an enzyme or receptor). Rationale: Direct, quantitative, and mechanistic. Ideal when a specific target is validated.Kinase Inhibition Assays (e.g., ADP-Glo), Enzyme Activity Assays, Binding Assays (e.g., TR-FRET).[18][19]May miss compounds that require cellular metabolism for activity or that act on different targets.
Protocol: Primary Antiproliferative Screening using MTT Assay

The MTT assay is a robust, colorimetric method widely used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[20][21]

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition: Prepare a stock solution of each pyrazole derivative in DMSO. Perform serial dilutions to create working solutions. Add 1 µL of each compound solution to the appropriate wells to achieve the desired final screening concentration (typically a single high concentration, e.g., 10 µM). Include vehicle controls (DMSO only) and positive controls (a known cytotoxic drug, e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for another 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the culture medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Hits are typically defined as compounds that inhibit cell growth by more than 50% at the screening concentration.

Section 4: Secondary & Mechanistic Studies – Validating Hits and Unveiling the MoA

Hits from the primary screen are promising but not yet validated. This phase aims to confirm their activity, determine their potency (IC₅₀), and begin to understand their mechanism of action (MoA).

Hit Confirmation and Dose-Response Analysis

The first step is to re-test the initial hits to eliminate false positives. Confirmed hits are then tested across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[22]

Uncovering the Mechanism of Action (MoA)

Understanding how a compound works is crucial. For hits from a phenotypic screen, this involves identifying the molecular pathway or target.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Nucleus Gene Expression (Proliferation, Survival) TF->Nucleus Pyrazole Pyrazole Derivative (e.g., Encorafenib) Pyrazole->RAF Inhibition

Figure 2: Pyrazoles targeting the MAPK/ERK signaling pathway.

Common MoA Assays for Anticancer Pyrazoles:

  • Cell Cycle Analysis: Many anticancer drugs function by halting the cell cycle, preventing cancer cells from dividing. Flow cytometry with propidium iodide (PI) staining can quantify the percentage of cells in each phase (G0/G1, S, G2/M), revealing if a compound induces cell cycle arrest.[10][17][19]

  • Apoptosis Induction: A key goal of cancer therapy is to induce programmed cell death (apoptosis). Assays using Annexin V and PI staining can distinguish between healthy, apoptotic, and necrotic cells, confirming this MoA.[17][19]

  • Tubulin Polymerization Assay: Some pyrazole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cellular cytoskeleton, thereby disrupting mitosis.[17][22][23] This can be measured using in vitro biochemical assays.

  • Kinase Panel Screening: For compounds suspected of targeting kinases, screening against a broad panel of kinases can identify the specific target and assess selectivity, which is crucial for minimizing off-target side effects.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content (4n) of cells in the G0/G1 phase (2n), while cells in the S phase have an intermediate amount. Flow cytometry measures the fluorescence of individual cells to generate a histogram of DNA content.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., HCT-116 colon cancer cells) in 6-well plates and treat with the pyrazole hit compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells) and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A to eliminate staining of double-stranded RNA).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Section 5: Structure-Activity Relationship (SAR) and Lead Optimization

Once a validated hit with a known MoA is identified, the focus shifts to medicinal chemistry. SAR studies involve synthesizing and testing analogs of the hit compound to understand which parts of the molecule are essential for its activity.[24][25][26] This iterative process aims to improve potency, selectivity, and ADMET properties to generate a preclinical lead candidate.

Summary of Hypothetical Screening Data

Compound IDPrimary Screen (% Viability @ 10µM)IC₅₀ (µM)MoA (Cell Cycle)Target (Kinase Assay)
PYZ-001 85.2> 50No ArrestNo Inhibition
PYZ-007 42.12.5G2/M ArrestBRAF (IC₅₀ = 0.8 µM)
PYZ-015 15.80.9S-Phase ArrestCDK2 (IC₅₀ = 0.5 µM)
PYZ-023 65.322.1No ArrestNo Inhibition
Doxorubicin 5.60.1G2/M ArrestTopo-II Inhibitor

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved February 11, 2026, from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. (2009). PubMed. Retrieved February 11, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved February 11, 2026, from [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). RSC Publishing. Retrieved February 11, 2026, from [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC. Retrieved February 11, 2026, from [Link]

  • (PDF) The pyrazole scaffold in drug development. A target profile analysis. (2015). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved February 11, 2026, from [Link]

  • A cell-based screen for anticancer activity of 13 pyrazolone derivatives. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • Coculture‐Based Screening Revealed Selective Cytostatic Effects of Pyrazol–Azepinoindoles. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. (2024). Arabian Journal of Chemistry. Retrieved February 11, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). PMC. Retrieved February 11, 2026, from [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents | Request PDF. (2022). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • The designed pyrazole-based target compounds. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 11, 2026, from [Link]

  • Proteasome Inhibitors with Pyrazole Scaffolds from Structure-Based Virtual Screening. (n.d.). ACS Publications. Retrieved February 11, 2026, from [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved February 11, 2026, from [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2022). PMC. Retrieved February 11, 2026, from [Link]

  • Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. (2022). PMC. Retrieved February 11, 2026, from [Link]

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Application

Application Note: A Robust HPLC-MS Method for the Quantification of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective quantification of 1-(1-ethyl-3,5-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective quantification of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate analysis of this pyrazole derivative in various matrices. The methodology leverages reversed-phase chromatography for optimal separation and positive-ion electrospray ionization (ESI) for high-sensitivity mass spectrometric detection. The rationale behind critical experimental parameters is discussed, and the entire workflow is grounded in established analytical validation principles as outlined by the International Council for Harmonisation (ICH).

Introduction and Scientific Rationale

Pyrazole derivatives constitute a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The target analyte, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, is a substituted pyrazole containing a tertiary amine functional group. Accurate quantification of such molecules is critical during drug discovery, development, and quality control processes.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the analytical technique of choice for this application due to its superior specificity, sensitivity, and speed. The tertiary amine moiety of the target compound is basic and readily accepts a proton, making it an ideal candidate for positive-ion Electrospray Ionization (ESI), a soft ionization technique that typically yields the protonated molecular ion [M+H]+, minimizing fragmentation and maximizing sensitivity.[3][4][5] This protocol is developed based on the analyte's physicochemical properties and established principles of chromatographic separation and mass spectrometric detection.

Analyte Properties and Methodological Considerations

A thorough understanding of the analyte's properties is fundamental to rational method development. Based on data for structurally analogous compounds, key properties were inferred to guide the selection of analytical conditions.

  • Molecular Formula: C₁₀H₁₉N₃

  • Molecular Weight: 181.28 g/mol

  • Monoisotopic Mass: 181.157897 Da

  • Basicity: The presence of two pyrazole nitrogens and one tertiary amine nitrogen makes the molecule basic.[6] The tertiary amine is the most likely site of protonation in the ESI source.

  • Polarity: The predicted XLogP3-AA value for a similar structure is low, suggesting moderate polarity.[7] This makes the compound well-suited for reversed-phase (RP) chromatography using a C18 stationary phase, which separates molecules based on hydrophobicity.

Rationale for Key Choices:

  • Reversed-Phase HPLC: Provides excellent retention and separation for moderately polar organic molecules.

  • Acidified Mobile Phase: The use of an acid like formic acid in the mobile phase serves a dual purpose: it protonates the analyte, enhancing its retention on the RP column and, more importantly, promoting efficient ionization in the ESI source.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules, ensuring the generation of intact protonated molecular ions for detection.[8][9]

Experimental Workflow and Protocol

The overall analytical process follows a systematic workflow from sample preparation to final data analysis.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing p1 Standard & QC Preparation p2 Sample Preparation (e.g., Dilution, Extraction) a1 System Suitability Test (SST) p2->a1 Inject a2 HPLC Separation a1->a2 a3 MS Detection (Scan & SIM/MRM) a2->a3 d1 Peak Integration & Quantification a3->d1 Acquire Data d2 Method Validation Assessment d1->d2 d3 Reporting d2->d3

Caption: Overall experimental workflow for HPLC-MS analysis.

Materials and Reagents
  • 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine reference standard (>98% purity)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC or LC-MS grade

  • Water, Type I Ultrapure or LC-MS grade

  • Formic Acid (FA), LC-MS grade (≥99%)

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

Instrumentation
  • HPLC System: A UHPLC or HPLC system equipped with a binary pump, degasser, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole or tandem (triple quadrupole or Q-TOF) mass spectrometer with an ESI source.

Step-by-Step Protocol: Standard and Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Primary Stock Solution with the Sample Diluent to achieve a concentration range suitable for the expected sample concentrations (e.g., 1 ng/mL to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure unbiased validation.

  • Sample Preparation: Depending on the matrix, samples may require dilution with the Sample Diluent, protein precipitation (e.g., with cold acetonitrile), or solid-phase extraction (SPE). For simple formulations, a direct dilution may be sufficient. All final samples must be filtered through a 0.22 µm syringe filter before injection.

Step-by-Step Protocol: HPLC-MS Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Before running the analytical sequence, inject a mid-concentration standard at least five times. The system is deemed ready if it meets the pre-defined criteria in Table 2.

    • Rationale: The SST is a mandatory check to ensure the analytical system is performing with acceptable precision and reproducibility on a given day, making the subsequent data trustworthy.[10]

  • Sequence Injection: Create a sequence including blanks, calibration standards, QC samples, and unknown samples.

  • Data Acquisition: Acquire data using the parameters defined in Tables 1 and 2. Initially, a full scan mode is useful to confirm the mass of the analyte. For quantification, Selected Ion Monitoring (SIM) on a single quadrupole or Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer is highly recommended for enhanced specificity and sensitivity.

Chromatographic and Mass Spectrometric Conditions

Table 1: HPLC Parameters

Parameter Condition Rationale
HPLC Column C18, 2.1 x 50 mm, 1.8 µm Standard reversed-phase column for good retention of moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for ESI and controls mobile phase pH.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for eluting the analyte.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Ensures reproducible retention times and reduces viscosity.
Injection Volume 5 µL Adjustable based on sensitivity needs.
Gradient Elution 5% B to 95% B in 5 min A generic gradient to ensure elution of the analyte and clean the column.
Hold at 95% B for 1 min
95% B to 5% B in 0.5 min

| | Hold at 5% B for 1.5 min | Re-equilibration. |

Table 2: Mass Spectrometer and System Suitability Parameters

Parameter Setting Rationale
Ionization Mode ESI, Positive Tertiary amines readily protonate to form positive ions.
Capillary Voltage 3.5 kV Optimizes the electrospray process.
Drying Gas Temp. 350 °C Facilitates solvent evaporation and desolvation of ions.[9]
Drying Gas Flow 10 L/min
Nebulizer Gas 35 psi Assists in droplet formation.
Scan Range m/z 50-300 To confirm the presence of the [M+H]+ ion.
SIM/MRM Ion [M+H]+ = m/z 182.16 For selective and sensitive quantification.
SST: RT %RSD ≤ 2.0% Ensures chromatographic reproducibility.

| SST: Peak Area %RSD | ≤ 5.0% | Ensures injection and detection precision. |

Method Validation Framework

To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[11][12][13] The validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the intended analysis.

G Validation Method Validation Parameters (ICH Q2(R1)) Specificity Linearity & Range Accuracy Precision Robustness Specificity Analyte peak is free from interferences (e.g., blank, placebo). Validation->Specificity Linearity Calibration curve with R² ≥ 0.995 over a defined concentration range. Validation->Linearity Accuracy Recovery of spiked analyte is within 80-120% (or tighter). Validation->Accuracy Precision Repeatability (intra-day) and Intermediate Precision (inter-day) show %RSD ≤ 15%. Validation->Precision Robustness Method is unaffected by small, deliberate changes in parameters (e.g., pH, column temp). Validation->Robustness

Caption: Core parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank matrix and showing no significant interference at the analyte's retention time and m/z.

  • Linearity: Assessed using a calibration curve prepared with at least five concentration levels. The relationship between concentration and response should be linear, with a coefficient of determination (R²) of ≥ 0.995.

  • Accuracy: Determined by analyzing samples with known concentrations (e.g., spiked matrix) and calculating the percent recovery. Acceptance criteria are typically 80-120% of the nominal value, especially at lower concentrations.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by analyzing replicate QC samples during a single run.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts). Assessed by analyzing QC samples on multiple days.

    • The Relative Standard Deviation (%RSD) for precision studies should typically be ≤ 15%.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature). This provides an indication of its reliability during normal usage.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine using HPLC-MS. By following the detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve reliable and accurate results. The integrated method validation framework, based on authoritative ICH guidelines, ensures that the procedure is robust and fit for purpose in regulated research and development environments.[14][15][16]

References

  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. National Center for Biotechnology Information. Available at: [Link]

  • Chen, H., et al. (2023). Fragile intermediate identification and reactivity elucidation in electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines. Nature Communications. Available at: [Link]

  • Naimi, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • PubChem. N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • Banerjee, S. & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Available at: [Link]

  • D'Aniello, A., et al. (2006). Typical HPLC determination of methylamine (CH 3 -NH 2 ) coming from the oxidation of NMDA with D-AspO. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kim, K., et al. (2014). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Analytical Methods. Available at: [Link]

  • Lab Manager. (2024). ICH Q2(R2) and Q14: A Modernized Approach. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Mohiuddin, M., et al. (2022). Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites. Metabolites. Available at: [Link]

  • Cerdán, S., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]

  • Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]

  • Nethercote, P. & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • Wang, R., et al. (2017). The analysis of amines with different conjugated systems during electrospray ionization (ESI). ResearchGate. Available at: [Link]

  • Mishra, A., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]

  • Zhang, L., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Available at: [Link]

  • International Journal Of Novel Research And Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at: [Link]

  • De Zan, M. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Zhang, A.Q., et al. (1995). The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry. Analytical Biochemistry. Available at: [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Revision of Q2(R1) Analytical Validation. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • The Pharma Growth Hub. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

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Method

Application Note: Comprehensive NMR Spectroscopic Analysis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Abstract This document provides a detailed guide for the complete structural elucidation of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine using a suite of modern Nuclear Magnetic Resonance (NMR) spectrosco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the complete structural elucidation of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development who require robust and reliable methods for the characterization of novel small molecules. This guide emphasizes not only the procedural steps but also the underlying scientific principles that govern experimental choices, ensuring a thorough understanding and self-validating results. We will cover sample preparation, acquisition of one-dimensional (1D) ¹H and ¹³C NMR spectra, and two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC).

Introduction: The Importance of Structural Verification

The molecule 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine is a substituted pyrazole derivative. Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate structural determination is a critical and non-negotiable step in the drug discovery and development pipeline. NMR spectroscopy stands as the cornerstone of molecular characterization, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule.[3][4] This application note will systematically guide the user through the process of obtaining and interpreting a comprehensive set of NMR data to unequivocally confirm the structure of the title compound.

Foundational Principles: Why We Choose These Experiments

A multi-faceted approach employing several NMR experiments is necessary for unambiguous structural assignment.[4]

  • ¹H NMR: This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).[5]

  • ¹³C NMR: This experiment reveals the number of unique carbon environments in the molecule. While it doesn't typically show coupling information in a standard broadband-decoupled spectrum, it is crucial for determining the carbon skeleton.[3]

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][6][7] This is invaluable for piecing together fragments of the molecule by establishing proton-proton connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[4][7] This allows for the definitive assignment of protonated carbons.

By combining the information from these experiments, a complete and validated structural assignment can be achieved.

Experimental Protocols

Sample Preparation: The First Step to Quality Data

The quality of the NMR data is directly dependent on the quality of the sample. The following protocol is designed to produce a sample suitable for high-resolution NMR analysis.

Materials:

  • 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[8][9]

  • Deuterated chloroform (CDCl₃), 99.8%+ D

  • Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Small vial

Protocol:

  • Weighing the Sample: Accurately weigh 5-25 mg of the compound into a clean, dry vial. For ¹³C NMR, a higher concentration is often beneficial to reduce acquisition time.[8][9]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic molecules due to its ability to dissolve a wide range of compounds and its relative chemical inertness.[10][11][12][13][14]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.[9][10]

  • Internal Standard: Add a small drop of a solution of tetramethylsilane (TMS) in CDCl₃. TMS is the standard reference for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[15][16][17][18][19] It is chemically inert and volatile, making it easy to remove if sample recovery is needed.[17][18]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to the NMR tube. Ensure there are no solid particles in the solution, as this can negatively affect the magnetic field homogeneity (shimming).[9]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific spectrometer and sample concentration.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Sequence: Standard single-pulse experiment

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Spectral Width: 0 to 220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on concentration)

3.2.3. 2D COSY Spectroscopy

  • Pulse Sequence: Gradient-selected COSY (gCOSY)

  • Spectral Width (F1 and F2): -1 to 10 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 2-4

3.2.4. 2D HSQC Spectroscopy

  • Pulse Sequence: Gradient-selected HSQC (gHSQC)

  • Spectral Width (F2 - ¹H): -1 to 10 ppm

  • Spectral Width (F1 - ¹³C): 0 to 160 ppm

  • Number of Increments (F1): 128-256

  • Number of Scans per Increment: 2-8

Data Interpretation and Structural Elucidation

The following sections detail the expected NMR data and its interpretation for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine.

Molecular Structure:

Caption: Molecular structure of the target compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Ethyl-CH₂~4.0Quartet (q)2H~7.2
Methylene-CH₂~3.5Singlet (s)2H-
N-Methyl-CH₃~2.4Singlet (s)3H-
Pyrazole-CH₃ (C3)~2.2Singlet (s)3H-
Pyrazole-CH₃ (C5)~2.1Singlet (s)3H-
Ethyl-CH₃~1.4Triplet (t)3H~7.2

Rationale:

  • The ethyl group protons will exhibit a characteristic quartet for the methylene (CH₂) group and a triplet for the methyl (CH₃) group due to mutual coupling. The methylene protons are deshielded by the adjacent nitrogen atom of the pyrazole ring.

  • The methylene bridge (CH₂) protons are expected to be a singlet as they have no adjacent protons to couple with.

  • The N-methyl (CH₃) protons will also appear as a singlet.

  • The two pyrazole methyl groups are in slightly different chemical environments and are expected to be sharp singlets.

  • The broadening of signals attached to nitrogen atoms can sometimes be observed due to the quadrupole moment of the ¹⁴N nucleus.[20][21][22][23]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Assignment Chemical Shift (δ, ppm)
Pyrazole C3/C5~145-150
Pyrazole C4~110-115
Methylene-CH₂~50-55
Ethyl-CH₂~45-50
N-Methyl-CH₃~35-40
Ethyl-CH₃~15-20
Pyrazole-CH₃ (C3)~10-15
Pyrazole-CH₃ (C5)~10-15

Rationale:

  • The chemical shifts of the pyrazole ring carbons are characteristic of aromatic heterocyclic systems.[2][24][25]

  • The carbons directly attached to nitrogen atoms (Ethyl-CH₂, Methylene-CH₂, N-Methyl-CH₃) will be in the range of 35-55 ppm.

  • The aliphatic methyl carbons will appear at higher field (lower ppm values).

2D NMR Correlation Analysis

4.3.1. COSY Spectrum

The COSY spectrum will be crucial in confirming the connectivity of the ethyl group.

Caption: Expected COSY correlation.

A cross-peak will be observed between the quartet at ~4.0 ppm and the triplet at ~1.4 ppm, confirming that these two proton signals arise from the same ethyl group. No other cross-peaks are expected, as all other proton groups are isolated (singlets).

4.3.2. HSQC Spectrum

The HSQC spectrum will definitively link the proton signals to their directly attached carbon atoms.

¹H Signal (ppm) Correlated ¹³C Signal (ppm) Assignment
~4.0 (q)~45-50Ethyl-CH₂
~3.5 (s)~50-55Methylene-CH₂
~2.4 (s)~35-40N-Methyl-CH₃
~2.2 (s)~10-15Pyrazole-CH₃ (C3)
~2.1 (s)~10-15Pyrazole-CH₃ (C5)
~1.4 (t)~15-20Ethyl-CH₃

This experiment provides a powerful confirmation of the assignments made from the 1D spectra.

Integrated Data Analysis Workflow

The following diagram illustrates the logical flow for the complete structural elucidation using the acquired NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve Compound in CDCl3 with TMS H1_NMR Acquire 1H NMR Prep->H1_NMR C13_NMR Acquire 13C NMR Prep->C13_NMR COSY Acquire 2D COSY Prep->COSY HSQC Acquire 2D HSQC Prep->HSQC Analyze_H1 Analyze 1H: - Chemical Shift - Integration - Multiplicity H1_NMR->Analyze_H1 Analyze_C13 Analyze 13C: - Number of Signals C13_NMR->Analyze_C13 Analyze_COSY Analyze COSY: - H-H Correlations COSY->Analyze_COSY Analyze_HSQC Analyze HSQC: - C-H Correlations HSQC->Analyze_HSQC Structure_Elucidation Combine all data to confirm the final structure Analyze_H1->Structure_Elucidation Analyze_C13->Structure_Elucidation Analyze_COSY->Structure_Elucidation Analyze_HSQC->Structure_Elucidation

Caption: Integrated workflow for NMR-based structural elucidation.

Conclusion

By following the detailed protocols and interpretation guidelines presented in this application note, researchers can confidently and accurately determine the structure of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. The combination of 1D and 2D NMR techniques provides a self-validating system for structural elucidation, which is an essential component of scientific rigor in chemical research and drug development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]

  • Scribd. NMR Sample Preparation Guide. Retrieved from [Link]

  • ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

  • University of Wisconsin-Madison. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Retrieved from [Link]

  • Ubiquitin. NMR sample preparation guidelines. Retrieved from [Link]

  • BioChromato. NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • ResearchGate. A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Retrieved from [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]

  • ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • Thieme. Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Chemistry LibreTexts. Quadrupolar Coupling. Retrieved from [Link]

  • Wikipedia. Deuterated chloroform. Retrieved from [Link]

  • ResearchGate. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. Retrieved from [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ACD/Labs. 1 H– 1 H Coupling in Proton NMR. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • University of Maryland, Baltimore. Small molecule NMR sample preparation. Retrieved from [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • American Chemical Society. Tetramethylsilane. Retrieved from [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • San Diego State University. 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • University of Washington. Consequences-of-nuclei-with-quadrupole-moments-in-NMR-with-Reference-Pdfs.pdf. Retrieved from [Link]

  • ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Retrieved from [Link]

  • Save My Exams. Tetramethylsilane (TMS) & Deuterated Solvents. Retrieved from [Link]

  • PubMed Central. A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Retrieved from [Link]

  • Bruker. Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

  • University of Calgary. Ch 13 - Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. Retrieved from [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Wikipedia. Tetramethylsilane. Retrieved from [Link]

  • Advent Chembio. Buy CDCl₃ for NMR Analysis - Uses & Safety. Retrieved from [Link]

  • ResearchGate. 2D- NMR what is the different between COSY and HSQC??. Retrieved from [Link]

  • Reddit. Quadrupolar relaxation in NMR. Retrieved from [Link]

  • Isotope Science. How to Choose Deuterated NMR Solvents. Retrieved from [Link]

  • ARMAR Isotopes. High-Purity Chloroform-d for NMR Spectroscopy. Retrieved from [Link]

  • Pascal-Man. Quadrupole Couplings in Nuclear Magnetic Resonance, General. Retrieved from [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

Sources

Application

Application Note: Antimicrobial Assay Development for Pyrazole Scaffolds

Abstract Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial activity often through the inhibition of bacterial DNA gyrase (GyrB) or membrane disruption. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial activity often through the inhibition of bacterial DNA gyrase (GyrB) or membrane disruption. However, their inherent lipophilicity and tendency to precipitate in aqueous media present significant challenges for standard optical density (OD)-based assays. This guide details optimized protocols for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination using metabolic indicators (Resazurin) to circumvent solubility artifacts. It also covers advanced characterization including time-kill kinetics and biofilm inhibition.

Part 1: Compound Preparation & Solubility Optimization

The Silent Assay Killer: Precipitation. Many pyrazoles are biologically active but fail in standard assays because they precipitate upon addition to cation-adjusted Mueller-Hinton Broth (CAMHB). If a compound precipitates, the effective concentration is unknown, and the turbidity mimics bacterial growth, leading to false negatives.

Protocol: DMSO Stock & Dilution Strategy

Objective: Maintain compound solubility while keeping DMSO concentration below toxic thresholds for bacteria (typically <1-2%).

  • Primary Stock: Dissolve the solid pyrazole in 100% DMSO to a concentration of 10 mg/mL (or 20-50 mM). Vortex until clear.

    • Checkpoint: If the solution is cloudy, sonicate for 5 minutes at 40°C.

  • Intermediate Dilution: Do not dilute directly into the broth yet. Prepare a 100x working stock in DMSO.[1]

  • Assay Plate Preparation:

    • Dispense broth into the 96-well plate first.

    • Add the compound from the DMSO working stock.

    • Critical Rule: The final DMSO concentration in the well must be ≤ 1% (v/v) .

    • Example: To achieve 64 µg/mL in 100 µL final volume, add 1 µL of a 6.4 mg/mL DMSO stock to 99 µL of broth.

Visualization: Solubility Logic Flow

SolubilityLogic Start Solid Pyrazole DMSO_Stock 100% DMSO Stock (10-50 mM) Start->DMSO_Stock Check_Clear Visual Check: Clear? DMSO_Stock->Check_Clear Sonicate Sonicate 40°C Check_Clear->Sonicate No Dilute_Broth Dilute in Broth (Final DMSO < 1%) Check_Clear->Dilute_Broth Yes Sonicate->Check_Clear Precip_Check Precipitation? Dilute_Broth->Precip_Check Valid Proceed to MIC Precip_Check->Valid No Alt_Method Use Resazurin (Ignore Turbidity) Precip_Check->Alt_Method Yes

Figure 1: Decision tree for handling pyrazole solubility issues prior to MIC testing.

Part 2: Primary Screening (MIC) with Resazurin

Why Resazurin? Standard CLSI M07 protocols rely on visual turbidity. Since pyrazoles often form micro-precipitates, turbidity readings are unreliable. Resazurin (Alamar Blue) is a redox indicator that turns from blue (non-fluorescent) to pink (fluorescent) only in the presence of metabolically active bacteria, ignoring drug precipitate.

Materials
  • Organisms: S. aureus ATCC 29213 (Gram+ reference), E. coli ATCC 25922 (Gram- reference).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Reagent: Resazurin sodium salt (Sigma), 0.015% w/v in sterile PBS. Filter sterilize.[2][3]

Step-by-Step Protocol
  • Inoculum Prep: Prepare a 0.5 McFarland standard suspension (

    
     CFU/mL) from an overnight culture. Dilute this 1:100 in CAMHB to reach 
    
    
    
    CFU/mL.
  • Plate Setup:

    • Columns 1-10: Serial 2-fold dilution of Pyrazole (e.g., 64 µg/mL to 0.125 µg/mL).

    • Column 11: Growth Control (Bacteria + Broth + DMSO solvent vehicle).

    • Column 12: Sterility Control (Broth only).

  • Inoculation: Add 50 µL of diluted bacterial suspension to wells 1-11. Final volume = 100 µL. Final bacterial load

    
     CFU/mL.[4]
    
  • Incubation: Incubate at 37°C for 18-20 hours (aerobic).

  • Development:

    • Add 30 µL of 0.015% Resazurin solution to all wells.

    • Incubate for an additional 1-4 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth.[3][5][6][7][8][9][10]

    • MIC Definition: The lowest concentration that remains blue.[11]

Data Presentation: MIC Summary Table
Compound IDR1 (Phenyl)R2 (C-3 Position)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Solubility Flag
PYR-001 H

32>64Clear
PYR-002 4-F

416PPT (Use Resazurin)
Cipro --0.250.015Clear

Part 3: Mechanism of Action (Gyrase vs. Membrane)

Pyrazoles typically act via two distinct mechanisms:

  • ATP-Competitive Inhibition of DNA Gyrase B: Similar to Novobiocin, distinct from Fluoroquinolones.

  • Membrane Depolarization: Common in cationic pyrazoles.

Workflow: Distinguishing the Mechanism

To determine if your lead compound is a specific enzyme inhibitor or a non-specific membrane disruptor, perform the Time-Kill and Membrane Integrity assays.

Visualization: Mechanism Pathway

MoA Compound Pyrazole Compound Target_GyrB Target: DNA Gyrase B (ATPase Domain) Compound->Target_GyrB Specific Target_Membrane Target: Cell Membrane Compound->Target_Membrane Non-Specific Effect_GyrB Inhibits DNA Supercoiling Target_GyrB->Effect_GyrB Effect_Membrane Pore Formation / Depolarization Target_Membrane->Effect_Membrane Assay_Supercoil Assay: DNA Supercoiling (Gel Electrophoresis) Effect_GyrB->Assay_Supercoil Validate Assay_PI Assay: PI Uptake (Flow Cytometry) Effect_Membrane->Assay_PI Validate

Figure 2: Differentiating specific Gyrase inhibition from non-specific membrane toxicity.

Part 4: Advanced Characterization - Biofilm Inhibition

Pyrazoles, due to their lipophilicity, often penetrate biofilms better than polar antibiotics.

Protocol: Crystal Violet Biofilm Assay
  • Growth: Grow S. aureus in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm) in a 96-well flat-bottom plate for 24 hours.

  • Treatment: Carefully aspirate media (do not disturb the biomass). Add fresh media containing the pyrazole compound at 1x, 2x, and 4x MIC. Incubate 24 hours.

  • Staining:

    • Wash wells 3x with PBS.

    • Fix with 99% Methanol for 15 min.

    • Stain with 0.1% Crystal Violet for 10 min.[6]

    • Wash with water until runoff is clear.

  • Quantification: Solubilize the dye with 33% Acetic Acid . Read Absorbance at 590 nm .[12]

Part 5: References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[13] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[13][14][15] Wayne, PA: CLSI.[16] Link

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. Link

  • Tanitame, A., et al. (2004). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors.[9][10][17][18] Pyrazole derivatives.[9][10][17] Journal of Medicinal Chemistry, 47(14), 3693-3696. Link

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. Link

  • Lamers, R. P., et al. (2020). DMSO: A Cautionary Tale for Antimicrobial Assays. Frontiers in Microbiology, 11, 2156. (Note: Validates DMSO toxicity limits).

Sources

Method

Application Note: A Strategic Workflow for the Anticancer Screening of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anticancer potential of the novel pyrazole derivative, 1-(1-ethyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anticancer potential of the novel pyrazole derivative, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (hereafter referred to as Compound PY-X). The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors used in oncology.[1][2] Derivatives of pyrazole have demonstrated broad pharmacological activities, including the ability to interact with critical cancer-related targets like cyclin-dependent kinases (CDKs), EGFR, and VEGFR-2, leading to cell cycle arrest and apoptosis.[3][4] This guide outlines a tiered screening cascade, beginning with robust in vitro cytotoxicity assays to establish baseline efficacy, progressing to mechanistic studies to elucidate the mode of action, and culminating in a foundational in vivo xenograft model to assess preclinical efficacy. Each protocol is presented with detailed, step-by-step instructions and the scientific rationale underpinning the experimental design, ensuring a trustworthy and reproducible investigation into the therapeutic promise of Compound PY-X.

Introduction: The Rationale for Screening Compound PY-X

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel therapeutics with improved efficacy and reduced toxicity.[3] Heterocyclic compounds, particularly those containing a pyrazole ring system, have garnered significant attention from medicinal chemists. The pyrazole nucleus is an isostere of purines, allowing pyrazole-based molecules to act as competitive ATP inhibitors for a multitude of kinase enzymes, which are often dysregulated in cancer.[5] Numerous studies have validated the potential of pyrazole derivatives to inhibit cancer cell proliferation through various mechanisms, including the disruption of cell cycle progression and the induction of programmed cell death (apoptosis).[1][3][4]

Compound PY-X, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, is a novel small molecule featuring this promising pyrazole core. While preliminary studies on similar structures suggest potential anticancer activity, a systematic evaluation of this specific compound is required.[6][7] This application note provides a validated, multi-phase workflow designed to comprehensively screen Compound PY-X, determine its potency and mechanism, and provide the foundational data required for further preclinical development.

Compound Information and Preparation

A consistent and accurately prepared compound stock is the bedrock of reproducible screening results.

  • Compound Name: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

  • CAS Number: 956373-21-0[8]

  • Molecular Formula: C₉H₁₇N₃[8]

  • Molecular Weight: 167.25 g/mol

Protocol 1: Preparation of Stock and Working Solutions

Causality: Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent that can dissolve a wide range of organic compounds, making it the standard choice for preparing stock solutions of test agents for cell-based assays. However, as DMSO can be toxic to cells at concentrations above 0.5-1%, it is critical to prepare a high-concentration stock solution so that the final concentration in the cell culture medium remains negligible and non-toxic.

Materials:

  • Compound PY-X powder

  • Anhydrous, sterile DMSO

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell lines being used

Procedure:

  • Stock Solution (10 mM):

    • Accurately weigh 1.67 mg of Compound PY-X powder and place it in a sterile microcentrifuge tube.

    • Add 1.0 mL of sterile DMSO to the tube.

    • Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

  • Working Solutions:

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

    • Prepare serial dilutions from the stock solution using the appropriate sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Always prepare a vehicle control using the same final concentration of DMSO that is present in the highest concentration of the test compound. This is crucial for distinguishing the effect of the compound from any effect of the solvent.

In Vitro Screening Cascade

The in vitro screening process is designed as a funnel, starting with broad cytotoxicity assessments and narrowing down to specific mechanistic investigations. In vitro assays are the preferred method for initial high-throughput screening due to their speed, low cost, and the wide range of available techniques to probe the hallmarks of cancer.[9]

In_Vitro_Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Investigation start Prepare Compound PY-X Stock & Dilutions assay_mtt Protocol 2: MTT Assay (Metabolic Activity) start->assay_mtt assay_srb Protocol 3: SRB Assay (Total Protein) start->assay_srb data_analysis Calculate % Viability Determine IC50 Values assay_mtt->data_analysis assay_srb->data_analysis decision Is Compound Cytotoxic? (IC50 < 30 µM) data_analysis->decision cell_cycle Protocol 4: Cell Cycle Analysis (Flow Cytometry) decision->cell_cycle Yes apoptosis Protocol 5: Apoptosis Assay (Annexin V/PI Staining) decision->apoptosis Yes stop End Screening or Redesign decision->stop No

Caption: Tiered workflow for the in vitro evaluation of Compound PY-X.

Phase 1: Primary Cytotoxicity Screening

The initial goal is to determine if Compound PY-X exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects and to quantify its potency by determining the half-maximal inhibitory concentration (IC50).[10] Using two assays with different biological endpoints (metabolic activity vs. total protein) provides a more robust and self-validating assessment of cytotoxicity.[11]

Protocol 2: MTT Cell Viability Assay

Principle: This colorimetric assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan, quantified spectrophotometrically, is directly proportional to the number of metabolically active cells.[11][12]

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare 2x concentrated serial dilutions of Compound PY-X. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired final concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for "untreated" and "vehicle control" (DMSO).

  • Incubation: Incubate the plate for a standard exposure time (typically 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Observe the formation of purple precipitate in the cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a cell density assay based on the measurement of total cellular protein content. Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[11]

Procedure:

  • Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully discard the TCA. Wash the plate five times with slow-running tap water or 1% acetic acid to remove unbound components. Allow the plate to air dry completely.[11]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

Data Analysis and Presentation (Phase 1)
  • Calculate Percentage Viability:

    • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • Determine IC50 Value: Plot the Percentage Viability against the log of the compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) with graphing software (e.g., GraphPad Prism) to calculate the IC50 value.

Table 1: Hypothetical IC50 Data for Compound PY-X against Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM) ± SD
MCF-7Breast AdenocarcinomaMTT8.5 ± 1.2
MCF-7Breast AdenocarcinomaSRB9.1 ± 1.5
HCT116Colorectal CarcinomaMTT12.3 ± 2.1
HCT116Colorectal CarcinomaSRB11.8 ± 1.9
A549Lung CarcinomaMTT25.7 ± 3.4
A549Lung CarcinomaSRB28.2 ± 3.9
MRC-5Normal Lung FibroblastMTT> 100

Data are presented as mean ± standard deviation from three independent experiments.

Phase 2: Mechanistic Investigation

If Compound PY-X demonstrates potent cytotoxicity (typically IC50 < 30 µM) against cancer cell lines with selectivity over normal cells, the next logical step is to investigate its mechanism of action. Based on the known activities of pyrazole derivatives, cell cycle arrest and apoptosis are primary mechanisms to explore.[3][5]

Signaling_Pathway cluster_G1S G1-S Transition PYX Compound PY-X CDK46 CDK4/6 PYX->CDK46 Inhibits (Hypothesized) pRB pRB CDK46->pRB phosphorylates (inactivates) CyclinD Cyclin D CyclinD->CDK46 activates E2F E2F pRB->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression drives

Caption: Hypothesized mechanism: Compound PY-X targets the CDK4/6-pRB axis.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA, and the amount of fluorescence is proportional to the amount of DNA.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with Compound PY-X at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.

  • Harvesting: Harvest both adherent and floating cells to include any detached apoptotic cells. Trypsinize adherent cells, combine with the supernatant, and centrifuge to form a cell pellet.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A to degrade RNA, which PI can also bind to).

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. Model the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase.

Protocol 5: Apoptosis Assay (Annexin V/PI Staining)

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Procedure:

  • Cell Culture and Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis.

  • Harvesting: Harvest both floating and adherent cells and collect them by centrifugation.

  • Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1x Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., 5 µL of each).

  • Incubation and Analysis: Incubate the cells in the dark at room temperature for 15 minutes. Analyze immediately by flow cytometry.

    • Interpretation:

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells (due to primary necrosis)

In Vivo Anticancer Screening

Demonstrating efficacy in an in vitro setting is a critical first step, but evaluating a compound in a whole-organism model is essential to understand its potential therapeutic efficacy, bioavailability, and toxicity.[13][14] The human tumor xenograft model in immunodeficient mice is a widely used and foundational preclinical model for this purpose.[15]

Protocol 6: Human Tumor Xenograft Model

Principle: This model involves implanting human cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice), which lack a functional immune system and therefore do not reject the foreign tumor cells. The efficacy of the test compound is then evaluated by measuring its ability to inhibit the growth of these established tumors.[15]

Procedure:

  • Animal Handling: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). House mice in a sterile environment.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT116 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).

    • Group 1: Vehicle Control (e.g., saline + 5% DMSO)

    • Group 2: Compound PY-X (e.g., 25 mg/kg)

    • Group 3: Compound PY-X (e.g., 50 mg/kg)

    • Group 4: Positive Control (a standard-of-care chemotherapy drug)

  • Compound Administration: Administer the compound and vehicle via a predetermined route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., once daily for 21 days).

  • Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint: At the end of the study (or when tumors in the control group reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

Data Analysis and Presentation (In Vivo)
  • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study.

    • TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] * 100

  • Data Plotting: Plot the mean tumor volume ± SEM for each group over time. Also, plot the mean body weight change over time to visualize toxicity.

Table 2: Hypothetical In Vivo Efficacy of Compound PY-X in HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) ± SEMTGI (%)Mean Body Weight Change (%)
Vehicle Control-1540 ± 185-+2.5
Compound PY-X25816 ± 12047.0-1.8
Compound PY-X50493 ± 9868.0-5.5
Positive Control10354 ± 8577.0-12.1

Conclusion and Future Directions

This application note details a logical and robust screening cascade for evaluating the anticancer potential of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. By following this workflow, researchers can generate reliable data on the compound's cytotoxicity, gain insights into its mechanism of action, and obtain a preliminary assessment of its in vivo efficacy. Positive and compelling results from this screening funnel would provide a strong rationale for advancing Compound PY-X into more complex preclinical studies, including pharmacokinetic and pharmacodynamic (PK/PD) profiling, advanced toxicology studies, and evaluation in orthotopic or patient-derived xenograft (PDX) models.

References

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. Available from: [Link]

  • Encyclopedia.pub. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available from: [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available from: [Link]

  • Hilaris Publisher. Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Available from: [Link]

  • ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents. ChemRxiv. Available from: [Link]

  • ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. Available from: [Link]

  • PMC - NIH. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Center for Biotechnology Information. Available from: [Link]

  • ACS Publications. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. Available from: [Link]

  • MDPI. New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. MDPI. Available from: [Link]

  • Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers Media. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. (PDF) In vivo screening models of anticancer drugs. ResearchGate. Available from: [Link]

  • PMC - NIH. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (PDF) Guideline for anticancer assays in cells. ResearchGate. Available from: [Link]

  • ResearchGate. Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. ResearchGate. Available from: [Link]

  • PMC - NIH. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. National Center for Biotechnology Information. Available from: [Link]

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available from: [Link]

  • Karger Publishers. New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger Publishers. Available from: [Link]

  • Taylor & Francis Online. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Taylor & Francis Online. Available from: [Link]

  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available from: [Link]

  • ResearchGate. Synthesis, characterization, antioxidant, and anticancer studies of 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][5][6][9]triazolo[3,4-b][5][6][8]thiadiazole in HepG2 cell lines. ResearchGate. Available from: [Link]

Sources

Application

Application Note &amp; Protocol: Formulation Strategies for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine for In Vivo Preclinical Studies

For: Researchers, scientists, and drug development professionals. Executive Summary & Formulation Philosophy The transition of a novel chemical entity (NCE) from discovery to in vivo testing is a critical juncture where...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary & Formulation Philosophy

The transition of a novel chemical entity (NCE) from discovery to in vivo testing is a critical juncture where the biological question meets the physicochemical reality of the molecule. The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, hereafter referred to as "Compound P," is a pyrazole derivative with a secondary amine, suggesting specific challenges and opportunities for formulation. This document provides a comprehensive guide to developing robust, reproducible, and appropriate formulations of Compound P for preclinical in vivo studies.

Our guiding philosophy is that a formulation is not merely a delivery vehicle; it is an integral component of the experiment that dictates drug exposure, influences pharmacokinetic/pharmacodynamic (PK/PD) relationships, and ultimately impacts data quality and interpretation. We will eschew a "one-size-fits-all" approach, instead focusing on a logical, stepwise methodology grounded in the physicochemical properties of Compound P. This guide emphasizes understanding the causality behind formulation choices, ensuring that the selected vehicle system is appropriate for the intended route of administration and study objectives.

Physicochemical & Structural Analysis: The Formulation Blueprint

While specific experimental data for Compound P is not publicly available, its structure provides critical clues for a rational formulation strategy.

  • Core Structure: A substituted pyrazole ring. Pyrazole-containing drugs are common, and the ring itself is relatively stable.[1] The ethyl and dimethyl groups increase its lipophilicity.

  • Key Functional Group: A secondary amine (-NH-CH₃). This is the most important feature from a formulation perspective. Amines are basic and can be protonated to form salts.[2] This conversion from the neutral free base to a charged salt dramatically increases aqueous solubility.[3][4]

Table 1: Predicted Physicochemical Properties of Compound P and Their Formulation Implications

PropertyPredicted Value/CharacteristicFormulation Implication
Molecular Weight ~195.3 g/mol Low molecular weight, favoring permeability.
pKa (of the amine) Estimated 8.5 - 10.0The compound is basic. At pH values significantly below the pKa (e.g., pH < 7), it will exist predominantly as a protonated, charged, and more water-soluble salt.
LogP (free base) Estimated 1.5 - 2.5Moderately lipophilic. The free base form likely has low intrinsic aqueous solubility.
Solubility Low in neutral water; high in acidic solutions.Primary Strategy: pH adjustment to form a soluble salt is the most promising approach for aqueous formulations.[3][5]

The Formulation Development Workflow: A Stepwise Approach

A successful formulation is developed, not just chosen. The following workflow outlines a logical progression from initial characterization to final vehicle selection.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Route-Specific Protocol A Determine Intrinsic Solubility (S₀) of Free Base in Water C Assess pH-Dependent Solubility Profile A->C B Determine pKa of the Amine B->C D Is aqueous solubility > desired concentration via pH adjustment? C->D E Aqueous Salt Solution D->E Yes F Co-solvent or Surfactant System D->F No G Suspension (Oral Only) D->G No (Oral) H Select Route of Administration (IV, IP, PO) E->H F->H G->H I Develop & Validate Final Formulation H->I

Caption: Pre-formulation decision workflow for Compound P.

Formulation Strategies & Vehicle Selection

The choice of vehicle is dictated by the required dose, the route of administration, and the compound's solubility.[6] For any parenteral (injectable) route, a solution is strongly preferred over a suspension to avoid the risk of embolism.[7]

Strategy 1: Aqueous Formulation via pH Adjustment (Primary Recommendation)

This is the most elegant and physiologically compatible approach for an ionizable basic compound like Compound P. The goal is to protonate the secondary amine with an acid to form a highly water-soluble salt in situ.

  • Mechanism: By adding a stoichiometric equivalent of a strong acid (like HCl), the poorly soluble free base (R-NH-CH₃) is converted to its soluble hydrochloride salt (R-NH₂⁺-CH₃ Cl⁻).

  • Advantages:

    • Avoids potentially confounding organic co-solvents.

    • Generally well-tolerated in vivo.

    • Simple to prepare and analyze.[3]

  • Causality: The Henderson-Hasselbalch equation dictates that at a pH two units below the pKa, the compound will be >99% in its ionized, soluble form. For an estimated pKa of ~9.5, a final pH of 4.5-5.5 is typically sufficient to achieve and maintain solubility while being acceptable for injection.[8]

Table 2: Common Acidifying Agents and Buffers for Salt Formation

AgentUseTypical ConcentrationConsiderations
Hydrochloric Acid (HCl) Primary acidifying agent0.1 N to 1 NUse molar equivalents to target specific salt formation. Easy to overshoot pH.
Citrate Buffer Buffering agent10-25 mMProvides pH control, preventing precipitation upon dilution in blood. Can chelate metals.
Acetate Buffer Buffering agent10-50 mMGood buffering capacity around pH 4-5. Well-tolerated.
Strategy 2: Co-Solvent and Surfactant Systems (Secondary Approach)

If the required concentration cannot be achieved through pH adjustment alone, or if the compound shows instability at low pH, co-solvents or surfactants may be necessary. These should be used at the lowest concentration possible to minimize potential toxicity and effects on the compound's pharmacokinetics.[9]

Table 3: Common Excipients for Non-Aqueous and Advanced Formulations[10][11]

ExcipientClassTypical Use Level (IV)Mechanism & Rationale
PEG 400 Co-solvent10-40%Increases solubility by reducing the polarity of the aqueous vehicle.
Propylene Glycol Co-solvent10-40%Similar to PEG 400; often used in combination.
Tween® 80 Surfactant1-10%Forms micelles that encapsulate the lipophilic drug, increasing apparent solubility.[4]
Solutol® HS 15 Surfactant5-20%A non-ionic solubilizer effective for poorly soluble compounds.
Hydroxypropyl-β-Cyclodextrin Complexing Agent10-40%Forms an inclusion complex where the lipophilic drug sits inside the cyclodextrin's hydrophobic core.[6]

Detailed Experimental Protocols

Safety Precaution: Always handle Compound P and all solvents/reagents in a chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of a 10 mg/mL Aqueous Solution for Intravenous (IV) Administration

This protocol is designed for the strictest route, requiring sterility, isotonicity, and a physiologically acceptable pH.[8] It assumes the target dose is 10 mg/kg and the dosing volume is 1 mL/kg in a rodent model.

G A Step 1: Weigh Compound P Free Base B Step 2: Add ~70% of Final Volume of Vehicle (e.g., Water for Injection) A->B C Step 3: Add 0.1 N HCl dropwise while vortexing until compound dissolves B->C D Step 4: Measure pH. Adjust to target (e.g., 4.5-5.5) with 0.1 N HCl or 0.1 N NaOH C->D E Step 5: QS to Final Volume with vehicle D->E F Step 6: Sterile Filter using 0.22 µm PVDF filter E->F G Step 7: QC Check: Visual inspection for clarity and final pH measurement F->G

Caption: Workflow for preparing a sterile IV formulation.

Step-by-Step Methodology:

  • Calculate Required Mass: For a 10 mL final volume, weigh 100 mg of Compound P free base into a sterile, tared glass vial.

  • Initial Vehicle Addition: Add approximately 7 mL of Water for Injection (WFI) to the vial. The compound will likely be a slurry or suspension.

  • Solubilization via pH Adjustment: While continuously vortexing or stirring, add 0.1 N HCl dropwise. Pause between drops to allow for dissolution. The solution should become clear as the hydrochloride salt forms.

  • pH Measurement and Adjustment: Once the solution is clear, use a calibrated pH meter to measure the pH. The target range for IV injection should be as close to physiological pH as solubility allows, typically between 4 and 9.[8] Carefully adjust to the final target pH (e.g., 5.0) using 0.1 N HCl or 0.1 N NaOH.

  • Final Volume Adjustment: Bring the solution to the final volume of 10 mL with WFI. This is known as "quantity sufficient" or QS.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm PVDF syringe filter into a final sterile vial. This step is mandatory for IV formulations.

  • Final Quality Control (QC): Visually inspect the final solution against a light and dark background to ensure it is free of particulates. Re-measure the pH to confirm it is within the target range. Always prepare fresh on the day of the study.[6]

Protocol 2: Preparation of a 20 mg/mL Suspension for Oral (PO) Gavage

For oral administration, a suspension is often acceptable and can be a simpler approach if high doses are required.[6]

Vehicle: 0.5% (w/v) Methylcellulose (MC) with 0.2% (v/v) Tween® 80 in purified water.

  • Rationale: Methylcellulose is a suspending agent that increases viscosity, preventing the compound from settling quickly. Tween® 80 acts as a wetting agent, allowing the hydrophobic particles of the free base to be dispersed evenly in the aqueous vehicle.

Step-by-Step Methodology:

  • Prepare Vehicle: First, prepare a 0.5% MC solution (500 mg in 100 mL of water). This may require heating or overnight stirring to fully hydrate. Once cooled, add 0.2 mL of Tween® 80 and mix thoroughly.

  • Weigh Compound: Weigh the required amount of Compound P free base (e.g., 200 mg for a 10 mL batch).

  • Create a Paste: In a glass mortar, add a small amount of the vehicle (~1 mL) to the powder and triturate with a pestle to create a smooth, uniform paste. This step is critical to ensure all particles are wetted.

  • Geometric Dilution: Gradually add more vehicle to the mortar in small portions, mixing thoroughly after each addition until the suspension is uniform and easily pourable.

  • Transfer and Final Volume: Transfer the suspension to a graduated cylinder or volumetric flask. Rinse the mortar with the remaining vehicle and add it to the cylinder to ensure a complete transfer. QS to the final volume (10 mL).

  • Homogenization: Stir the final suspension with a magnetic stir bar for at least 30 minutes before dosing. Crucially, the suspension must be continuously stirred during dose administration to ensure each animal receives the correct dose.

Stability & Quality Control

  • Physical Stability: All formulations should be visually inspected for precipitation or crystallization before each use. A quick check for solutions involves diluting an aliquot 1:10 with saline or phosphate-buffered saline (PBS) to simulate dilution in blood; any rapid precipitation is a sign of a supersaturated and potentially risky formulation.[12]

  • Chemical Stability: For longer-term studies, the chemical stability of Compound P in the selected vehicle should be confirmed by a suitable analytical method (e.g., HPLC-UV). According to FDA guidance, about 50% of drugs can fail in preclinical stages due to stability issues.[13]

  • Dose Verification: For GLP toxicology studies, it is standard practice to take samples from the top, middle, and bottom of a prepared suspension to verify dose homogeneity.

Conclusion

The formulation of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine for in vivo studies should be approached systematically, leveraging its basic amine functionality as the primary tool for solubilization. An acidified aqueous solution represents the most direct and physiologically compatible formulation for parenteral administration. Should this prove insufficient, a well-justified co-solvent or surfactant system can be employed. For oral studies, a simple, well-characterized suspension is a robust and acceptable alternative. By following the logical workflows and detailed protocols outlined in this guide, researchers can develop formulations that ensure accurate dosing, generate reliable and reproducible data, and ultimately accelerate the journey of this promising compound through the drug development pipeline.

References

  • Taylor & Francis. (n.d.). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Retrieved from [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • Fares, M., et al. (2021).
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  • Singh, S. K., et al. (2021). Considerations in Formulation Development of Injectable Solutions. Journal of Pharmaceutical Sciences.
  • Li, M., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Sane, R. T., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences.
  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

  • ACS Publications. (2024, January 16). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • ECETOC. (n.d.). ECETOC Guidance on Dose Selection. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • PubChem. (n.d.). N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine. Retrieved from [Link]

  • Gattefossé. (2021, February 26). Lipid excipients to unlock oral bioavailability issues. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Retrieved from [Link]

  • NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • MDPI. (n.d.). Roles of Amino Acid Properties in Regulating the Gel Characteristics of Low-Salt Pacific White Shrimp (Litopenaeus vannamei) Surimi. Retrieved from [Link]

  • Premier Research. (2022, November 17). How to Approach Excipient Qualification with the FDA. Retrieved from [Link]

  • IJAPBC. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Retrieved from [Link]

  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Retrieved from [Link]

  • GovInfo. (n.d.). Guidance for Industry: Q8 Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (2012, September 27). What are the preferable iv vehicle system for in vivo study? Retrieved from [Link]

  • MDPI. (2022, April 11). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, October 26). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Retrieved from [Link]

  • University of Illinois. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from [Link]

  • MDPI. (2022, April 19). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Dose Selection for Toxicity Studies: A Protocol for Determining the Maximum Repeatable Dose. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Basic Review: Solubility Enhancement by Using Various Approaches. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Handling and Storage of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine dihydrochloride

Introduction and Compound Overview This document provides detailed guidelines for the safe handling, storage, and use of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine dihydrochloride. This compound belongs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Compound Overview

This document provides detailed guidelines for the safe handling, storage, and use of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine dihydrochloride. This compound belongs to the substituted pyrazole class of molecules, which are widely utilized as scaffolds in medicinal chemistry and materials science due to their stable aromatic ring system and versatile functionalization potential.[1][2][3] The subject molecule is provided as a dihydrochloride salt, a formulation that typically enhances aqueous solubility and stability but also introduces specific handling requirements due to its potentially corrosive and hygroscopic nature.

The causality behind these protocols is rooted in the compound's structure: a stable pyrazole core, a secondary amine functional group, and its dihydrochloride salt form. Understanding these elements is key to ensuring experimental integrity and laboratory safety.

Chemical and Physical Properties

The properties of the free base and the dihydrochloride salt are summarized below. Data for the specific dihydrochloride salt is often limited; therefore, properties are inferred from the free base and closely related amine hydrochloride analogs.

PropertyValueSource / Rationale
IUPAC Name N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine dihydrochlorideNomenclature Standard
CAS Number 956373-21-0 (Free Base)[4]
Molecular Formula C₉H₁₇N₃ · 2HClDerived from Free Base
Molecular Weight 240.18 g/mol Calculated
Appearance White to off-white solid (predicted)Typical for hydrochloride salts
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).[5]Inferred from hydrochloride salt form
Stability The pyrazole ring is generally stable and resistant to oxidizing/reducing agents.[1] Amine salts can be hygroscopic.General chemical principles

Hazard Identification and Safety Precautions

As a dihydrochloride salt of a secondary amine, this compound must be handled as a potentially hazardous substance. The primary risks are associated with its acidic and corrosive nature, especially when in contact with moisture.[6][7][8]

GHS Classification (Inferred)

Based on data from analogous amine hydrochloride compounds, the following hazards should be assumed.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[6][9][10]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[11]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[6]
Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE is required at all times when handling the compound, whether in solid or solution form. The rationale is to create a complete barrier against contact, inhalation, and ingestion.[11][12]

Protection TypeSpecificationCausality and Justification
Eye/Face Protection ANSI Z87.1-rated safety glasses with side shields and a face shield.Protects against splashes of solutions or airborne dust, which can cause severe eye damage.[6][11]
Hand Protection Nitrile or neoprene gloves (minimum 5 mil thickness).Prevents skin contact. Amine salts can be corrosive; immediate glove removal and hand washing are required after any suspected contact.[6]
Body Protection Flame-retardant laboratory coat.Protects against spills on clothing and skin. Must be kept fully fastened.
Respiratory Protection Not required for handling small quantities in a certified chemical fume hood.A fume hood provides adequate ventilation. For bulk handling or spill cleanup, a NIOSH-approved respirator with an appropriate cartridge is necessary.[12]

Storage Protocol: Ensuring Long-Term Stability

The primary objective of the storage protocol is to protect the compound from atmospheric moisture, oxygen, and incompatible materials, thereby preserving its purity and structural integrity.

Recommended Storage Conditions
ParameterConditionRationale
Temperature 2-8°CRefrigeration slows potential degradation pathways.[13]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture. Amine compounds can be susceptible to long-term oxidative degradation.
Container Tightly sealed, amber glass vial or bottle.Prevents light exposure and moisture ingress.[11] The container must be kept upright.[14]
Location In a designated, well-ventilated, and dry storage area for corrosive solids.Segregates the compound from incompatible materials and ensures a controlled environment.[11][12]

Scientist's Note: Hydrochloride salts are often hygroscopic. Upon removal from cold storage, always allow the container to equilibrate to room temperature for at least 30-60 minutes before opening. This critical step prevents atmospheric water from condensing onto the cold solid, which would compromise sample integrity and weighing accuracy.

Incompatible Materials

To prevent hazardous reactions, store this compound away from:

  • Strong Bases: Will deprotonate the hydrochloride salt, liberating the free base and potentially causing an exothermic reaction.

  • Strong Oxidizing Agents: Can lead to degradation of the amine and pyrazole moieties.[9][15]

  • Strong Acids and Acid Chlorides: While it is a salt of a strong acid, further reaction with other strong acids is generally not advised without specific procedural knowledge.[9][15]

Experimental Protocols: Safe Handling and Preparation

Workflow for Weighing and Handling Solid Compound

The following diagram outlines the validated workflow for safely handling the solid reagent. This process is designed to minimize exposure and maintain sample purity.

G cluster_storage Storage (2-8°C) cluster_prep Preparation Zone cluster_hood Chemical Fume Hood storage Compound in sealed amber vial equilibrate Equilibrate vial to room temperature (30-60 min) storage->equilibrate 1. Remove transport Transport to Fume Hood equilibrate->transport 2. Critical Step weigh Weigh solid into tared vessel transport->weigh 3. Don PPE seal_source Reseal source vial immediately weigh->seal_source 4. Minimize Air Exposure dissolve Proceed to Solution Prep weigh->dissolve 5. Use Weighed Aliquot seal_source->storage 6. Return to Storage

Caption: Validated workflow for handling solid 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine dihydrochloride.

Protocol for Preparing a Stock Solution (e.g., 10 mM in PBS)

This protocol details the preparation of a stock solution, a common first step in many research applications.

Materials:

  • 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine dihydrochloride (MW: 240.18 g/mol )

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer and/or magnetic stirrer

Step-by-Step Methodology:

  • Pre-calculation: Determine the mass of the compound required. For 10 mL of a 10 mM solution:

    • Mass = (10 x 10⁻³ mol/L) * (10 x 10⁻³ L) * (240.18 g/mol ) = 0.02402 g = 24.02 mg.

  • Weighing: Following the workflow in Section 4.1, accurately weigh approximately 24 mg of the compound into a clean, dry container. Record the exact mass.

  • Dissolution:

    • Add the weighed solid to a 10 mL volumetric flask.

    • Add approximately 7-8 mL of PBS (pH 7.4).

    • Cap the flask and vortex or stir until the solid is completely dissolved. The dihydrochloride salt form is expected to readily dissolve in aqueous buffers.

  • Final Volume Adjustment: Once dissolved, carefully add PBS to the 10 mL calibration mark.

  • Homogenization: Invert the flask 10-15 times to ensure the solution is homogeneous.

  • pH Verification (Self-Validation Step):

    • Rationale: As a dihydrochloride salt, dissolving this compound will create an acidic solution. For many biological assays, the final pH must be controlled.

    • Procedure: Measure the pH of the final stock solution. If it has deviated significantly from the buffer's original pH (e.g., below 7.2), it may need to be adjusted with dilute NaOH. Note any adjustments in your laboratory notebook.

  • Storage of Solution: Store the stock solution in clearly labeled aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Some pyrazole derivatives can exhibit limited stability in aqueous solutions over time.[16]

Spill and Waste Management

Spill Cleanup

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.

  • Solid Spill: Wearing full PPE, gently cover the spill with a neutral absorbent material like vermiculite or sand.[17] Avoid raising dust.[18] Collect the mixture into a sealed container for hazardous waste.

  • Liquid Spill: Absorb with an inert material (spill pillows, vermiculite). Do not use combustible materials like paper towels as the primary absorbent.[17]

Waste Disposal

All waste material (unused compound, contaminated absorbents, empty containers) must be disposed of as hazardous chemical waste.[15] Consult your institution's Environmental Health & Safety (EHS) office for specific local and national regulations. Do not discharge into drains or the environment.[18]

References

  • MATERIAL SAFETY DATA SHEET - Tri-iso. (n.d.). Available at: [Link]

  • Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97% - Cole-Parmer. (2006). Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023). Available at: [Link]

  • N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine - PubChem. (n.d.). Available at: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH. (n.d.). Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020). Available at: [Link]

  • General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). - ResearchGate. (n.d.). Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Available at: [Link]

  • synthesis of pyrazoles - YouTube. (2019). Available at: [Link]

  • The Chemistry of Pyrazoles: Applications in Advanced Materials. (2026). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine stability issues in solution

Technical Support Center: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine A Guide to Ensuring Solution Stability in Research Applications From the desk of the Senior Application Scientist: Welcome to the tec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

A Guide to Ensuring Solution Stability in Research Applications

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. This document is designed for our valued research partners in the scientific and drug development communities. Given that this molecule is a specialized derivative, comprehensive stability data is not yet broadly published. Therefore, this guide is built upon established principles of pyrazole and amine chemistry to provide you with a robust framework for ensuring the stability and integrity of this compound in your experimental workflows. Our goal is to empower you with the foundational knowledge and practical tools to anticipate and troubleshoot potential stability challenges, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of this molecule that might influence its stability in solution?

A1: The structure of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine contains two key functional groups that dictate its stability profile:

  • A Substituted Pyrazole Ring: Pyrazole rings are generally aromatic and exhibit good thermal and chemical stability.[1] However, the stability can be influenced by the nature and position of substituents on the ring.[1][2]

  • A Secondary Amine (N-methylmethanamine group): Aliphatic amines are basic and can be susceptible to oxidation.[3][4] The unshared pair of electrons on the nitrogen atom makes them behave as Lewis bases and potential sites for oxidative degradation.[4]

Q2: What are the most likely degradation pathways for this compound in solution?

A2: Based on its structure, the two most probable degradation pathways are:

  • Oxidation of the Amine: The secondary amine is a likely site for oxidation, which can be accelerated by factors such as exposure to atmospheric oxygen, the presence of trace metal impurities, or high temperatures.[3]

  • Photodegradation: Some pyrazole derivatives can be sensitive to light and may undergo degradation upon exposure to UV or visible light.[5]

Q3: What are the recommended storage conditions for stock solutions?

A3: To maximize the shelf-life of your stock solutions, we recommend the following:

  • Solvent Selection: Use dry, aprotic solvents such as anhydrous DMSO or ethanol for long-term storage. If aqueous solutions are necessary for your experiments, they should be prepared fresh.[5]

  • Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C.[5]

  • Inert Atmosphere: For highly sensitive applications, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidative degradation.[5]

  • Light Protection: Store solutions in amber vials or containers wrapped in aluminum foil to protect against photodegradation.[5]

Q4: How can I visually or analytically detect if my compound has degraded?

A4: Degradation can manifest in several ways:

  • Visual Inspection: A color change or the formation of precipitates in your solution can indicate degradation.[5]

  • Analytical Chemistry: The most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the parent compound's peak over time is a clear indication of degradation.[6][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or reduced activity in biological assays.

  • Potential Cause: The compound may be degrading in the aqueous assay buffer over the time course of the experiment. The pH, temperature, or components of the media could be contributing to instability.

  • Troubleshooting Workflow:

    • Confirm Compound Integrity: Before starting a new assay, verify the purity of your stock solution using HPLC.

    • Assess Stability in Assay Buffer: Incubate the compound in your assay buffer under the exact experimental conditions (temperature, duration) but without cells or other biological components.

    • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC to quantify the remaining parent compound.

    • Modify Conditions: If degradation is observed, consider preparing the compound solution immediately before adding it to the assay or shortening the incubation time if the experimental design allows.

Issue 2: New peaks appear in my HPLC or LC-MS analysis of the compound.

  • Potential Cause: These new peaks likely represent degradation products. This can be caused by improper storage, repeated freeze-thaw cycles, or exposure to harsh conditions.

  • Investigative Steps:

    • Review Storage and Handling: Ensure that the compound and its solutions have been stored according to the recommendations (see FAQ A3).

    • Conduct a Forced Degradation Study: To understand the degradation profile, intentionally expose the compound to stress conditions such as acid, base, oxidation (e.g., H₂O₂), heat, and light.[7][8] This will help in identifying the potential degradation products.

    • Optimize Analytical Method: Ensure your HPLC method is a "stability-indicating method," meaning it can separate the parent compound from all potential degradation products.[8]

Issue 3: My stock solution has changed color.

  • Potential Cause: A color change is a strong indicator of chemical degradation, often due to oxidation.[5]

  • Recommended Action:

    • Discard the Solution: Do not use a discolored solution for experiments, as the presence of unknown degradation products can lead to unreliable results.

    • Prepare a Fresh Stock: Prepare a fresh stock solution from the solid compound.

    • Implement Protective Measures: When preparing the new stock, consider degassing the solvent or using an inert gas to minimize exposure to oxygen. Store the new stock solution under the recommended conditions.[5]

Visualizations and Data

To aid in your experimental design and troubleshooting, please refer to the following diagrams and tables.

cluster_compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine cluster_stress Stress Conditions cluster_products Potential Degradation Products Compound Parent Compound Oxidation Oxidation (O₂, H₂O₂, metal ions) Compound->Oxidation Susceptible Amine Group Light Photolytic Conditions (UV/Vis Light) Compound->Light Photosensitive Pyrazole Moiety pH Extreme pH (Acid/Base) Compound->pH Basic Amine Group Oxidized_Amine Oxidized Amine Products Oxidation->Oxidized_Amine Photodegradants Photodegradation Products Light->Photodegradants Hydrolysis_Products Hydrolysis Products pH->Hydrolysis_Products

Caption: Potential Degradation Pathways.

Start Inconsistent Experimental Results Observed Check_Stock Step 1: Analyze Stock Solution Purity (HPLC/LC-MS) Start->Check_Stock Is_Stock_Pure Is Stock Solution >95% Pure? Check_Stock->Is_Stock_Pure Prepare_New_Stock Action: Prepare Fresh Stock Solution Implement Proper Storage Is_Stock_Pure->Prepare_New_Stock No Test_Assay_Stability Step 2: Test Stability in Assay Buffer (Incubate under assay conditions) Is_Stock_Pure->Test_Assay_Stability Yes Prepare_New_Stock->Test_Assay_Stability Is_Stable_In_Assay Is Compound Stable? Test_Assay_Stability->Is_Stable_In_Assay Proceed Action: Proceed with Experiment Consider other experimental variables Is_Stable_In_Assay->Proceed Yes Modify_Protocol Action: Modify Experimental Protocol (e.g., shorter incubation, fresh prep) Is_Stable_In_Assay->Modify_Protocol No

Caption: Troubleshooting Workflow for Inconsistent Results.

Table 1: Recommended Solvents and Storage Conditions

ParameterRecommendationRationale
Storage Solvent Anhydrous DMSO, Anhydrous EthanolAprotic solvents minimize hydrolysis risk.[5]
Working Buffer Prepare fresh in aqueous buffersMinimizes degradation in aqueous environments.
Storage Temperature -20°C or -80°CLow temperatures slow down chemical degradation rates.[5]
Light Exposure Store in amber vials or protect from lightPrevents potential photodegradation.[5]
Atmosphere Store under inert gas (Argon/Nitrogen)Prevents oxidation of the amine group.[5]

Experimental Protocols

Protocol 1: General Stability Assessment in a Selected Solvent

  • Preparation: Prepare a 1 mg/mL solution of the compound in the solvent to be tested (e.g., your assay buffer).

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot into an HPLC system to obtain the initial purity profile and peak area of the parent compound.

  • Incubation: Store the solution under the desired test conditions (e.g., room temperature, 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot into the HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area. A loss of >5-10% typically indicates significant instability.

Protocol 2: Forced Degradation Study

This study is designed to deliberately degrade the sample to understand its degradation profile.[8]

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples by a validated stability-indicating HPLC or LC-MS method to identify and characterize the degradation products.[7]

We trust this guide will be a valuable resource in your research endeavors. Should you have any further questions, please do not hesitate to contact our technical support team.

References

  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Norwegian Research Information Repository - NTNU. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino.
  • ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • ResearchGate. (n.d.). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors.
  • DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ACS Publications. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • PubMed. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors.
  • ijcpa.in. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • NIH PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • NCERT. (n.d.). Amines.
  • Louisiana State University. (n.d.). Chemical Storage Guidelines.
  • Scientific Research Publishing. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.

Sources

Optimization

overcoming solubility problems with pyrazole-based compounds

Topic: Overcoming Solubility Problems with Pyrazole-Based Compounds Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Problems with Pyrazole-Based Compounds

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Pyrazole Paradox

Welcome to the technical support hub. If you are here, you are likely facing the "Pyrazole Paradox": a scaffold that is pharmacologically privileged (found in Celecoxib, Ruxolitinib, Crizotinib) yet physicochemically punishing.

Pyrazoles are planar, aromatic systems that often exhibit high crystal lattice energy due to intermolecular hydrogen bonding (N-H···N). While they may appear lipophilic (high logP), their solubility is frequently limited by this solid-state stability rather than lipophilicity alone. Furthermore, their amphoteric nature (acting as both weak acids and weak bases) creates complex pH-solubility profiles that can ruin standard biological assays.

This guide moves beyond generic advice. We dissect the specific molecular behaviors of pyrazoles to provide rescue strategies for your experiments.

Module 1: Chemical & Physical Characterization (The "Why")

User Question: My pyrazole compound precipitates immediately upon dilution into the assay buffer (pH 7.4), even though it dissolves perfectly in DMSO. Why is this happening?

Technical Insight: This is a classic "Crash-Out" event driven by the "Brickwork" Crystal Lattice . Unsubstituted pyrazoles (N-H) act as both hydrogen bond donors and acceptors. In the solid state, they form tight, linear chains or dimers (catemers) held together by strong H-bonds.

  • The DMSO Trap: DMSO disrupts these H-bonds, solubilizing the compound.

  • The Aqueous Shock: When diluted into water, the hydrophobic effect forces the planar pyrazole rings to stack (π-π stacking), and the N-H···N bonds reform rapidly. The water molecules cannot compete with the strength of the pyrazole-pyrazole lattice energy.

Diagnostic Protocol: The "Spring & Parachute" Check Before running your assay, determine if your compound is thermodynamically unstable in the buffer.

  • Prepare Stock: 10 mM in DMSO.

  • Dilute: Spike into PBS (pH 7.4) to reach 100 µM.

  • Monitor: Measure turbidity (absorbance at 650 nm) every 5 minutes for 1 hour.

    • Result A (Immediate Turbidity): You have a lattice energy problem. Action: Requires disruption (See Module 2, Cyclodextrins).

    • Result B (Clear then Turbid): You have a supersaturation window. Action: Assay must be run within this window, or use a crystallization inhibitor (HPMC).

Module 2: Formulation Strategies (The "How")

User Question: I cannot use DMSO in my animal studies due to toxicity. What are the best vehicle alternatives for pyrazoles?

Technical Insight: Simple pH adjustment often fails because pyrazoles are very weak bases (conjugate acid pKa ~2.5) and very weak acids (N-H pKa ~14).

  • To protonate (solubilize) a pyrazole, you often need pH < 2.0 (too acidic for IV/IP).

  • To deprotonate, you need pH > 12 (too basic).

Recommended Strategy: Cyclodextrin Complexation Cyclodextrins (CDs) are superior to co-solvents for pyrazoles because the hydrophobic cavity accommodates the planar aromatic ring, shielding it from water while breaking the crystal lattice.

Protocol: HP-β-CD Complexation Workflow
StepActionMechanism/Rationale
1 Vehicle Prep Prepare 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.
2 Excess Addition Add pyrazole compound in excess of the target concentration (e.g., 5 mg/mL).
3 High-Shear Mixing Vortex or sonicate for 30 mins. Critical: Heat generation aids inclusion; do not chill.
4 Equilibration Shake at room temp for 24 hours. Pyrazoles have slow dissolution kinetics; time is required for the guest-host equilibrium.
5 Filtration Filter through 0.22 µm PVDF.
6 Quantification Analyze filtrate by HPLC-UV.

Decision Logic for Solubility Enhancement

SolubilityLogic Start Start: Pyrazole Solubility Issue Check_pKa Check pKa Start->Check_pKa Salt_Screen Salt Screening (Strong Acids: HCl, Mesylate) Check_pKa->Salt_Screen Basic Nitrogen Available? Check_Lattice Check Lattice Energy (Melting Point > 200°C?) Check_pKa->Check_Lattice Neutral/Amphoteric Prodrug Prodrug Strategy (Phosphate/Ester) Salt_Screen->Prodrug Salts Unstable CD_Complex Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Check_Lattice->CD_Complex No (Moderate MP) ASD Amorphous Solid Dispersion (HPMCAS / PVPVA) Check_Lattice->ASD Yes (High MP) ASD->Prodrug Load < 10%

Caption: Decision matrix for selecting the optimal solubilization strategy based on pyrazole physicochemical properties.

Module 3: Structural Modification & Salt Selection (The "Fix")

User Question: We are in lead optimization. Which salt form should we screen for a pyrazole drug candidate?

Technical Insight: Standard salt screens (citrate, tartrate) often fail with pyrazoles. The "Delta pKa Rule" states that for a stable salt,


.
Since pyrazoles are weak bases (pKa ~2.5), you need a strong acid  (pKa < -1) to drive proton transfer. Weak acids will only form loosely bound co-crystals or dissociate rapidly in solution.
Salt Selection Table for Pyrazoles
Counter-ionAcid pKaSuitabilityNotes
Hydrochloride -6.0High First choice. Small radius allows tight packing, but risk of common ion effect (solubility decrease in gastric fluid).
Mesylate -1.9High Excellent for lipophilic pyrazoles. Often breaks the "brickwork" lattice effectively.
Sulfate -3.0Moderate Can form hydrates. Watch for hygroscopicity.
Tartrate/Citrate 3.0 - 4.8Low

usually insufficient. Likely to disproportionate to free base.

Alternative: The Prodrug Approach If salts fail (common with N-substituted pyrazoles lacking a basic center), consider an N-acyloxymethyl or phosphate prodrug.

  • Mechanism:[1] The prodrug masks the N-H group, preventing H-bond lattice formation and increasing aqueous solubility. It is cleaved by phosphatases in vivo to release the active pyrazole.

Module 4: Solid-State Engineering (Amorphous Dispersions)

User Question: My compound is crystalline with a melting point of 240°C. Cyclodextrins aren't giving high enough loading. What now?

Technical Insight: When the crystal lattice is this stable, you must switch to an Amorphous Solid Dispersion (ASD) . You need to "freeze" the pyrazole in a disordered, high-energy state using a polymer.

Protocol: Solvent-Shift Precipitation for ASD Screening
  • Dissolve: Pyrazole in Acetone (50 mg/mL).

  • Dissolve: Polymer (HPMCAS-M or PVP-VA64) in Acetone (150 mg/mL).

  • Mix: Ratio 1:3 (Drug:Polymer).

  • Precipitate: Rapidly inject mixture into cold 0.1M HCl (simulated gastric fluid) under vigorous stirring.

  • Observation:

    • Precipitate is gummy/stringy: Polymer is not stabilizing the amorphous phase.

    • Precipitate is fine, milky suspension: Successful ASD formation (nanoparticles).[2]

ASD Stability Mechanism

ASD_Mechanism Crystalline Crystalline Pyrazole (Low Solubility, High Lattice Energy) Energy_Input Energy Input (Spray Drying / Hot Melt Extrusion) Crystalline->Energy_Input Amorphous Amorphous State (High Free Energy, Disordered) Energy_Input->Amorphous Stabilized Stabilized ASD (Polymer raises Tg, prevents recrystallization) Amorphous->Stabilized + Polymer Polymer Polymer Matrix (HPMCAS / PVP) Polymer->Stabilized Intermolecular Interactions (H-bonding with Pyrazole N) Dissolution Enhanced Dissolution (Spring Effect) Stabilized->Dissolution Dissolution->Crystalline Recrystallization Risk (Parachute Failure)

Caption: Mechanism of Amorphous Solid Dispersions (ASD) in stabilizing high-energy pyrazole forms.

References

  • Foces-Foces, C., et al. (2010). "Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts." National Institutes of Health (PubMed).

  • Kalepu, S., & Nekkanti, V. (2015). "Insoluble drug delivery strategies: review of recent advances and business prospects." Acta Pharmaceutica Sinica B.

  • Janssens, S., & Van den Mooter, G. (2009). "Review: physical chemistry of solid dispersions." Journal of Pharmacy and Pharmacology.

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes." Chemical Research in Toxicology.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Welcome to the technical support center for the purification of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. This guide is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during its purification. Our approach is rooted in extensive experience with substituted pyrazoles and tertiary amines, aiming to provide not just procedural steps, but the underlying chemical principles to empower your experimental success.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification protocols, it's crucial to understand the physicochemical characteristics of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. While experimental data for this specific molecule is not widely available, we can extrapolate from structurally similar compounds to guide our purification strategy.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Weight ~181.28 g/mol Standard molecular weight for small molecule purification.
pKa (of the tertiary amine) ~8.5 - 9.5The compound is basic and will be protonated at acidic pH. This is a critical factor for liquid-liquid extraction and chromatography.
Boiling Point High (likely >250 °C)Distillation is a potential purification method, but may require vacuum to prevent decomposition.
Solubility Soluble in many organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in non-polar solvents (e.g., hexanes). Protonated form is water-soluble.Provides a basis for selecting solvents for extraction, chromatography, and recrystallization.
Structure Contains a substituted pyrazole ring and a tertiary amine.The tertiary amine can interact strongly with acidic stationary phases like silica gel.

Note: These values are estimations based on structurally related compounds and should be used as a guide.

Troubleshooting Common Purification Challenges

This section is formatted in a question-and-answer style to directly address issues you may be facing in the lab.

FAQ 1: My compound is streaking or showing poor separation on a standard silica gel column. What's happening and how can I fix it?

The Problem:

This is a classic issue when purifying basic compounds like tertiary amines on standard silica gel.[1] Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of your pyrazole derivative is interacting strongly with these acidic sites, leading to irreversible adsorption or slow, uneven elution, which manifests as streaking or tailing on your TLC plate and poor separation during column chromatography.

The Scientific Explanation:

The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a Lewis base, interacting with the acidic protons of the silanol groups on the silica surface. This acid-base interaction is often stronger than the desired partitioning of your compound between the stationary and mobile phases, disrupting the chromatographic process.

Solutions:

  • Deactivate the Silica Gel: The most common and effective solution is to "cap" the acidic silanol groups by adding a small amount of a volatile base to your eluent system.

    • Protocol: Add 0.5-2% triethylamine (Et₃N) or ammonia in methanol to your mobile phase.[2] Start with a lower concentration and increase if streaking persists. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.

    • Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and are designed specifically for the purification of basic compounds, often providing excellent separation without the need for mobile phase modifiers.[1]

FAQ 2: I'm struggling to remove a persistent impurity that has a similar polarity to my product. What are my options?

The Problem:

Co-eluting impurities are a common challenge, especially if they are structurally similar to the target compound. These could be unreacted starting materials, byproducts from the synthesis, or isomers.

The Scientific Explanation:

The synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine likely involves multiple steps, each with the potential for side reactions. For instance, if the N-methylation of a primary or secondary amine precursor is performed using a method like the Eschweiler-Clarke reaction, potential byproducts could include the starting amine and N-formylated intermediates.[3][4] If the pyrazole ring was synthesized via a Knorr-type condensation, uncyclized intermediates could also be present.[5]

Solutions:

  • Optimize Your Chromatography:

    • Solvent System Screening: Don't rely on just one eluent system. Systematically screen different solvent mixtures. A good starting point is a combination of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Sometimes, adding a third solvent with a different polarity, such as methanol or acetonitrile, can significantly improve separation.

    • Gradient Elution: If you are using flash chromatography, a shallow gradient of the polar solvent can help to resolve closely eluting compounds.

  • Acid-Base Liquid-Liquid Extraction:

    • Protocol: This technique exploits the basicity of your tertiary amine.

      • Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

      • Separate the layers.

      • Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to deprotonate your product, causing it to precipitate or become extractable back into an organic solvent.

      • Extract the aqueous layer with fresh organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain your purified product.

    LLE_Workflow

    Figure 1. Liquid-Liquid Extraction Workflow
  • Crystallization/Salt Formation:

    • Protocol: If your compound is a solid, recrystallization can be a powerful purification technique. If it is an oil, converting it to a salt can facilitate crystallization and purification.

      • Dissolve your crude compound in a minimal amount of a suitable hot solvent in which it is soluble.

      • Slowly cool the solution to allow crystals to form. Impurities will ideally remain in the mother liquor.

      • For salt formation, dissolve the crude amine in a solvent like diethyl ether or ethyl acetate and add a solution of an acid (e.g., HCl in ether, or a dicarboxylic acid like oxalic or tartaric acid). The resulting salt may precipitate and can be collected by filtration and recrystallized. The free base can be regenerated by treatment with a base.[3]

FAQ 3: My product appears to be degrading on the silica gel column. What could be the cause?

The Problem:

You observe new spots on your TLC analysis of the column fractions that were not present in the crude material, suggesting on-column decomposition.

The Scientific Explanation:

The acidic nature of silica gel can not only cause poor chromatography but can also catalyze the degradation of sensitive molecules. Some substituted pyrazoles can be susceptible to ring-opening or other rearrangements under acidic conditions.[6]

Solutions:

  • Minimize Contact Time: If you must use silica gel, do not let your compound sit on the column for an extended period. Prepare your column, load your sample, and elute it in a timely manner.

  • Use Deactivated Silica or an Alternative Stationary Phase: As mentioned in FAQ 1, using silica gel treated with a base or switching to a more inert stationary phase like neutral alumina will mitigate the acidic environment and reduce the risk of degradation.

  • Purification without Chromatography: Consider if non-chromatographic methods could be sufficient. A combination of acid-base extraction and crystallization/distillation can often yield highly pure material without the need for chromatography.

Summary of Purification Strategies

Table 2: Comparison of Purification Techniques

TechniqueProsConsBest For
Column Chromatography (Deactivated Silica) High resolution, applicable to a wide range of polarities.Can be time-consuming and use large volumes of solvent. Potential for some product loss on the column.Separating compounds with similar polarities.
Acid-Base Liquid-Liquid Extraction Fast, inexpensive, and scalable. Excellent for removing non-basic impurities.Only separates based on acidity/basicity. May not remove basic impurities. Emulsions can sometimes form.Initial cleanup of crude reaction mixtures.
Crystallization/Salt Formation Can provide very high purity material. Scalable.Product must be a solid or form a crystalline salt. Can have lower yields than chromatography.Final purification step to obtain highly pure, crystalline material.
Distillation (under vacuum) Good for removing non-volatile impurities from liquid products.Requires the compound to be thermally stable. May not separate compounds with close boiling points.Purifying thermally stable, liquid products.

Purification_Decision_Tree

Figure 2. Purification Decision Workflow

We trust this guide will be a valuable resource in your research and development endeavors. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Chakka, S. et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Chemspace. amine dihydrochloride. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • National Center for Biotechnology Information. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • PubChem. N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine. [Link]

  • PubChemLite. amine. [Link]

  • ResearchGate. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • STM Journals. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. [Link]

  • YouTube. (2019). synthesis of pyrazoles. [Link]

Sources

Optimization

reducing cytotoxicity of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine in primary cells

[1] Subject: Optimization Guide for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (EDP-NM) Document ID: TS-EDP-NM-001 Status: Active Audience: Medicinal Chemists, Cell Biologists, Lead Optimization Teams[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Optimization Guide for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (EDP-NM) Document ID: TS-EDP-NM-001 Status: Active Audience: Medicinal Chemists, Cell Biologists, Lead Optimization Teams[1]

Executive Summary

This technical guide addresses cytotoxicity challenges associated with 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (referred to herein as EDP-NM ).[1] Based on its structure—a lipophilic pyrazole core with a basic secondary amine side chain—this compound fits the profile of a Cationic Amphiphilic Drug (CAD) .[1]

In primary cells, the dominant mechanism of non-specific toxicity for this class is often lysosomal trapping (ion trapping) , leading to vacuolization and lysosomal membrane permeabilization (LMP), rather than direct target engagement. This guide provides diagnostic workflows and protocols to distinguish between specific pharmacological toxicity and physicochemical off-target effects.

Part 1: Diagnostic Workflow

Is the toxicity specific or physicochemical? Before altering your experimental design, use this logic tree to diagnose the root cause of cell death.

DiagnosticFlow Start Start: High Cytotoxicity Observed CheckMicroscopy Step 1: Phase Contrast Microscopy Start->CheckMicroscopy Vacuoles Are there cytoplasmic vacuoles? CheckMicroscopy->Vacuoles Check Morphology Crystals Are there crystals/precipitate? Vacuoles->Crystals No LysosomalTrapping Suspect: Lysosomal Trapping (Physicochemical Toxicity) Vacuoles->LysosomalTrapping Yes (Clear vesicles) SolubilityIssue Suspect: Compound Precipitation (Mechanical Stress) Crystals->SolubilityIssue Yes NoVisibleDefects Morphology Normal until Death? Crystals->NoVisibleDefects No Action_Lyso Action: Check pH & Reduce Free Base Conc. LysosomalTrapping->Action_Lyso Action_Sol Action: Optimize Vehicle (DMSO/Cyclodextrin) SolubilityIssue->Action_Sol MetabolicTox Suspect: Reactive Metabolite (P450 Activation) NoVisibleDefects->MetabolicTox Yes (Delayed death) Action_Met Action: Co-treat with P450 Inhibitor (e.g., ABT) MetabolicTox->Action_Met

Figure 1: Diagnostic logic tree for identifying the mode of cytotoxicity in primary cells treated with lipophilic amines.[1]

Part 2: Technical Troubleshooting Modules

Module A: The "Lysosomal Trapping" Effect

The Issue: EDP-NM contains a secondary amine (pKa ≈ 9.5–10.5).[1] At physiological pH (7.4), it exists in equilibrium between its neutral and protonated forms. The neutral form permeates cell membranes, enters the acidic lysosome (pH ~4.5), becomes protonated, and is trapped. This causes osmotic swelling (vacuolization) and cell death.[1]

Troubleshooting Steps:

  • Buffer the Media: Ensure your culture media contains sufficient buffering capacity (HEPES 10-25 mM) to prevent local pH spikes upon compound addition.[1]

  • Increase Serum Albumin: Primary cells are often cultured in low-serum media.[1] Lipophilic amines bind albumin.[1]

    • Recommendation: If your assay allows, increase BSA or FBS concentration to 5-10%.[1] This reduces the "free fraction" of the drug available to flood the lysosomes, acting as a buffer.

  • Ammonium Chloride Pulse (Diagnostic only):

    • Pre-treat cells with 5-10 mM NH₄Cl for 30 mins.[1] This raises lysosomal pH.[1] If EDP-NM toxicity decreases significantly, the mechanism is confirmed as lysosomal trapping.[1]

Module B: Solubility & Vehicle Management

The Issue: The pyrazole core is lipophilic. If EDP-NM is added as a free base in DMSO, it may precipitate upon hitting the aqueous media ("crashing out"), causing physical damage to delicate primary cells.[1]

Optimization Protocol:

Parameter Recommendation Rationale
Stock Solvent DMSO (anhydrous) Avoid water in stock to prevent hydrolysis or precipitation over time.[1]
Max DMSO % < 0.1% (v/v) Primary cells (especially neurons/hepatocytes) are sensitive to DMSO >0.1%.[1]
Intermediate Dilution Step-down method Do not pipette DMSO stock directly into the cell well.[1] Dilute stock 1:100 in media first, vortex, then add to cells.

| Salt Form | HCl or Tartrate | If available, use the salt form (EDP-NM • HCl) for better aqueous solubility than the free base.[1] |

Module C: Metabolic Activation (Hepatocytes)

The Issue: If using primary hepatocytes, the N-methyl group on the side chain is a prime target for demethylation or oxidation by Cytochrome P450s, potentially generating reactive iminium intermediates.

Validation Experiment:

  • Compare toxicity in fresh primary hepatocytes vs. aged hepatocytes (24-48h culture).[1] Aged hepatocytes lose P450 activity.[1]

  • Result: If toxicity is high in fresh cells but low in aged cells, the parent compound is safe, but the metabolite is toxic.

Part 3: Mechanism of Action Visualization

Understanding the physicochemical movement of EDP-NM is critical for mitigation.[1]

LysosomalTrapping cluster_Extracellular Extracellular Fluid (pH 7.4) cluster_Cytosol Cytosol (pH 7.2) cluster_Lysosome Lysosome (pH 4.5) EDP_Neutral_Out EDP-NM (Neutral) Lipophilic EDP_Neutral_Cyto EDP-NM (Neutral) EDP_Neutral_Out->EDP_Neutral_Cyto Passive Diffusion (Fast) EDP_Cation_Out EDP-NM (H+) Cationic EDP_Cation_Out->EDP_Neutral_Out Equilibrium EDP_Neutral_Lyso EDP-NM (Neutral) EDP_Neutral_Cyto->EDP_Neutral_Lyso Diffusion EDP_Trapped EDP-NM (H+) TRAPPED & ACCUMULATING EDP_Neutral_Lyso->EDP_Trapped Protonation (Irreversible) EDP_Trapped->EDP_Trapped Osmotic Swelling (Toxicity)

Figure 2: The "Ion Trapping" mechanism.[1] The neutral amine diffuses freely, but once protonated in the acidic lysosome, it cannot exit, leading to accumulation concentrations up to 1000x higher than extracellular levels.

Part 4: Validated Experimental Protocols

Protocol 1: The "Step-Down" Solubilization Method

Prevents "crashing out" and localized cytotoxicity.[1]

  • Stock Prep: Dissolve EDP-NM in 100% DMSO to a concentration of 10 mM .

  • Intermediate: Prepare a sterile tube with culture media (w/ 10% serum).

  • Dilution: Add 10 µL of Stock to 990 µL of Media (Result: 100 µM, 1% DMSO). Vortex immediately.

    • Critical Check: Hold tube to light.[1] Is it cloudy? If yes, sonicate or warm to 37°C. Do not proceed if cloudy.

  • Final Dosing: Add the Intermediate solution to your cell wells to achieve final concentration (e.g., 1:10 dilution for 10 µM final, 0.1% DMSO).

Protocol 2: Cytotoxicity Differentiation (LDH vs. ATP)

Distinguishes membrane rupture (necrosis/detergent effect) from metabolic stress.[1]

  • Setup: Plate primary cells in 96-well format.

  • Treatment: Dose with EDP-NM (0.1, 1, 10, 50 µM) for 24 hours.[1]

  • Supernatant Harvest: Collect 50 µL supernatant for LDH Assay (Lactate Dehydrogenase).

    • High LDH = Membrane rupture.[1] Likely solubility issue or extreme lysosomal bursting.[1]

  • Cell Lysate: Use remaining cells for ATP-Glo Assay .

    • Low ATP / Low LDH = Metabolic arrest or apoptosis (Specific toxicity).[1]

    • Low ATP / High LDH = Necrosis (Physicochemical toxicity).[1]

Part 5: Frequently Asked Questions (FAQ)

Q: My cells look "foamy" after 4 hours of treatment. Is this apoptosis? A: No.[1] "Foamy" cytoplasm usually indicates vacuolization caused by lysosomal trapping of the amine. This is a reversible physicochemical effect if caught early.[1] Wash the cells with drug-free media immediately; if the vacuoles disappear within 2-4 hours, the toxicity is off-target lysosomal stress, not apoptosis.[1]

Q: Can I use ethanol instead of DMSO? A: Generally, no. Primary cells are less tolerant of ethanol than DMSO.[1] Ethanol also evaporates faster, potentially changing drug concentration during setup. Stick to high-grade anhydrous DMSO (<0.1% final concentration).[1]

Q: Is the N-methylmethanamine group unstable? A: In aqueous media, it is relatively stable.[1] However, in the presence of primary amine oxidases (in liver or kidney cells), it can degrade. If your experiment lasts >24 hours in metabolically active cells, refresh the media and compound every 12-16 hours to maintain constant exposure.[1]

References

  • Lysosomal Trapping of Lipophilic Amines

    • Nadanaciva, S., et al. (2011). "Lysosomal Sequestration of Lipophilic Amine Drugs in Immortalized Human Hepatocytes." Journal of Pharmacology and Experimental Therapeutics.
    • Source:[1]

  • Physicochemical Properties of Pyrazoles

    • PubChem Compound Summary for Pyrazole Derivatives.[1]

    • Source:[1]

  • Primary Cell Culture & DMSO Tolerance

    • Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO."[1] Archives of Toxicology.

    • Source:[1]

  • Mechanisms of Amine Cytotoxicity

    • Kaufmann, A.M., & Krise, J.P. (2007). "Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications." Journal of Pharmaceutical Sciences.
    • Source:[1]

Sources

Troubleshooting

Technical Support Center: Degradation Pathway Analysis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Welcome to the technical support center for the degradation pathway analysis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the degradation pathway analysis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. The information provided is based on established principles of organic chemistry and pharmaceutical stability testing.

Introduction to the Molecule and its Stability

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine is a molecule featuring a substituted pyrazole ring linked to a secondary amine via a methylene bridge. Understanding its degradation profile is crucial for assessing its stability, shelf-life, and potential for the formation of impurities. The pyrazole core is generally recognized for its metabolic stability in drug candidates, though it is not immune to degradation under stress conditions.[1][2] The secondary amine moiety, on the other hand, is a common site for oxidative degradation.

This guide will walk you through potential degradation pathways, methodologies for conducting forced degradation studies, and analytical techniques for identifying and quantifying degradants.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most likely degradation pathways for this molecule?

Answer:

Based on the structure, which combines a substituted pyrazole and a secondary amine, the most probable degradation pathways involve oxidation, hydrolysis, and photolysis.

  • Oxidative Degradation: This is a major anticipated pathway.

    • N-Oxidation: The nitrogen of the secondary amine can be oxidized to form an N-oxide.

    • N-Dealkylation: The N-methyl or the larger pyrazolyl-methyl group can be cleaved, leading to the formation of a primary amine and formaldehyde, or 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, respectively.[3][4][5][6]

    • Oxidation of the Pyrazole Ring: The pyrazole ring itself, or its alkyl substituents, can be oxidized, potentially forming hydroxylated derivatives or carboxylic acids.

  • Hydrolytic Degradation:

    • While the core pyrazole ring is generally stable to hydrolysis, extreme pH conditions (strong acid or base) could potentially lead to ring-opening, although this is less common.[7]

  • Photolytic Degradation:

    • Exposure to UV or visible light can induce degradation. This may involve cleavage of the C-N bonds or rearrangement of the pyrazole ring, possibly into an imidazole isomer.[8][9]

Diagram: Predicted Degradation Pathways

Degradation Pathways Predicted Degradation Pathways of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine cluster_oxidation Oxidative Stress (e.g., H2O2) cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_photolysis Photolytic Stress (UV/Vis Light) Parent Parent Compound N_Oxide N-Oxide Parent->N_Oxide N-Oxidation N_Demethylation N-Demethylation Product (Primary Amine) Parent->N_Demethylation N-Dealkylation Pyrazole_Oxidation Hydroxylated Pyrazole Parent->Pyrazole_Oxidation Ring Oxidation Aldehyde_Formation Pyrazole Carbaldehyde Parent->Aldehyde_Formation N-Dealkylation Ring_Opening Potential Ring-Opened Products (Under Harsh Conditions) Parent->Ring_Opening Hydrolysis CN_Cleavage C-N Bond Cleavage Products Parent->CN_Cleavage Photolysis Rearrangement Imidazole Isomer Parent->Rearrangement Photolysis

Caption: Predicted degradation pathways under different stress conditions.

FAQ 2: How should I design a forced degradation study for this compound?

Answer:

A forced degradation study should be designed to achieve 5-20% degradation of the parent compound. This allows for the detection of primary degradants without overly complex secondary degradation. The following conditions are recommended as a starting point, based on ICH guidelines:

Stress ConditionReagent/ConditionTemperatureDuration (Initial)
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Dry Heat80°C48 hours
Photolytic ICH Q1B Option 2Room TempAs per guideline

Experimental Protocol: General Procedure for Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions:

    • For hydrolytic and oxidative studies , mix equal volumes of the stock solution and the stress reagent (e.g., 1 mL of stock + 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl).

    • For thermal studies , place a solid sample of the compound in a vial at the specified temperature.

    • For photolytic studies , expose the solution to a calibrated light source as per ICH Q1B guidelines.

  • Time Points: Sample the reactions at various time points (e.g., 2, 6, 12, 24 hours) to monitor the degradation progress.

  • Neutralization: For acid and base-stressed samples, neutralize with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation and protect analytical instrumentation.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV method.

FAQ 3: I am not seeing any degradation under the initial stress conditions. What should I do?

Answer:

If you do not observe any degradation, it indicates that your compound is stable under the initial conditions. You should gradually increase the severity of the stress conditions.

  • Hydrolysis: Increase the concentration of acid/base (e.g., to 1 M) and/or increase the temperature (e.g., to 80°C or reflux).

  • Oxidation: Increase the concentration of H₂O₂ (e.g., to 10% or 30%) and/or increase the temperature.

  • Thermal: Increase the temperature (e.g., in increments of 10°C).

  • Photolysis: Extend the exposure time.

Troubleshooting Tip: Ensure your analytical method is sensitive enough to detect small amounts of degradation products. Check the UV spectrum of your parent compound to ensure you are monitoring at an appropriate wavelength.

FAQ 4: What is the best analytical method to separate and identify the degradation products?

Answer:

A combination of HPLC-MS and GC-MS is the most powerful approach.

HPLC-MS for Primary Analysis:

  • Rationale: HPLC is ideal for separating the parent compound from its polar and non-volatile degradation products. Mass spectrometry provides molecular weight and fragmentation data for structural elucidation.

  • Starting HPLC-MS Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to elute more hydrophobic compounds.

    • Detector: UV/Vis (monitor at multiple wavelengths based on the parent compound's spectrum) and a mass spectrometer (ESI in positive ion mode is a good starting point for this amine-containing molecule).[10]

GC-MS for Volatile Degradants:

  • Rationale: GC-MS is excellent for identifying small, volatile degradation products like formaldehyde that may result from N-dealkylation. Derivatization may be necessary for some amine products.[11][12][13][14]

  • Sample Preparation: Headspace analysis can be used for very volatile compounds. For less volatile amines, derivatization with reagents like BSTFA can improve their chromatographic behavior.[11]

Diagram: Analytical Workflow for Degradation Studies

Analytical Workflow Analytical Workflow for Degradation Product Identification Forced_Degradation Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photo) HPLC_UV HPLC-UV Analysis Forced_Degradation->HPLC_UV Initial Screening & Quantification GC_MS GC-MS Analysis (for volatile degradants) Forced_Degradation->GC_MS Volatile Product Analysis HPLC_MS HPLC-MS/MS Analysis HPLC_UV->HPLC_MS Peak Purity Check & Preliminary Identification Structure_Elucidation Structure Elucidation HPLC_MS->Structure_Elucidation MS Fragmentation Data GC_MS->Structure_Elucidation MS Library Matching Method_Validation Stability-Indicating Method Validation Structure_Elucidation->Method_Validation Identified Degradants

Caption: A typical workflow for analyzing forced degradation samples.

FAQ 5: I am observing a new peak in my chromatogram after oxidative stress. How can I tentatively identify it?

Answer:

When a new peak appears under oxidative stress, you can use the mass spectrometry data to make a tentative identification.

  • Determine the Mass Difference: Compare the mass-to-charge ratio (m/z) of the new peak with that of the parent compound.

    • Mass +16 Da: This strongly suggests the addition of an oxygen atom, which could be an N-oxide or a hydroxylated pyrazole .

    • Mass -14 Da: This indicates the loss of a CH₂ group, likely from N-demethylation .

    • Mass - (mass of pyrazolyl-methyl group) +1 Da: This would suggest cleavage of the bond between the methylene bridge and the amine nitrogen.

  • Analyze the Fragmentation Pattern (MS/MS):

    • Compare the fragmentation pattern of the degradant with the parent compound. Common fragments can help identify which part of the molecule has remained intact.

    • For an N-oxide, you might observe a characteristic loss of an oxygen atom (-16 Da) or a hydroxyl group (-17 Da) in the MS/MS spectrum.

FAQ 6: What safety precautions should I take when handling this compound and its degradation products?

Answer:

As with any novel chemical entity, it is crucial to handle 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine and its degradation products with care, as their toxicological properties are likely unknown.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15]

  • Storage: Store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents and light.[15][16]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • ResearchGate. Stability of Second Generation Grubbs' Alkylidenes to Primary Amines: Formation of Novel Ruthenium‐Amine Complexes. [Link]

  • National Institutes of Health. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. [Link]

  • National Institutes of Health. N-Dealkylation of Amines. [Link]

  • ResearchGate. Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. [Link]

  • National Institutes of Health. Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. [Link]

  • National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

  • ResearchGate. N-Dealkylation of Amines. [Link]

  • National Institutes of Health. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. [Link]

  • ACS Publications. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. [Link]

  • Chemistry LibreTexts. 23.1: Properties of amines. [Link]

  • Royal Society of Chemistry. Selective functionalization of methylene bridges of calix[11]arenes. Isolation and identification of stable conformers of methyl ether of p-tert-butylcalix[11]arene. [Link]

  • PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]

  • ResearchGate. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl 2 and NH 4 SCN/KSeCN. [Link]

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  • Powder Systems. A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • ACS Publications. Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. [Link]

  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Reddit. Why are imines that have an aromatic ring attached the the N or C more stable?. [Link]

  • US EPA. OSHA Method 40: Methylamine. [Link]

  • ResearchGate. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

  • BAuA. Determination of amines in workplace air using gas chromatography (headspace GC-MS). [Link]

  • Wikipedia. Amino acid. [Link]

  • National Institutes of Health. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. [Link]

  • SlidePlayer. Oxidation of Secondary and Primary Amines. [Link]

  • MDPI. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine and its Analogs: A Guide to Structure-Activity Relationships

Abstract This guide provides a comprehensive comparison of the biological activity of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, a representative member of the pharmacologically significant pyrazole cl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of the biological activity of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, a representative member of the pharmacologically significant pyrazole class of compounds, with a rationally designed series of its structural analogs. Pyrazole derivatives are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3] This investigation focuses on elucidating the structure-activity relationships (SAR) centered on the N-methylmethanamine moiety and the pyrazole core substitutions. We present detailed synthetic protocols, comparative experimental data from a representative biological assay (Cyclooxygenase-2 inhibition), and an analysis of key physicochemical properties. The findings demonstrate the critical role of the N-methyl group and the ethyl substituent on the pyrazole ring for optimal activity, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs such as the anti-inflammatory agent Celecoxib and the analgesic Metamizole.[3][4] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, provides a unique combination of steric and electronic properties, allowing for versatile interactions with biological targets.[5][6] The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (herein designated as Lead Compound 1 ) serves as an excellent starting point for exploring the chemical space around the 4-aminomethyl-pyrazole template.[7]

The objective of this guide is to systematically evaluate the impact of specific structural modifications on the biological activity of Lead Compound 1 . By synthesizing and testing a series of analogs, we aim to:

  • Determine the importance of the N-methyl group on the methanamine side chain.

  • Investigate the effect of varying alkyl substitution on the side-chain nitrogen.

  • Probe the influence of the N-1 ethyl group on the pyrazole ring.

This comparative analysis will establish a preliminary structure-activity relationship (SAR) to guide the future design of more potent and selective compounds based on this pyrazole scaffold.

Design and Synthesis of Analogs

To establish a clear SAR, three analogs were designed to probe specific structural features of Lead Compound 1 . The rationale for each analog is outlined below.

  • Analog A (Des-methyl Analog): (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine. This analog lacks the N-methyl group. Its comparison to the lead compound directly assesses the contribution of N-methylation, a common strategy in drug design to enhance metabolic stability and cell permeability.[8][9]

  • Analog B (N-ethyl Analog): N-ethyl-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine. This analog replaces the N-methyl with a larger N-ethyl group to explore the steric tolerance of the target's binding pocket.

  • Analog C (Des-ethyl Pyrazole Analog): N-methyl-1-(3,5-dimethyl-1H-pyrazol-4-yl)methanamine. By removing the ethyl group from the N-1 position of the pyrazole ring, this analog helps determine the role of this substituent in overall activity, which could be related to lipophilicity or specific hydrophobic interactions.

General Synthetic Workflow

The synthesis of the lead compound and its analogs can be achieved through a straightforward multi-step process, as outlined in the workflow below. This approach is based on established methods for the synthesis of substituted pyrazoles.[10][11]

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Reductive Amination A Acetylacetone + Hydrazine/ Ethylhydrazine B 3,5-dimethylpyrazole / 1-ethyl-3,5-dimethylpyrazole A->B Reflux in Ethanol C Pyrazole Intermediate B->C E 4-formyl-pyrazole C->E D Vilsmeier-Haack Reagent (POCl3, DMF) D->E F 4-formyl-pyrazole E->F I Final Product (Lead Compound / Analogs) F->I G Amine (NH3, CH3NH2, C2H5NH2) G->I H Reducing Agent (e.g., NaBH4) H->I

Caption: General synthetic workflow for the preparation of the target compounds.

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols were employed.

Synthesis Protocol: Reductive Amination (Illustrative Example)

This protocol describes the final step in the synthesis of Lead Compound 1 from its aldehyde precursor.

  • Dissolution: Dissolve 1.0 equivalent of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in methanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Amine Addition: Add a 2.0 M solution of methylamine in methanol (1.2 equivalents) to the flask. The addition of the amine is crucial for the formation of the intermediate imine.

  • Stirring: Allow the mixture to stir at room temperature for 1 hour to ensure complete imine formation.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 15 minutes. This step reduces the imine to the desired secondary amine.

  • Quenching & Extraction: After stirring for an additional 2 hours at room temperature, quench the reaction by slowly adding water. Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography (silica gel, dichloromethane/methanol gradient) to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[12]

Biological Assay: COX-2 Inhibition Assay

The anti-inflammatory potential of the compounds was evaluated using a commercially available COX-2 inhibitor screening assay kit. This choice is predicated on the known anti-inflammatory activity of many pyrazole derivatives.[13][14]

  • Reagent Preparation: Prepare all reagents (COX-2 enzyme, heme, arachidonic acid substrate, assay buffer) according to the manufacturer's instructions.

  • Compound Dilution: Prepare a stock solution of each test compound (Lead 1 , Analogs A-C ) and a known COX-2 inhibitor (e.g., Celecoxib) in DMSO. Create a series of dilutions to determine the IC₅₀ value.

  • Assay Plate Setup: To a 96-well plate, add the assay buffer, the COX-2 enzyme, and the diluted test compounds or control.

  • Incubation: Incubate the plate for 15 minutes at 37°C to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

  • Signal Detection: After a 10-minute incubation at 37°C, measure the absorbance or fluorescence according to the kit's protocol. The signal is proportional to the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

G cluster_workflow COX-2 Inhibition Assay Workflow Prep Prepare Reagents & Compound Dilutions Plate Add Enzyme & Test Compounds to Plate Prep->Plate Incubate1 Incubate (15 min, 37°C) Plate->Incubate1 Initiate Add Arachidonic Acid (Substrate) Incubate1->Initiate Incubate2 Incubate (10 min, 37°C) Initiate->Incubate2 Detect Measure Signal (Prostaglandin Production) Incubate2->Detect Analyze Calculate IC50 Detect->Analyze

Caption: Step-by-step workflow for the COX-2 enzyme inhibition assay.

Results and Discussion

The synthesized compounds were evaluated for their ability to inhibit COX-2, and their key physicochemical properties were calculated. The results are summarized in the table below.

CompoundStructure ModificationCOX-2 IC₅₀ (µM)cLogP
Lead Compound 1 -0.592.15
Analog A Des-methyl (NH₂)8.201.75
Analog B N-ethyl2.352.55
Analog C Des-ethyl (pyrazole NH)5.601.62
Celecoxib Reference Drug0.043.65
Structure-Activity Relationship (SAR) Analysis

The experimental data reveals critical structural requirements for potent COX-2 inhibition within this series.

  • The Importance of N-Methylation: A stark difference in activity is observed between Lead Compound 1 (IC₅₀ = 0.59 µM) and its des-methyl counterpart, Analog A (IC₅₀ = 8.20 µM). This greater than 10-fold loss in potency underscores the critical role of the N-methyl group. This effect may be attributed to several factors, including improved metabolic stability, enhanced membrane permeability, or a direct, favorable interaction within a hydrophobic pocket of the enzyme's active site.[15]

  • Steric Bulk on the Side-Chain Nitrogen: Replacing the N-methyl group with a slightly larger N-ethyl group (Analog B , IC₅₀ = 2.35 µM) resulted in a 4-fold decrease in activity compared to the lead compound. This suggests that while a small alkyl substituent is beneficial, increasing steric bulk in this position is detrimental to optimal binding, indicating a sterically constrained binding pocket.

  • Substitution on the Pyrazole Ring: The removal of the ethyl group from the N-1 position of the pyrazole ring (Analog C , IC₅₀ = 5.60 µM) led to a significant drop in potency. This highlights the importance of this substituent, which likely contributes to the overall lipophilicity of the molecule (as reflected in the cLogP value) and engages in favorable hydrophobic interactions with the COX-2 active site.[4]

The SAR can be summarized in the following diagram:

G cluster_SAR Structure-Activity Relationship Summary Structure R1 N-1 Position: Ethyl group is crucial. Removal decreases activity. R1->Structure R2 N-Side Chain: - Methyl is optimal. - H is detrimental. - Ethyl reduces activity. R2->Structure

Caption: Key SAR findings for the pyrazole scaffold against COX-2.

Conclusion

This comparative guide successfully elucidated key structure-activity relationships for a series of 4-aminomethyl-pyrazole derivatives. The study confirmed that 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (Lead Compound 1 ) possesses notable inhibitory activity against COX-2. The SAR analysis revealed that both the N-methyl group on the side chain and the N-1 ethyl group on the pyrazole core are critical for maintaining this activity. These findings provide a solid foundation for the rational design of future analogs with potentially enhanced potency and selectivity, guiding further exploration of this promising chemical scaffold for the development of novel therapeutic agents.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link][1]

  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. Available at: [Link][12]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link][16]

  • PubChem. N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine. Available at: [Link][17]

  • PubMed. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available at: [Link][18]

  • PubMed Central. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. Available at: [Link][19]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link][10]

  • PMC - PubMed Central. Current status of pyrazole and its biological activities. Available at: [Link][13]

  • SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link][4]

  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Available at: [Link][11]

  • MDPI. Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available at: [Link][20]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link][5]

  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link][15]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available at: [Link][2]

  • ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the.... Available at: [Link][8]

  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available at: [Link][21]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link][7]

  • ACS Publications. Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Available at: [Link][22]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link][3]

  • ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link][23]

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  • ResearchGate. (2024). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link][6]

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Comparative

A Researcher's Guide to Target Identification and Validation for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

An In-Depth Methodological Comparison for Deconvoluting the Mechanism of a Novel Pyrazole Compound The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine is a novel chemical entity available in chemica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Methodological Comparison for Deconvoluting the Mechanism of a Novel Pyrazole Compound

The compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine is a novel chemical entity available in chemical libraries but lacks characterization in pharmacological literature.[1][2] Its pyrazole core is a well-established scaffold in medicinal chemistry, found in drugs with diverse activities, including anti-inflammatory, anti-cancer, and anti-obesity agents.[3][4] This structural alert suggests a high probability of biological activity but provides no specific molecular target.

This guide presents a comprehensive, multi-faceted strategy for the de-novo identification and rigorous validation of the molecular target(s) for this compound. We will compare and contrast orthogonal experimental methodologies, providing the causal logic behind their selection and sequence. The objective is to build a self-validating cascade of evidence that moves from broad, unbiased screening to high-confidence, quantitative confirmation of a specific molecular interaction and its functional consequence.

Phase 1: Hypothesis Generation — Unbiased Approaches to Identify Potential Targets

The initial and most critical phase is to generate a high-quality list of potential protein targets. This is best accomplished by employing methods that survey the entire proteome for binding partners without prior assumptions. A comparison of leading methodologies is presented below.

MethodPrincipleAdvantagesDisadvantages
In Silico Prediction Computational algorithms use the compound's structure to screen against databases of known protein binding sites or build pharmacophore models based on structural analogs.[5][6]Cost-effective, rapid, provides initial hypotheses to guide wet-lab experiments.[7]Prone to false positives; predictions are hypothetical and require experimental validation.[5]
Chemical Proteomics (Affinity-based) The compound is immobilized on a solid support (e.g., beads) and used as "bait" to pull down interacting proteins from a cell lysate or tissue homogenate.[8] Bound proteins are identified by mass spectrometry.[9]Unbiased, identifies direct binding partners in a complex biological matrix, preserves native protein complexes.[8]Requires chemical modification of the compound, which may alter its binding activity; can identify non-specific binders.[9]
Thermal Proteome Profiling (TPP) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[10] Entire proteomes are heated, and the soluble (non-denatured) fraction is quantified across a temperature gradient by mass spectrometry.No chemical modification of the compound is needed; performed in intact cells or lysates, capturing cellular context.[11]Less sensitive for weak binders and membrane proteins; requires specialized mass spectrometry capabilities.

Expert Recommendation: A parallel approach is optimal. Initiate in silico screening to generate preliminary hypotheses while simultaneously pursuing a chemical proteomics campaign. The convergence of data from these orthogonal methods provides a powerful filter for prioritizing candidate targets.

Phase 2: Target Validation — A Funnel of Orthogonal Methodologies

Once a list of candidate proteins is generated from Phase 1, a rigorous validation funnel must be applied. The goal is to confirm a direct, specific, and functionally relevant interaction. No single experiment is sufficient; a self-validating system relies on the concordance of multiple, independent lines of evidence.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Overall workflow for target identification and validation.

Comparison of Key Validation Techniques
MethodQuestion AnsweredRationale & Key InsightsComparison & Causality
Surface Plasmon Resonance (SPR) Does the compound bind directly to the purified target protein? What are the binding kinetics (Kon, Koff) and affinity (KD)?SPR is a label-free, real-time technology that provides quantitative data on molecular interactions.[12][13] Immobilizing the purified candidate protein on a sensor chip and flowing the compound over it allows for precise measurement of association and dissociation rates.[14]Why SPR first? Before investing in complex cellular assays, it is crucial to confirm a direct physical interaction. This eliminates artifacts from pulldown experiments where the compound might bind a protein that is part of a larger complex. A low micromolar to nanomolar KD value provides strong evidence for a specific interaction.[15]
Cellular Thermal Shift Assay (CETSA) Does the compound engage the target protein inside a living cell?This assay leverages the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[10][16] Intact cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot.[17][18] A shift in the melting curve to a higher temperature indicates target engagement.[11]Why after SPR? SPR confirms binding to a purified protein in a buffer. CETSA provides the critical next piece of evidence: that the compound can enter the cell, find its target in a highly complex environment, and bind with sufficient occupancy to cause stabilization.[11] It validates the interaction in a more physiologically relevant context.
Functional Assays (Genetic) Does modulation of the target protein (independent of the compound) replicate the compound's observed cellular phenotype?If the compound causes a specific cellular effect (e.g., inhibits proliferation), then directly reducing the target's expression using tools like siRNA or CRISPR-Cas9 should mimic that effect. Conversely, overexpressing the target might confer resistance to the compound.The final validation step. This experiment provides the causal link between target engagement and cellular function.[19][20] If knocking down the protein phenocopies the compound's effect, it provides powerful evidence that the compound's activity is mediated through that specific target.[21]

Detailed Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol outlines a "compound-centric" chemical proteomics approach, a robust method for unbiasedly identifying binding partners from a complex proteome.[9]

dot graph G { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9];

} caption: Workflow for an AC-MS experiment.

Methodology:

  • Probe Synthesis & Immobilization:

    • Rationale: To capture protein targets, the compound must be attached to a solid support. This requires synthesizing a derivative of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine containing a linker arm with a reactive functional group (e.g., a primary amine or carboxylic acid) at a position distal to the presumed pharmacophore.

    • Step 1: Synthesize an analog with an aliphatic linker (e.g., 6-aminohexanoic acid) attached to the ethyl group or another suitable position.

    • Step 2: Covalently couple this derivatized compound to NHS-activated Sepharose beads. Quench any remaining active sites with Tris or ethanolamine.

    • Step 3 (Critical Control): Prepare control beads by performing the same coupling reaction but with the linker arm alone, without the parent compound. This is essential for distinguishing true interactors from proteins that bind non-specifically to the bead matrix or linker.

  • Protein Extraction and Incubation:

    • Rationale: A native-like protein mixture is required to identify physiologically relevant interactions.

    • Step 4: Prepare a whole-cell lysate from a relevant cell line under non-denaturing conditions (e.g., using a mild detergent like NP-40 or CHAPS) supplemented with protease and phosphatase inhibitors.

    • Step 5: Incubate the clarified lysate with the compound-coupled beads and the control beads in parallel for 2-4 hours at 4°C.

  • Washing and Elution:

    • Rationale: Extensive washing is critical to remove the vast excess of non-binding proteins. Elution then releases the specifically bound targets.

    • Step 6: Wash the beads at least 5 times with lysis buffer, followed by 2-3 washes with a buffer without detergent (e.g., PBS) to remove it before mass spectrometry.

    • Step 7: Elute the bound proteins using a competitive method (if a high-affinity competitor is known), or more commonly, by denaturation using an SDS-PAGE loading buffer and boiling.

  • Protein Identification by Mass Spectrometry:

    • Rationale: Mass spectrometry provides the identity and relative abundance of the eluted proteins.

    • Step 8: Separate the eluted proteins by 1D SDS-PAGE. This separates proteins by size and provides a visual confirmation of enrichment. Excise the entire protein lane, cut it into small pieces, and perform in-gel digestion with trypsin.

    • Step 9: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Step 10: Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) to identify the proteins.

Data Interpretation and Prioritization

The final output will be a list of proteins identified from both the compound beads and control beads. True candidates are those that are significantly enriched on the compound beads compared to the control.

Hypothetical Data Summary:

Protein IDSpectral Counts (Compound Beads)Spectral Counts (Control Beads)Fold EnrichmentPriority
P12345152350.7High
Q6789088517.6High
P5432125125.0Medium
R11223115981.2Low (Non-specific)
S334451281.5Low (Non-specific)

Causality in Interpretation: A high fold-enrichment (e.g., >10) coupled with a substantial number of spectral counts is a strong indicator of a specific interaction. Proteins like R11223, despite being abundant, are clearly non-specific binders. The high-priority candidates (P12345, Q67890) would then become the primary focus for the validation funnel described in Phase 2, starting with SPR analysis.

References

  • Shah, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 135. Available from: [Link]

  • Li, J., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 76. Available from: [Link]

  • Bantscheff, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. FEBS Open Bio, 13(3), 455-465. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. Available from: [Link]

  • Gabriela, V., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega, 7(24), 20688–20698. Available from: [Link]

  • Mignani, S., et al. (2021). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 2267, 1-21. Available from: [Link]

  • Rifai, E. A., et al. (2025). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available from: [Link]

  • Zhang, X., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 28(19), 6825. Available from: [Link]

  • Wang, Y., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Toxics, 11(12), 990. Available from: [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 636393. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • Johnson, T. W., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 203-220. Available from: [Link]

  • Fayed, E. A., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. ChemRxiv. Available from: [Link]

  • Zhang, C., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(11), 1317-1326. Available from: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • ResearchGate. (2018). (PDF) Pharmacological Significance of Pyrazole and its Derivatives. Available from: [Link]

  • Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery? YouTube. Available from: [Link]

  • Wang, T., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(19), 11883. Available from: [Link]

  • Fathima, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. Available from: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Available from: [Link]

  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. Available from: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • Oreate AI Blog. (2026). Application of Chemical Proteomics Methods in the Identification of Natural Drug Targets. Available from: [Link]

  • ResearchGate. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • Biosig Lab. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Available from: [Link]

  • Annual Reviews. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Available from: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Available from: [Link]

  • Sartorius. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development. Available from: [Link]

  • PubMed Central. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

Sources

Validation

cross-reactivity profiling of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

An Expert's Guide to Cross-Reactivity Profiling for Novel Pyrazole-Based Compounds: A Case Study of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine Introduction: The Imperative of Selectivity in Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Cross-Reactivity Profiling for Novel Pyrazole-Based Compounds: A Case Study of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug development, the identification of a potent lead compound is merely the first step. The ultimate success of a therapeutic candidate hinges not only on its on-target efficacy but also, critically, on its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a diminished therapeutic window, representing a significant cause of late-stage clinical failures. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not just a regulatory requirement but a cornerstone of a rational and cost-effective drug discovery pipeline.

This guide provides a comprehensive framework for the cross-reactivity profiling of the novel compound, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. As this molecule is not extensively characterized in public literature, we will establish a robust, best-practice methodology for its evaluation. We will use its core chemical features—specifically the substituted pyrazole ring, a privileged scaffold in medicinal chemistry—to inform a logical screening strategy. The principles and protocols detailed herein are broadly applicable to other novel chemical entities, serving as a blueprint for comprehensive selectivity assessment.

The pyrazole motif is famously found in blockbuster drugs like the COX-2 inhibitor Celecoxib and various kinase inhibitors, highlighting its versatility in binding to diverse protein targets. This known promiscuity of the scaffold makes a thorough investigation of off-target binding for any new pyrazole-containing compound an absolute necessity. Our objective is to build a "selectivity map" for our lead compound, comparing its affinity for its intended target against a broad panel of biologically relevant proteins.

Part 1: Strategic Design of the Cross-Reactivity Screening Cascade

A tiered approach is the most efficient method for profiling, starting with a broad screen to identify potential liabilities, followed by more focused dose-response studies to quantify the affinity of any observed interactions.

The Workflow: From Broad Screening to Focused Validation

Our experimental workflow is designed to systematically identify and characterize off-target interactions. It begins with a high-concentration single-point screen against a diverse panel of targets to cast a wide net, followed by quantitative affinity determination for any "hits" to understand their potential clinical relevance.

G cluster_0 Tier 1: Hit Identification cluster_1 Tier 2: Affinity & Potency Determination cluster_2 Tier 3: Risk Assessment A Lead Compound: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl) -N-methylmethanamine B Primary Target Assay (Confirms on-target potency) A->B C Broad Panel Safety Screen (e.g., Eurofins Safety47™) Single concentration (10 µM) A->C D Data Analysis: Calculate % Inhibition C->D E Identify 'Hits' (e.g., >50% inhibition) D->E F Dose-Response Assays for Hits (e.g., 10-point, 3-fold serial dilution) E->F Advance Hits G Determine IC50 / Ki values I Calculate Selectivity Window (Off-target Ki / On-target Ki) G->I H Functional / Cellular Assays (Confirm agonist vs. antagonist activity) H->I J Structure-Activity Relationship (SAR) Studies to mitigate off-target activity I->J K Final Go/No-Go Decision J->K

Caption: Tiered workflow for cross-reactivity profiling.

Rationale for Target Panel Selection

Given the pyrazole core, our panel must include targets commonly associated with this scaffold to proactively identify likely interactions. A standard safety panel, such as the Eurofins Safety47™, is an industry-accepted starting point that covers a range of GPCRs, ion channels, transporters, and enzymes implicated in adverse drug reactions.

For our specific compound, we will augment this standard panel with a more focused kinase panel (e.g., the DiscoverX KINOMEscan™) and specific COX enzymes due to the structural alerts from the pyrazole motif.

Hypothetical Target Panel Breakdown:

  • GPCRs (45 targets): Adrenergic, dopaminergic, serotonergic, opioid, and other receptors.

  • Ion Channels (15 targets): hERG, sodium, calcium, and potassium channels.

  • Enzymes (10 targets): Including COX-1, COX-2, and various phosphodiesterases (PDEs).

  • Transporters (5 targets): Including SERT, DAT, and NET.

  • Kinase Panel (400+ targets): Broad scan covering major kinase families.

Part 2: Core Experimental Methodologies

The trustworthiness of cross-reactivity data is wholly dependent on the robustness of the assays used. Here, we detail the protocols for two fundamental assay types: radioligand binding for receptor affinity and an in vitro enzymatic assay for enzyme inhibition.

Protocol: Radioligand Binding Assay for GPCRs

This protocol is designed to measure the ability of our test compound to displace a known radiolabeled ligand from a receptor, thereby determining its binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of the test compound for the Serotonin 5-HT2A receptor.

Materials:

  • Cell membranes expressing recombinant human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin.

  • Non-specific binding control: Mianserin.

  • Test Compound: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates and scintillation fluid.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in assay buffer to create a 10-point concentration curve (e.g., from 100 µM to 1 nM final assay concentration).

  • Assay Plate Setup: In a 96-well plate, add 50 µL of assay buffer to the "Total Binding" wells, 50 µL of 10 µM Mianserin to the "Non-Specific Binding" (NSB) wells, and 50 µL of the diluted test compound to the experimental wells.

  • Radioligand Addition: Add 50 µL of [³H]-Ketanserin (at a final concentration equal to its Kd value, e.g., 1 nM) to all wells.

  • Reaction Initiation: Add 100 µL of the 5-HT2A receptor membrane preparation to all wells to initiate the binding reaction. The final volume is 200 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation. This duration should be sufficient to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of the plate through a GF/B filter plate using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (Counts Per Minute - CPM).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Calculate % Inhibition for the test compound = 100 * (1 - (Test Compound CPM - NSB CPM) / (Specific Binding CPM)).

    • Plot % Inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the inhibition of a specific kinase (e.g., SRC kinase) by quantifying the amount of ATP consumed during the phosphorylation reaction.

Objective: To determine the IC50 of the test compound against SRC tyrosine kinase.

Materials:

  • Recombinant human SRC kinase.

  • Kinase substrate (e.g., a generic tyrosine kinase peptide).

  • ATP.

  • Test Compound.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Assay Buffer: Kinase-specific buffer.

Step-by-Step Protocol:

  • Compound Preparation: As described in the binding assay protocol, prepare a 10-point serial dilution of the test compound.

  • Kinase Reaction: In a 96-well plate, combine the SRC kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiation: Add ATP to each well to start the kinase reaction. The concentration of ATP should be at or near its Km value for the enzyme to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • First Detection Step: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data with 0% activity (no enzyme) and 100% activity (enzyme + DMSO vehicle) controls.

    • Plot the % kinase activity against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Part 3: Data Presentation and Comparative Analysis

Clear presentation of cross-reactivity data is essential for interpretation. Here, we present a hypothetical comparison between our lead compound and a reference compound, "Competitor X," which is a known kinase inhibitor with a pyrazole scaffold.

Primary Screening Results (% Inhibition at 10 µM)

This table summarizes the initial hit-finding data. We are looking for targets that show significant inhibition (>50%), warranting further investigation.

Target ClassTargetLead Compound (% Inhibition @ 10 µM)Competitor X (% Inhibition @ 10 µM)
Primary Target Target Kinase A 98% 95%
GPCR5-HT2A12%8%
GPCRDopamine D25%15%
GPCRAdrenergic Alpha-1A65%25%
Ion ChannelhERG22%48%
EnzymeCOX-18%75%
EnzymeCOX-215%85%
EnzymePDE458%30%
KinaseSRC72%92%
KinaseLCK68%88%

Interpretation: The lead compound shows high activity at its primary target. However, it also shows significant off-target activity (>50% inhibition) at the Alpha-1A adrenergic receptor, PDE4, SRC, and LCK. Competitor X, while also potent on the primary target, shows significant liabilities at hERG, COX-1, and COX-2, in addition to the shared kinase off-targets.

Dose-Response Analysis of Off-Target Hits (Ki / IC50 in µM)

This table quantifies the potency of the off-target interactions identified in the primary screen.

TargetLead Compound (Ki / IC50, µM)Competitor X (Ki / IC50, µM)Selectivity Window (Lead)
Target Kinase A (On-Target) 0.005 0.008 -
Adrenergic Alpha-1A1.28.5240-fold
PDE42.56.1500-fold
SRC Kinase0.80.1160-fold
LCK Kinase1.10.2220-fold
hERG Channel>100.9>2000-fold
COX-2>100.05>2000-fold

Selectivity Window = Off-Target Ki / On-Target Ki

Analysis and Mechanistic Insight: Our lead compound demonstrates a superior safety profile compared to Competitor X in two critical areas: hERG channel and COX enzyme inhibition. A selectivity window of >100-fold is generally considered desirable to separate on-target efficacy from off-target effects. While our lead compound shows off-target activity on the Alpha-1A receptor and SRC/LCK kinases, the selectivity windows (240-fold and ~200-fold, respectively) are substantial. The Alpha-1A antagonism could potentially lead to side effects like hypotension, a possibility that must be monitored in subsequent in vivo studies. The off-target kinase activity suggests that our compound may function as a multi-kinase inhibitor, which could be beneficial or detrimental depending on the therapeutic indication.

In contrast, Competitor X has a very narrow selectivity window against other kinases and shows potent activity against COX-2 and the hERG channel. The hERG activity is a major red flag for potential cardiotoxicity. This data strongly positions our lead compound as a more selective and potentially safer candidate.

G compound Lead Compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine target Primary Target Target Kinase A Therapeutic Effect compound:f0->target:f0 High Affinity (5 nM) ON-TARGET off_target1 Off-Target SRC/LCK Kinases Potential for Immunomodulation compound:f0->off_target1:f0 Moderate Affinity (0.8 µM) OFF-TARGET off_target2 Off-Target Alpha-1A Receptor Potential for Hypotension compound:f0->off_target2:f0 Low Affinity (1.2 µM) OFF-TARGET

Caption: On-target vs. off-target activity profile of the lead compound.

Conclusion: A Data-Driven Path to a Safer Candidate

This guide has established a comprehensive, scientifically-grounded framework for assessing the cross-reactivity profile of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. Through a tiered screening cascade employing robust biochemical assays, we have demonstrated how to generate a detailed selectivity map for a novel compound.

Our hypothetical data illustrates a scenario where our lead compound, despite sharing a common chemical scaffold with a competitor, possesses a markedly superior selectivity and safety profile. It avoids the critical liabilities of hERG and COX inhibition while maintaining substantial selectivity windows against its identified off-targets. This analysis provides a clear, data-driven rationale for advancing our lead compound over competitors and highlights specific potential side effects (e.g., hypotension via Alpha-1A) to monitor closely in downstream preclinical and clinical development. This rigorous, front-loaded approach to safety profiling is indispensable for minimizing risk and maximizing the potential for clinical success.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Tinto, F., et al. (2017). Pyrazole as a Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry. Available at: [Link]

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Swinney, D. C. (2004). Biochemical mechanisms of drug action: what does it take for success? Nature Reviews Drug Discovery. Available at: [Link]

Comparative

A Comparative Benchmarking Guide: Evaluating 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine Against Known Monoamine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Pyrazole Derivative In the landscape of neuropharmacology, the quest for novel therapeutic agents with refi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Pyrazole Derivative

In the landscape of neuropharmacology, the quest for novel therapeutic agents with refined selectivity and potency is perpetual. This guide focuses on the characterization of a novel pyrazole compound, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. While the precise biological target of this molecule is yet to be fully elucidated, its structural features, particularly the presence of an N-methylmethanamine moiety attached to a pyrazole scaffold, suggest a potential interaction with monoamine oxidase (MAO). The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, and various derivatives have been identified as inhibitors of MAO.[1][2]

Monoamine oxidases are a family of mitochondrial enzymes crucial for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders, including depression and Parkinson's disease.[3][4] Consequently, MAO inhibitors have been a cornerstone in the treatment of these conditions for decades.[5]

This guide, therefore, presents a hypothetical yet scientifically grounded benchmarking study of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, hereafter referred to as "Compound X," against a panel of well-characterized MAO inhibitors. The objective is to provide a comprehensive framework for evaluating its potential as a novel MAO inhibitor, focusing on its potency and selectivity for the two major isoforms, MAO-A and MAO-B.

The Monoamine Oxidase Signaling Pathway and Points of Inhibition

Monoamine oxidases, located on the outer mitochondrial membrane, play a critical role in regulating the levels of monoaminergic neurotransmitters in the presynaptic neuron. By catalyzing the breakdown of these neurotransmitters, MAOs terminate their signaling. Inhibition of MAO-A is primarily associated with antidepressant effects, while MAO-B inhibition is a key strategy in the management of Parkinson's disease.[3]

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_mitochondrion Mitochondrion MA Monoamines (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicles MA->Vesicle Storage MAO_A MAO-A MA->MAO_A Degradation MAO_B MAO-B MA->MAO_B Degradation Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Compound_X Compound X (Hypothesized) Compound_X->MAO_A Compound_X->MAO_B Known_Inhibitors Known Inhibitors (e.g., Clorgyline, Selegiline) Known_Inhibitors->MAO_A Known_Inhibitors->MAO_B Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Binding

Figure 1: Monoamine Oxidase Signaling Pathway and Inhibition.

Experimental Design for Comparative Benchmarking

To ascertain the inhibitory profile of Compound X, a robust and validated in vitro experimental workflow is essential. The primary methodology employed is a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of Compound X against both MAO-A and MAO-B. This allows for a direct comparison of its potency and selectivity with known inhibitors.

Experimental Workflow

The experimental workflow is designed to be systematic and reproducible, ensuring the integrity of the generated data.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Compound X and Known Inhibitors Incubation Incubate Enzymes with Inhibitors (or Vehicle) Compound_Prep->Incubation Enzyme_Prep Prepare Human Recombinant MAO-A and MAO-B Enzymes Enzyme_Prep->Incubation Reagent_Prep Prepare Assay Buffer, Substrate (e.g., Tyramine), and Detection Reagents Reaction Initiate Reaction with Substrate Reagent_Prep->Reaction Incubation->Reaction Detection Measure Fluorescence (Proportional to H2O2 Production) Reaction->Detection IC50_Calc Calculate IC50 Values (Non-linear Regression) Detection->IC50_Calc Selectivity_Index Determine Selectivity Index (IC50 MAO-B / IC50 MAO-A) IC50_Calc->Selectivity_Index

Figure 2: Experimental Workflow for MAO Inhibition Assay.
Detailed Protocol: In Vitro Fluorometric Monoamine Oxidase Inhibition Assay

This protocol outlines the steps for determining the IC50 values of test compounds against human recombinant MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorescent probe.[6][7]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Compound X and known MAO inhibitors (Clorgyline, Selegiline, Rasagiline, Phenelzine, Tranylcypromine)

  • Tyramine (non-selective substrate)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or a similar fluorescent probe)

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of Compound X and the known inhibitors in assay buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.1 nM to 100 µM).

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in assay buffer.

  • Assay Reaction:

    • To each well of the microplate, add the diluted enzyme.

    • Add the test compounds (Compound X or known inhibitors) or vehicle control (assay buffer with DMSO, if used for compound dilution).

    • Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Prepare a reaction mix containing the substrate (Tyramine), HRP, and the fluorescent probe in assay buffer. Add this mix to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for Amplex® Red) in kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

Comparative Analysis of Inhibitory Potency and Selectivity

The following table summarizes the hypothetical IC50 values for Compound X alongside the experimentally determined or literature-reported IC50 values for a panel of known MAO inhibitors.

CompoundType of InhibitorMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI) (MAO-B/MAO-A)
Compound X (Hypothetical) 150 25 0.17
ClorgylineIrreversible, MAO-A Selective2.99[4]>10,000>3344
SelegilineIrreversible, MAO-B Selective23,000[8]51[8]0.002
RasagilineIrreversible, MAO-B Selective4,20090.002
PhenelzineIrreversible, Non-selective19.95[9]~20~1
TranylcypromineIrreversible, Non-selective<2,000[10]<2,000~1
MoclobemideReversible, MAO-A Selective2002,00010

Note: IC50 values for known inhibitors are sourced from literature and may vary depending on experimental conditions. The IC50 values for Compound X are hypothetical for illustrative purposes.

Discussion and Interpretation of Results

Based on our hypothetical data, Compound X demonstrates potent inhibition of both MAO-A and MAO-B, with a preference for MAO-B. The IC50 value of 25 nM against MAO-B places it in the range of highly potent inhibitors like Selegiline and Rasagiline. Its IC50 for MAO-A (150 nM) is also significant, suggesting a dual inhibitory action.

The Selectivity Index (SI) of 0.17 indicates that Compound X is approximately 6-fold more selective for MAO-B over MAO-A. While not as highly selective as Selegiline or Rasagiline, this profile suggests a potential therapeutic application where inhibition of both isoforms is desirable, but with a greater effect on MAO-B. This could be advantageous in conditions where both dopaminergic and serotonergic/noradrenergic pathways are implicated.

Compared to the non-selective inhibitors Phenelzine and Tranylcypromine, Compound X shows a clear preference for MAO-B. In contrast to the highly MAO-A selective inhibitor Clorgyline and the reversible MAO-A inhibitor Moclobemide, Compound X exhibits a distinct and more potent inhibitory effect on MAO-B.

Conclusion and Future Directions

This comparative guide provides a foundational framework for the initial characterization of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (Compound X) as a potential monoamine oxidase inhibitor. The hypothetical data suggests that Compound X is a potent inhibitor of both MAO isoforms with a preference for MAO-B.

Further experimental validation is imperative. Key future steps should include:

  • Determination of the mode of inhibition: Investigating whether Compound X is a reversible or irreversible inhibitor is crucial for understanding its pharmacological profile and potential for drug-drug interactions.

  • In vivo studies: Assessing the efficacy and safety of Compound X in relevant animal models of depression or Parkinson's disease will be essential to translate these in vitro findings.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of Compound X will help to optimize its potency and selectivity for either MAO-A or MAO-B.[11]

By systematically benchmarking novel compounds like 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine against established inhibitors, the scientific community can more efficiently identify and develop the next generation of therapeutics for neurological and psychiatric disorders.

References

  • Mayo Clinic. (2025, December 31). Phenelzine (oral route). [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 629–634. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Chimenti, F., et al. (2011). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Current Medicinal Chemistry, 18(33), 5114-5144. [Link]

  • Parkinson's UK. (2025, May 28). MAO-B inhibitors (rasagiline, selegiline, safinamide). [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. phenelzine. [Link]

  • Sharma, H., et al. (2024). Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. Current Medicinal Chemistry, 31(1), 1-1. [Link]

  • Lesniak, A., et al. (2016). High-throughput screening and radioligand binding studies reveal monoamine oxidase-B as the primary binding target for d-deprenyl. Life Sciences, 152, 231-237. [Link]

  • Gatley, S. J., et al. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 39(10), 1947-1952. [Link]

  • Wikipedia. Tranylcypromine. [Link]

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Validation

A Researcher's Guide to the Independent Bioactivity Verification of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

This guide provides a comprehensive framework for the independent verification of the bioactivity of the novel compound, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. Given the pyrazole scaffold, a privil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the bioactivity of the novel compound, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. Given the pyrazole scaffold, a privileged structure in kinase inhibitor design, this document outlines a rigorous, multi-tiered approach to characterize its potential as a kinase inhibitor.[1][2] For the purpose of this illustrative guide, we will hypothesize that our compound of interest is a putative inhibitor of the proto-oncogene tyrosine-protein kinase Src (c-Src).

The experimental workflow is designed to first establish direct biochemical activity, then confirm this activity in a cellular context, and finally, to understand its selectivity. This guide will compare the performance of our novel compound against two well-established, FDA-approved Src family kinase inhibitors: Dasatinib and Bosutinib.[3][4]

Comparative Compound Overview

CompoundStructureKnown Mechanism of Action
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (Structure not available)Hypothesis: ATP-competitive inhibitor of c-Src kinase.
Dasatinib (Structure available)ATP-competitive inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family kinases (SRC, LCK, YES, FYN).[3][5] Binds to both the active and inactive conformations of the ABL kinase domain.[5][6]
Bosutinib (Structure available)ATP-competitive dual inhibitor of Bcr-Abl and Src family tyrosine kinases (including Src, Lyn, and Hck).[4][7][8]

Tier 1: Biochemical Verification of c-Src Inhibition

The primary objective of this tier is to unequivocally determine if 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine directly inhibits the enzymatic activity of c-Src in a purified, cell-free system. This is the foundational experiment to validate our hypothesis.

A widely accepted and robust method for this is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[9][10] This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9][11] A decrease in ADP production in the presence of our test compound indicates inhibition.

Experimental Workflow: Biochemical IC50 Determination

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_compounds Prepare serial dilutions of: 1. Test Compound 2. Dasatinib (Positive Control) 3. Bosutinib (Positive Control) 4. DMSO (Vehicle Control) incubate Incubate compounds with kinase reaction mixture at 30°C for 60 min. prep_compounds->incubate prep_assay Prepare Kinase Reaction Mixture: - Recombinant c-Src enzyme - Substrate peptide - ATP (at Km concentration) prep_assay->incubate add_adpglo Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP. incubate->add_adpglo add_detection Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal. add_adpglo->add_detection read_lum Measure luminescence on a plate reader. add_detection->read_lum plot_data Plot luminescence vs. compound concentration. read_lum->plot_data calc_ic50 Calculate IC50 values using non-linear regression (log(inhibitor) vs. response). plot_data->calc_ic50

Caption: Workflow for determining the biochemical IC50 of kinase inhibitors.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution series for the test compound, Dasatinib, and Bosutinib in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup : In a 384-well plate, add the compounds, recombinant c-Src enzyme, and a suitable peptide substrate.

  • Initiate Reaction : Start the kinase reaction by adding ATP at a concentration close to the Kₘ for c-Src. The final reaction volume is typically 5-10 µL.[9]

  • Incubation : Incubate the plate at 30°C for 1 hour. It is crucial to ensure the reaction is within the linear range.[12]

  • Termination and ATP Depletion : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[9]

  • Signal Generation : Add Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes at room temperature.[9]

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis : Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity). Calculate the IC₅₀ values by fitting the dose-response curves using a four-parameter logistic model.

Tier 2: Cell-Based Validation of Target Engagement

Following successful biochemical validation, it is imperative to confirm that the compound can penetrate the cell membrane and inhibit c-Src in a physiological context. This is achieved by measuring the phosphorylation of c-Src itself (autophosphorylation at Tyr416) and its downstream substrates.[13]

A suitable human cancer cell line with known high c-Src activity, such as a colon or breast cancer cell line, should be selected for these experiments. We will use Western blotting to quantify the levels of phosphorylated proteins. A concomitant cell viability assay will determine the functional consequence of target inhibition.

Experimental Workflow: Cellular Target Engagement and Viability

cluster_cell_culture Cell Culture & Treatment cluster_western Western Blot Analysis cluster_viability Cell Viability Assay seed_cells Seed cancer cells in 6-well plates (for Western Blot) and 96-well plates (for Viability). treat_cells Treat cells with a dose range of: 1. Test Compound 2. Dasatinib 3. Bosutinib 4. DMSO seed_cells->treat_cells lyse_cells Lyse cells and quantify protein concentration. treat_cells->lyse_cells add_mts Add MTS reagent to 96-well plates. treat_cells->add_mts sds_page Separate proteins by SDS-PAGE. lyse_cells->sds_page transfer Transfer proteins to a nitrocellulose membrane. sds_page->transfer probe Probe with primary antibodies: - p-Src (Tyr416) - Total Src - β-actin (Loading Control) transfer->probe detect Detect with secondary antibodies and image. probe->detect quantify_wb Quantify band intensities. detect->quantify_wb incubate_mts Incubate for 1-4 hours at 37°C. add_mts->incubate_mts read_abs Measure absorbance at 490 nm. incubate_mts->read_abs calc_gi50 Calculate GI50 values. read_abs->calc_gi50

Caption: Workflow for cellular target engagement and viability assessment.

Detailed Protocol: Western Blot for Phospho-Src
  • Cell Culture and Treatment : Seed a suitable cancer cell line in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound and controls for 2-4 hours.

  • Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation : Block the membrane and probe with a primary antibody specific for phosphorylated Src (Tyr416). Subsequently, strip the membrane and re-probe for total Src and a loading control (e.g., β-actin or GAPDH).

  • Detection and Analysis : Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of phosphorylated to total Src.

Detailed Protocol: MTS Cell Viability Assay
  • Cell Seeding : Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the test compound and controls for 72 hours.[14][15]

  • MTS Addition : Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[15] Viable cells with active dehydrogenases will convert the MTS tetrazolium compound into a colored formazan product.[16]

  • Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.[15]

  • Data Analysis : Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Tier 3: Kinase Selectivity Profiling

A critical aspect of drug development is understanding a compound's selectivity. A highly selective compound is less likely to have off-target effects and associated toxicities. The objective of this tier is to assess the inhibitory activity of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine against a broad panel of other kinases.

This is typically performed as a service by specialized contract research organizations (CROs) that maintain large panels of purified kinases.[17][18][19] The compound is usually tested at a fixed concentration (e.g., 1 µM) against the panel, and any significant inhibition is followed up with full IC₅₀ determinations.

Kinase Selectivity Workflow

cluster_screening Primary Screen cluster_analysis Data Analysis cluster_followup Follow-up submit_compound Submit test compound to a CRO. single_point_screen Screen at a single high concentration (e.g., 1 or 10 µM) against a large kinase panel (e.g., >400 kinases). submit_compound->single_point_screen identify_hits Identify off-target kinases with >50% inhibition. single_point_screen->identify_hits calculate_selectivity Calculate selectivity scores (e.g., S-score). identify_hits->calculate_selectivity ic50_determination Determine full IC50 curves for all identified off-target hits. identify_hits->ic50_determination

Caption: Workflow for kinase selectivity profiling.

Data Summary and Comparative Analysis

The data from all three tiers should be compiled to provide a comprehensive profile of the novel compound's bioactivity. The performance of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine should be objectively compared to Dasatinib and Bosutinib.

Parameter1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamineDasatinibBosutinib
Biochemical c-Src IC₅₀ (nM) Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value[20]
Cellular p-Src Inhibition IC₅₀ (nM) Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Cell Viability GI₅₀ (nM) Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Kinase Selectivity (S-Score at 1µM) Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Interpretation:

  • Potency : A direct comparison of the IC₅₀ and GI₅₀ values will establish the relative potency of the novel compound.

  • Target Engagement : A strong correlation between the biochemical and cellular IC₅₀ values suggests good cell permeability and effective target engagement.

  • Selectivity : The kinase panel results will reveal the selectivity profile. A more selective compound will inhibit fewer off-target kinases, which is a desirable characteristic for a drug candidate.

This structured approach ensures a thorough and unbiased evaluation of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, providing the critical data necessary for further drug development decisions.

References

  • PubChem. amine. Available from: [Link].

  • ResearchGate. Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). Available from: [Link].

  • ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. Available from: [Link].

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link].

  • National Center for Biotechnology Information. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. Available from: [Link].

  • PubMed. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Available from: [Link].

  • Patsnap Synapse. What is the mechanism of Dasatinib? Available from: [Link].

  • National Center for Biotechnology Information. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1. Available from: [Link].

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. Available from: [Link].

  • BMG LABTECH. Promega ADP-Glo kinase assay. Available from: [Link].

  • National Center for Biotechnology Information. Dasatinib in chronic myeloid leukemia: a review. Available from: [Link].

  • PubChem. N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine. Available from: [Link].

  • Wikipedia. Src family kinase. Available from: [Link].

  • Reaction Biology. Kinase Drug Discovery Services. Available from: [Link].

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link].

  • Nanopartikel. MTS assay in THP-1 cells. Available from: [Link].

  • National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link].

  • Pfizer. BOSULIF® (bosutinib) Mechanism Of Action. Available from: [Link].

  • protocols.io. In vitro kinase assay. Available from: [Link].

  • Wikipedia. Bosutinib. Available from: [Link].

  • Wikipedia. Dasatinib. Available from: [Link].

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. Available from: [Link].

  • National Center for Biotechnology Information. Regulation of c-SRC Activity and Function by the Adapter Protein CAS. Available from: [Link].

  • ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). Available from: [Link].

  • PubMed. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Available from: [Link].

  • BMG LABTECH. Kinase assays. Available from: [Link].

  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link].

  • Pharmaron. Kinase Panel Profiling. Available from: [Link].

  • Patsnap Synapse. What is the mechanism of Bosutinib Monohydrate? Available from: [Link].

  • Bitesize Bio. Five Simple Steps For a Successful MTS Assay! Available from: [Link].

  • Pamgene. Kinase Activity Profiling Services. Available from: [Link].

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link].

  • Taylor & Francis Online. Bosutinib – Knowledge and References. Available from: [Link].

  • MDPI. Role of c-Src in Carcinogenesis and Drug Resistance. Available from: [Link].

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  • ResearchGate. Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. Available from: [Link].

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  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available from: [Link].

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Comparative

Comparative Guide: Synthetic Routes for Substituted Pyrazoles

Executive Summary: The Regioselectivity Paradox The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Paradox

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant .[1] However, for the bench scientist, the synthesis of substituted pyrazoles presents a persistent "Regioselectivity Paradox": the most accessible synthetic route (Knorr condensation) is often the least selective for unsymmetrical targets.[2]

This guide moves beyond textbook definitions to objectively compare the three dominant synthetic architectures:

  • Classical Knorr Condensation (The Industrial Workhorse)

  • Modified Knorr via Enaminones (The Regioselective Solution)

  • [3+2] Dipolar Cycloaddition (The Precision Tool)

Mechanistic Architecture & Decision Logic

To select the correct route, one must understand the competing pathways that drive isomer formation. The following diagram contrasts the stepwise nucleophilic mechanism of the Knorr reaction with the concerted nature of cycloaddition.

Pyrazole_Synthesis_Pathways Start Target Pyrazole Knorr_Start 1,3-Dicarbonyl + Hydrazine Start->Knorr_Start Route A Dipole_Start Nitrile Imine (Dipole) + Alkyne (Dipolarophile) Start->Dipole_Start Route B Inter_Hydrazone Hydrazone Intermediate (Reversible Formation) Knorr_Start->Inter_Hydrazone Acid Cat. Cyclization Intramolecular Cyclization (5-exo-trig) Inter_Hydrazone->Cyclization Product_Mix Mixture of 1,3- and 1,5-Isomers (Thermodynamic vs Kinetic Control) Cyclization->Product_Mix Concerted Concerted [3+2] Cycloaddition Dipole_Start->Concerted Thermal/Cat. Regio_Product Single Regioisomer (Steric/Electronic Control) Concerted->Regio_Product

Figure 1: Mechanistic divergence between stepwise condensation (Route A) and concerted cycloaddition (Route B).

Comparative Analysis of Synthetic Routes

Route A: Classical Knorr Condensation

Mechanism: Acid-catalyzed condensation of a 1,3-dicarbonyl (or equivalent) with a hydrazine. Best For: Symmetrical diketones or substrates where separation of isomers is trivial.

  • The Problem: When reacting an unsymmetrical 1,3-diketone (e.g., benzoylacetone) with a substituted hydrazine, two nucleophilic attacks are possible. The initial attack is governed by the electrophilicity of the carbonyls, which is often similar, leading to mixtures of 1,3- and 1,5-disubstituted pyrazoles.

  • Industrial Case Study (Celecoxib): The commercial synthesis involves condensing 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.

    • Challenge: The trifluoromethyl group strongly influences the electrophilicity, favoring one isomer, but purification is still required to remove the regioisomer (often >5% impurity).

    • Yield: Typically 70-85% (after purification).

Route B: Enaminone-Mediated Cyclization (Modified Knorr)

Mechanism: Reaction of an


-unsaturated ketone bearing a leaving group (e.g., dimethylamino) with hydrazine.
Best For:  High-fidelity synthesis of 1,3-disubstituted  pyrazoles.
  • The Fix: By replacing one carbonyl with an enaminone (

    
    ), you differentiate the two electrophilic sites. The "soft" nitrogen of the hydrazine preferentially attacks the "hard" carbonyl (or the 
    
    
    
    -carbon depending on conditions), while the "hard" nitrogen attacks the remaining site.
  • Causality: The distinct electronic environments lock the regiochemistry, often achieving >95:5 regiomeric ratios (rr).

Route C: [3+2] Dipolar Cycloaddition

Mechanism: Reaction of a nitrile imine (generated in situ from hydrazonyl halides) with an alkyne or alkene. Best For: Complex, polysubstituted pyrazoles sensitive to harsh acidic conditions.

  • The Advantage: This is a convergent strategy. The regioselectivity is dictated by FMO (Frontier Molecular Orbital) theory and steric bulk, which is more predictable than the reversible hydrazone formation in Knorr synthesis.

  • Recent Advance: Use of alkenyl sulfoxonium ylides as transition-metal-free coupling partners has shown exceptional regiocontrol for 1,3,5-trisubstituted pyrazoles [1].

Performance Matrix: Experimental Data

The following table synthesizes data from recent process chemistry reviews and experimental validations.

FeatureRoute A: Classical Knorr Route B: Enaminone Route C: [3+2] Cycloaddition
Regioselectivity Low to Moderate (Mixtures common)High (>95:5 typical)High (Substrate dependent)
Atom Economy High (Water byproduct)Moderate (Amine byproduct)Moderate (Halide waste)
Reaction Conditions Refluxing alcohol/acid (Harsh)Mild heating / Room TempBase mediated / Thermal
Substrate Scope Limited by diketone availabilityBroad (Enaminones easy to make)Broad (Alkynes/Diazo)
Scalability Excellent (Kg scale proven)GoodModerate (Safety concerns with diazo)
Green Metric High (Water/Ethanol solvents)ModerateLow (Chlorinated solvents often used)

Detailed Experimental Protocol: Regioselective Synthesis of Celecoxib Analog

This protocol demonstrates the Modified Knorr (Route B) approach, chosen for its superior regiocontrol over the classical method for this specific scaffold.

Target: 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-5-(p-tolyl)pyrazole

Reagents:
  • Precursor: (E)-4-(dimethylamino)-1,1,1-trifluoro-3-(p-tolyl)but-3-en-2-one (Enaminone intermediate)

  • Nucleophile: 4-Sulfamoylphenylhydrazine hydrochloride

  • Solvent: Ethanol (Absolute)

  • Catalyst: Trifluoroacetic acid (TFA) - 10 mol%

Step-by-Step Workflow:
  • Preparation: Charge a 100 mL round-bottom flask with the Enaminone precursor (10 mmol, 1.0 equiv) and Ethanol (50 mL). Stir until dissolved.

  • Addition: Add 4-Sulfamoylphenylhydrazine hydrochloride (11 mmol, 1.1 equiv) in one portion.

  • Catalysis: Add TFA (1 mmol) dropwise. Note: Acid catalysis promotes the elimination of dimethylamine.

  • Reaction: Heat the mixture to reflux (78 °C) for 4 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: Look for the disappearance of the bright yellow enaminone spot.

  • Workup: Cool to room temperature. The product often precipitates directly.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If solution: Concentrate to 25% volume, add water (20 mL), and filter the resulting solid.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Expected Result: >90% Yield, >98% Purity (HPLC). The regioisomer is virtually undetectable due to the specific directing effect of the trifluoroacetyl group vs. the enamine.

Decision Tree for Route Selection

Use this logic flow to determine the optimal synthetic strategy for your specific target.

Route_Selection_Tree Start Start: Define Pyrazole Target Q1 Is the Pyrazole Symmetrical? Start->Q1 Q2 Is Regioselectivity Critical? Q1->Q2 No RouteA Route A: Classical Knorr (Cost-effective, Scalable) Q1->RouteA Yes Q3 Are Precursors Available? Q2->Q3 Yes Q2->RouteA No (Separation is easy) RouteB Route B: Enaminone Method (Best for 1,3-isomers) Q3->RouteB Enaminones accessible RouteC Route C: [3+2] Cycloaddition (Best for 1,3,4,5-substituted) Q3->RouteC Alkynes/Diazo accessible

Figure 2: Strategic decision tree for process route selection.

References

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Journal of Organic Chemistry, 2024.[3]

  • Recent Advances in the Multicomponent Synthesis of Pyrazoles. Organic & Biomolecular Chemistry, 2024.

  • Synthesis of Celecoxib and Structural Analogs - A Review. ResearchGate, 2025.

  • A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. BenchChem, 2025.

  • One-pot, Three-component Approach to the Synthesis of 3,4,5-trisubstituted Pyrazoles. National Institutes of Health (PMC), 2023.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

[1] Executive Summary & Chemical Profile[2][3] 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (CAS: 2229955-44-8) is a specialized heterocyclic secondary amine used primarily as a building block in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[2][3]

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (CAS: 2229955-44-8) is a specialized heterocyclic secondary amine used primarily as a building block in medicinal chemistry.[1]

Because this specific intermediate often lacks a widely distributed, vendor-specific Safety Data Sheet (SDS), this protocol applies the Precautionary Principle . We derive its handling requirements from its functional groups: a basic secondary amine tail attached to a bioactive pyrazole core.[1]

Immediate Safety Classification (Derived):

  • Corrosive (Category 1B): High alkalinity of the secondary amine (

    
    ) poses immediate risk of skin/eye burns.[1]
    
  • Acute Toxicity (Oral/Inhalation): Treat as toxic; pyrazole derivatives are frequently bioactive pharmacophores.[1]

  • Reactivity: Incompatible with strong acids (exothermic), oxidizers, and crucially nitrosating agents (risk of carcinogenic nitrosamine formation).

Physiochemical Properties (Estimated)
PropertyValue / CharacteristicOperational Implication
Physical State Oil or Low-Melting SolidMay require heating for transfer; viscous residue risk.[1]
Basicity (pKa) ~10–11 (Amine)Corrosive. Will cause chemical burns.[1]
Solubility Organic Solvents (DCM, MeOH)Dispose in organic waste streams.[1]
Flash Point > 60°C (Estimated)Likely Combustible (Class IIIA), not Flammable.[1]

Waste Characterization & Regulatory Coding[4][5][6][7]

Proper disposal requires accurate characterization under the Resource Conservation and Recovery Act (RCRA).

RCRA Waste Codes[6]
  • D002 (Corrosive): If the pH of the neat substance or aqueous solution is

    
    .[2]
    
  • D001 (Ignitable): Applicable only if the flash point is

    
     (verify if in solution).
    
  • Not Listed (P/U List): This specific CAS is not on the EPA P-list or U-list; however, it must be managed as a Characteristic Hazardous Waste .[1]

Segregation Directive

CRITICAL: Do NOT mix this substance with:

  • Bleach (Sodium Hypochlorite): Risk of forming toxic chloramines.[1]

  • Nitrites/Nitrating Agents: Risk of forming potent carcinogenic nitrosamines.[1]

  • Halogenated Solvents: Unless the waste stream is explicitly "Combined Organic," segregate into "Non-Halogenated" to reduce incineration costs.[1]

Disposal Workflow

The following decision matrix outlines the logical flow for disposing of this compound, ensuring compliance with EPA standards and minimizing safety risks.

DisposalWorkflow Start Waste Generation: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved/Neat Oil Solid Solid / Residue StateCheck->Solid Powder/Filter Cake ContamCheck Is it mixed with Halogenated Solvents? Liquid->ContamCheck SolidPack Stream C: Solid Hazardous Waste (Double Bagged) Solid->SolidPack NonHal Stream A: Non-Halogenated Organic Waste ContamCheck->NonHal No (e.g., MeOH, EtOH) Hal Stream B: Halogenated Organic Waste ContamCheck->Hal Yes (e.g., DCM, Chloroform) Labeling Labeling: 'Hazardous Waste - Toxic, Corrosive (Amine)' Add Constituent Name NonHal->Labeling Hal->Labeling SolidPack->Labeling Disposal Final Disposal: High-Temperature Incineration (Nitrogen Destruction) Labeling->Disposal

Figure 1: Decision logic for waste stream segregation. Note that high-temperature incineration is the required endpoint to destroy the nitrogen-rich pyrazole core.

Operational Procedures

A. Routine Waste Accumulation[1][7][8]
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass (Amber).[1] Avoid metal containers if moisture is present to prevent corrosion.[1]

  • Labeling: Mark container immediately upon first addition.

    • Text: "Hazardous Waste: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine."[1]

    • Hazards: Check "Toxic" and "Corrosive."[1][2][3][4]

  • Storage: Store in a Satellite Accumulation Area (SAA) inside secondary containment (tray). Keep away from acids and oxidizers.[1][5]

B. Empty Container Disposal

Follow the RCRA "RCRA Empty" Standard (40 CFR 261.7) :

  • Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

  • Rinsate Disposal: The rinsate must be collected and disposed of as hazardous waste (Stream A in Figure 1).[1] It cannot be poured down the drain.[1][6][7]

  • Defacement: Deface the label and mark "Empty."

  • Trash: Only after triple rinsing can the container be discarded in regular trash (glass) or recycling (plastic), subject to institutional policy.[1]

C. Spill Response Protocol (Amine Specific)

Scenario: 100mL spill of neat oil or concentrated solution.

  • Evacuate & PPE: Clear area. Don Nitrile gloves (double gloved) or Silver Shield® laminate gloves, lab coat, and safety goggles.

  • Containment: Use a chemically inert absorbent (Vermiculite or Clay).[1] Do not use paper towels initially (surface area generation increases fume release).[1]

  • Neutralization (Optional but Recommended):

    • Apply a weak acid neutralizer (e.g., Citric acid powder or dilute Acetic acid) to the spill perimeter first, working inward.

    • Warning: This will generate heat.[1] Proceed slowly.

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Spill Debris: Pyrazole Amine + Absorbent."[1]

  • Decontamination: Wash surface with soap and water.[1] Test pH of surface to ensure neutrality (pH 6–8) before reopening area.[1]

Scientific Rationale & Mechanism

  • Why Incineration? The pyrazole ring is thermally stable.[1] Standard wastewater treatment may not fully degrade the heterocyclic core, leading to environmental persistence. High-temperature incineration (

    
    ) ensures complete oxidation of the ring carbons and conversion of nitrogen to 
    
    
    
    or
    
    
    (scrubbed).
  • Amine Basicity: The N-methylmethanamine tail is a free base.[1] In the presence of moisture, it generates hydroxide ions (

    
    ), responsible for tissue saponification (chemical burns). This necessitates the "Corrosive" labeling even without specific animal testing data.[1]
    

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • American Chemical Society. (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine

This guide provides essential safety protocols and logistical information for the handling and disposal of the novel research compound, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. As a substituted pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of the novel research compound, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. As a substituted pyrazole derivative and a secondary amine, this compound requires careful handling to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine is not currently available, data from structurally analogous compounds suggest a significant potential for hazard. Similar pyrazole-based amines are classified as harmful if swallowed and corrosive, capable of causing severe skin burns and serious eye damage.[1][2] Therefore, a cautious approach is imperative.

Inferred Hazard Profile:

Hazard ClassificationDescriptionSource Analogy
Acute Toxicity (Oral) Harmful if swallowed.[1][2][1-(1-methyl-1h-pyrazol-4-yl)ethyl]amine, (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2][1-(1-methyl-1h-pyrazol-4-yl)ethyl]amine, (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine
Serious Eye Damage/Irritation Causes serious eye damage.[1][2][1-(1-methyl-1h-pyrazol-4-yl)ethyl]amine, (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine
Respiratory Irritation May cause respiratory irritation.((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine

Furthermore, as a secondary amine, there is a potential for the presence of N-nitrosamine impurities, which are often carcinogenic.[3] Therefore, it is prudent to handle this compound as a potential carcinogen.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to ensure personnel safety. The minimum required PPE for any handling of this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4]

Routine Laboratory Operations (Low Concentration/Small Scale)

For procedures involving small quantities (milligram scale) in dilute solutions, the following PPE is required:

  • Hand Protection: Nitrile or other chemically resistant gloves are essential to prevent skin contact.[5] Given that glove permeability can vary, it is best to consult the manufacturer's compatibility data for specific chemicals.[6]

  • Eye and Face Protection: Chemical safety goggles are required to protect against splashes.[5][7]

  • Body Protection: A standard laboratory coat should be worn at all times.[5][8]

High-Risk Operations (Concentrated/Large Scale/Aerosol Generating)

For procedures involving neat (undiluted) compound, larger quantities (gram scale or higher), or those with a risk of aerosol generation (e.g., sonication, vortexing), the following enhanced PPE is mandatory:

  • Hand Protection: Double gloving with chemically resistant gloves is recommended.

  • Eye and Face Protection: A face shield worn over chemical safety goggles is necessary for comprehensive protection against splashes and sprays.[7]

  • Body Protection: A chemically resistant apron worn over a flame-resistant lab coat provides an additional layer of safety.[5]

  • Respiratory Protection: All work with the solid compound or concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][9] If a fume hood is not available or the risk of aerosolization is high, a NIOSH-approved respirator with appropriate cartridges should be used in accordance with a documented respiratory protection program.[2][9]

PPE_Decision_Workflow start Start: Handling 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl) -N-methylmethanamine assess_risk Assess Risk: - Concentration? - Scale? - Aerosol potential? start->assess_risk low_risk Low Risk: - Dilute solutions - Small scale (<1g) assess_risk->low_risk Low high_risk High Risk: - Concentrated/Neat - Large scale (>1g) - Aerosol generation assess_risk->high_risk High ppe_low Required PPE: - Single pair nitrile gloves - Safety goggles - Lab coat low_risk->ppe_low ppe_high Required PPE: - Double gloves - Goggles & Face shield - Chemical apron & Lab coat - Fume hood/Respirator high_risk->ppe_high

Caption: PPE decision workflow for handling the target compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure. Eyewash stations and safety showers must be readily accessible in any laboratory where this compound is handled.[2][9]

Exposure Response Plan
Exposure RouteImmediate ActionFollow-up
Skin Contact Immediately remove all contaminated clothing. Drench the affected area with running water for at least 15 minutes.[1]Seek immediate medical attention if burns or symptoms of poisoning occur.[1]
Eye Contact Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1][2]Transfer to a hospital for specialist examination.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[1][10]Seek immediate medical attention.[1]
Ingestion Wash out the mouth with water. Do not induce vomiting.[1][2] Give one cup of water to drink every 10 minutes.[1]Seek immediate medical attention.[1][2]
Spill Response

In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing the appropriate high-risk PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, labeled container for hazardous waste disposal.[9]

Disposal Plan

All waste containing 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

Disposal Workflow:

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Containment: Store waste in a well-labeled, sealed, and chemically compatible container.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[11] Incineration in a facility with an afterburner and scrubber is a suitable disposal method for similar chemical compounds.[11]

Disposal_Workflow start Waste Generation: - Contaminated PPE - Reaction residues - Spill cleanup material segregate 1. Segregate Waste start->segregate contain 2. Contain Waste - Labeled, sealed container segregate->contain dispose 3. Professional Disposal - Licensed contractor contain->dispose end Compliance with Regulations dispose->end

Caption: Hazardous waste disposal workflow.

By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine and ensure a safe laboratory environment.

References

  • [1-(1-methyl-1h-pyrazol-4-yl)ethyl]amine - SAFETY DATA SHEET. (n.d.).
  • (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine - SAFETY DATA SHEET. (n.d.).
  • (1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-METHANOL - ChemicalBook. (2022-08-11).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety data sheet - BASF. (2025-01-31).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
  • UAH Laboratory Personal Protective Equipment. (n.d.).
  • Pyrazole - Safety Data Sheet - ChemicalBook. (n.d.).
  • Primary, secondary and tertiary amine analysis laboratories - Analytice. (2017-04-05).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009-07-30).
  • Amine workup : r/Chempros - Reddit. (2024-03-12).
  • Material Safety Data Sheet - Cole-Parmer. (n.d.).
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. (n.d.).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET. (2014-11-21).
  • ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem. (n.d.).
  • Personal Protective Equipment – Lab Safety. (2025-11-06).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
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1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
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